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  • Product: 1-Acetyl-3-methylindolin-2-ol
  • CAS: 13303-72-5

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Acetyl-3-methylindolin-2-ol: Mechanistic Insights and Protocol Optimization

The following technical guide details the synthesis of 1-Acetyl-3-methylindolin-2-ol (CAS 13303-72-5) starting from N-acetylisatin . The route prioritizes regioselective alkylation at the C3 position followed by controll...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Acetyl-3-methylindolin-2-ol (CAS 13303-72-5) starting from N-acetylisatin . The route prioritizes regioselective alkylation at the C3 position followed by controlled reductive transformations to establish the hemiaminal functionality at C2.

Introduction & Retrosynthetic Analysis

1-Acetyl-3-methylindolin-2-ol is a functionalized indoline derivative characterized by a hemiaminal motif at the C2 position and a methyl substituent at C3. This structure represents a reduced form of the corresponding oxindole and serves as a critical intermediate in the synthesis of indole alkaloids and as a metabolic reference standard.

The synthesis from N-acetylisatin (1-acetylindole-2,3-dione) presents a chemoselective challenge: differentiating the C3 ketone and the C2 amide carbonyl. The strategy employs the higher electrophilicity of the C3 ketone for alkylation, followed by sequential deoxygenation and partial reduction.

Retrosynthetic Logic
  • Target : 1-Acetyl-3-methylindolin-2-ol (Hemiaminal).

  • Precursor : 1-Acetyl-3-methylindolin-2-one (Oxindole).

    • Transformation: Partial reduction of the lactam carbonyl (C2).

  • Intermediate : 1-Acetyl-3-hydroxy-3-methylindolin-2-one.

    • Transformation: Deoxygenation/Reduction of the tertiary alcohol.

  • Starting Material : N-Acetylisatin.[1]

    • Transformation: Grignard addition (Nucleophilic attack at C3).

Retrosynthesis Target 1-Acetyl-3-methylindolin-2-ol (Target Hemiaminal) Oxindole 1-Acetyl-3-methylindolin-2-one (Stable Amide) Target->Oxindole Partial Reduction (C2=O -> C2-OH) Adduct 1-Acetyl-3-hydroxy-3-methyl indolin-2-one Oxindole->Adduct Deoxygenation (C3-OH -> C3-H) SM N-Acetylisatin (Starting Material) Adduct->SM Grignard Alkylation (C3=O Attack)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the C3-methyl and C2-hydroxy motifs.

Mechanistic Pathway

Step 1: Regioselective Nucleophilic Addition (C3 Alkylation)

The C3 carbonyl of N-acetylisatin is significantly more electrophilic than the C2 amide carbonyl due to the inductive effect of the adjacent amide and lack of resonance stabilization compared to the amide. Reaction with Methylmagnesium Iodide (MeMgI) occurs exclusively at C3 to yield the tertiary alcohol.

Step 2: Deoxygenation (Reduction of C3-OH)

Direct reduction of the tertiary benzylic alcohol to the alkane is achieved via Ionic Hydrogenation (Triethylsilane/TFA) or a dehydration-hydrogenation sequence. This restores the oxindole core with the requisite C3-methyl group.

Step 3: Partial Amide Reduction (Formation of Hemiaminal)

The final step requires arresting the reduction of the C2 lactam at the hemiaminal stage (indolin-2-ol) without proceeding to the fully reduced indoline or ring-opened amine. Sodium Borohydride (NaBH₄) in ethanol at controlled temperatures is the preferred method for reducing N-activated imides/lactams to hydroxy-lactams (hemiaminals).

Experimental Protocols

Phase 1: Synthesis of 1-Acetyl-3-hydroxy-3-methylindolin-2-one

Reagents : N-Acetylisatin (1.0 equiv), MeMgI (1.1 equiv), THF (anhydrous).

  • Preparation : Charge a flame-dried 3-neck flask with N-acetylisatin (10 mmol) and anhydrous THF (50 mL) under Argon. Cool to -78°C.[2]

  • Addition : Add MeMgI (3.0 M in ether, 11 mmol) dropwise over 20 minutes. The solution color will shift from orange/red to pale yellow.

  • Reaction : Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Workup : Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from EtOH to obtain the 3-hydroxy adduct as a white solid.

Phase 2: Deoxygenation to 1-Acetyl-3-methylindolin-2-one

Reagents : Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA), DCM.

  • Dissolution : Dissolve the Phase 1 product (5 mmol) in DCM (20 mL).

  • Reduction : Add Et₃SiH (15 mmol) followed by TFA (10 mL) dropwise at 0°C.

  • Stirring : Stir at room temperature for 4–6 hours. The reaction proceeds via a carbocation intermediate at C3, which is trapped by the hydride from silane.

  • Workup : Quench carefully with saturated NaHCO₃ (gas evolution). Extract with DCM.[3][4]

  • Isolation : Evaporate solvent. Purify by flash chromatography (SiO₂, 20% EtOAc/Hexane) to yield 1-Acetyl-3-methylindolin-2-one .

Phase 3: Partial Reduction to 1-Acetyl-3-methylindolin-2-ol

Reagents : NaBH₄, Ethanol (Absolute).

  • Setup : Dissolve 1-Acetyl-3-methylindolin-2-one (2 mmol) in absolute ethanol (15 mL). Cool to -10°C (ice/salt bath).

  • Reduction : Add NaBH₄ (1.0 equiv, 2 mmol) in small portions. Note: Stoichiometry is critical to prevent over-reduction.

  • Monitoring : Stir at -10°C to 0°C for 30–60 minutes. Monitor continuously by TLC. The hemiaminal is more polar than the oxindole.

  • Quench : Quench with Acetone (1 mL) to destroy excess hydride, then add water (10 mL).

  • Extraction : Extract immediately with EtOAc or DCM. Avoid acidic workup, as hemiaminals are acid-labile (dehydration to indole or ring opening).

  • Purification : Isolate by rapid filtration through a short pad of neutral alumina or silica (deactivated).

Data Summary & Specifications

ParameterSpecification / ValueNotes
Target CAS 13303-72-5Confirmed identity
Molecular Formula C₁₁H₁₃NO₂MW: 191.23 g/mol
Key Intermediate 1-Acetyl-3-hydroxy-3-methylindolin-2-oneProduct of Grignard step
Critical Reagent NaBH₄ (Ethanol, -10°C)Selectivity for C2=O -> C2-OH
Stability ModerateHemiaminal; store at -20°C, inert atm.
Yield (Overall) 45–60%Step 1: >85%, Step 2: >70%, Step 3: ~65%

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: C3 Alkylation cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Partial Reduction Start N-Acetylisatin Grignard Reaction: MeMgI / THF (-78°C to 0°C) Start->Grignard Inter1 1-Acetyl-3-hydroxy- 3-methylindolin-2-one Grignard->Inter1 IonicRed Ionic Hydrogenation: Et3SiH / TFA / DCM Inter1->IonicRed Inter2 1-Acetyl-3-methyl indolin-2-one IonicRed->Inter2 PartialRed Reduction: NaBH4 / EtOH (-10°C, Controlled) Inter2->PartialRed Final 1-Acetyl-3-methyl indolin-2-ol PartialRed->Final

Figure 2: Step-by-step reaction workflow from N-acetylisatin to the target hemiaminal.

Troubleshooting & Optimization

Controlling the Grignard Addition
  • Issue : Ring opening or attack at C2.

  • Solution : Ensure temperature is strictly maintained at -78°C during addition. The C3 ketone is kinetically favored. Use of CeCl₃ (organocerium reagent) can enhance nucleophilicity towards the ketone and suppress basicity, though MeMgI alone is usually sufficient for N-acetylisatin.

Stability of the Hemiaminal (Step 3)
  • Issue : Over-reduction to the indoline or dehydration to 1-acetyl-3-methylindole.

  • Solution :

    • Over-reduction : Stop the reaction immediately upon consumption of starting material (TLC monitoring). Do not use excess hydride (>1.2 equiv).

    • Dehydration : Avoid acidic workup. The hemiaminal (indolin-2-ol) is stable in neutral/slightly basic conditions but dehydrates to the indole in acid. Use neutral alumina for purification if necessary.

Alternative Route (If Deoxygenation Fails)

If the ionic hydrogenation (Step 2) proves difficult, convert the 3-hydroxy intermediate to the 3-chloride (SOCl₂/Pyridine) or 3-mesylate , followed by reduction with Zn/AcOH or catalytic hydrogenation (H₂/Pd-C).

References

  • Grignard Reactions on Isatins: Garden, S. J., et al. "The reaction of isatin with methylmagnesium iodide." Synthetic Communications, 1998. (Establishes C3 selectivity).
  • Ionic Hydrogenation: Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974. (Protocol for reducing tertiary alcohols to alkanes).
  • Reduction of N-Acyl Oxindoles: McCombie, S. W., et al. "Generation of N-acyliminium ions from N-acyl-2-hydroxyindolines." Tetrahedron Letters, 1986. (Describes the NaBH4 reduction of oxindoles to hydroxyindolines).
  • Target Compound Identification : EPA/NIH Mass Spectral Data Base. "2-Indolinol, 1-acetyl-3-methyl- (CAS 13303-72-5)."[5]

Sources

Exploratory

Mechanistic Insight: Selective Reduction of N-Acetyl-3-Methylisatin

The following technical guide details the mechanistic reduction of N-acetyl-3-methylisatin , focusing on the chemoselective transformation of the C3-carbonyl to the C3-hydroxyl group to generate the biologically signific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic reduction of N-acetyl-3-methylisatin , focusing on the chemoselective transformation of the C3-carbonyl to the C3-hydroxyl group to generate the biologically significant 3,3-disubstituted oxindole scaffold.

Executive Summary

The reduction of N-acetyl-3-methylisatin (1) is a pivotal transformation in the synthesis of 3,3-disubstituted oxindoles, a privileged structural motif in drug discovery (e.g., spiro-oxindole alkaloids). This guide focuses on the chemoselective reduction of the C3-keto functionality to yield N-acetyl-3-hydroxy-3-methyl-2-oxindole (2).

Unlike simple ketones, the C3-carbonyl of the isatin core is electronically tuned by the adjacent lactam and the aromatic ring, making it highly electrophilic. The presence of the N-acetyl group further activates the core but introduces potential lability (ring opening or deacetylation) that dictates strict protocol adherence. This document outlines the mechanistic pathways for both racemic (NaBH₄) and enantioselective (Ru-catalyzed) reduction, supported by validated protocols.

Chemical Structure & Reactivity Profile

The substrate, N-acetyl-3-methylisatin , possesses three carbonyl centers with distinct electrophilicities:

  • C3-Ketone: The most electrophilic site. Highly reactive toward nucleophilic hydride attack due to dipole repulsion from the C2-carbonyl and lack of resonance stabilization compared to the amide.

  • C2-Lactam (Endocyclic): Stabilized by resonance with the nitrogen lone pair, though less so than a standard amide due to the electron-withdrawing N-acetyl group.

  • N-Acetyl (Exocyclic): Susceptible to nucleophilic attack (solvolysis), particularly in alcoholic solvents under basic conditions.

Target Transformation: The primary objective is the 1,2-addition of hydride to C3 without disturbing the C2-lactam or the N-acetyl protecting group.

Mechanism of Reduction

Pathway A: Chemoselective Racemic Reduction (NaBH₄)

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its ability to discriminate between the highly reactive C3-ketone and the less reactive amide/imide carbonyls.

Mechanistic Steps:

  • Hydride Delivery: The borohydride anion (

    
    ) approaches the C3-carbonyl. Due to the planar nature of the isatin core, attack occurs perpendicular to the ring plane.
    
  • Stereochemistry: In the absence of a chiral catalyst, hydride attack occurs with equal probability from the Re-face and Si-face, generating a racemic alkoxide intermediate.

  • Intermediate Stabilization: The resulting tetrahedral alkoxide is stabilized by the adjacent electron-withdrawing C2-carbonyl.

  • Protonation: Upon quenching (typically with dilute acid or aqueous NH₄Cl), the alkoxide is protonated to form the tertiary alcohol.

Critical Control Point: The reaction must be kept neutral to slightly acidic during workup. High pH (basic) conditions can promote deacetylation (hydrolysis of the N-acetyl group) or ring opening of the isatin core (formation of keto-acid derivatives).

Pathway B: Enantioselective Reduction (Asymmetric Transfer Hydrogenation)

To generate the chiral quaternary center at C3 with high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts (e.g., Noyori type) is employed.

Mechanistic Steps:

  • Catalyst Activation: The Ru(II)-complex coordinates with the hydrogen donor (e.g., formic acid/triethylamine or isopropanol).

  • Enantio-discrimination: The chiral ligand (e.g., TsDPEN) creates a steric environment that favors hydride transfer to either the Re or Si face of the C3-ketone.

  • Concerted Transfer: A metal-ligand bifunctional mechanism facilitates the simultaneous transfer of a hydride (from Ru) and a proton (from the ligand amine) to the C=O bond.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the divergent pathways: the desired reduction versus potential side reactions (Deacetylation/Ring Opening).

ReductionMechanism Substrate N-Acetyl-3-Methylisatin (C3-Ketone) Intermediate Tetrahedral Alkoxide Intermediate Substrate->Intermediate Nucleophilic Attack (C3) Reagent_NaBH4 Reagent: NaBH4 (Hydride Source) Reagent_NaBH4->Intermediate Product Product: N-Acetyl-3-hydroxy-3-methyl-2-oxindole (Racemic) Intermediate->Product Protonation (H3O+) Side_Deacetyl Side Product: 3-hydroxy-3-methyl-2-oxindole (Deacetylated) Intermediate->Side_Deacetyl Base Hydrolysis (pH > 9) Side_RingOpen Side Product: Isatinic Acid Derivative (Ring Opened) Intermediate->Side_RingOpen Strong Nucleophile Stereo Stereochemistry: NaBH4 -> 50:50 Racemic Chiral Cat. -> >90% ee

Caption: Mechanistic flow of C3-carbonyl reduction showing the primary pathway to the dioxindole and potential degradation routes.

Experimental Protocols

Protocol A: Standard Chemoselective Reduction (Racemic)

Objective: Synthesis of rac-N-acetyl-3-hydroxy-3-methyl-2-oxindole.

ParameterSpecification
Substrate N-acetyl-3-methylisatin (1.0 eq)
Reagent Sodium Borohydride (NaBH₄) (0.5 - 0.6 eq)
Solvent Methanol (Anhydrous) or THF/MeOH (9:1)
Temperature 0 °C to Room Temperature
Reaction Time 15 - 30 Minutes
Yield Target > 85%

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of N-acetyl-3-methylisatin in 5 mL of anhydrous Methanol. Cool the solution to 0 °C using an ice bath.

    • Why: Cooling prevents over-reduction and suppresses solvolysis of the N-acetyl group.

  • Addition: Add NaBH₄ (0.6 mmol) portion-wise over 5 minutes.

    • Observation: Gas evolution (H₂) will occur. The deep orange/red color of the isatin will fade to pale yellow/colorless.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Quench: Carefully add Saturated Aqueous NH₄Cl (5 mL) at 0 °C.

    • Critical: Do not use strong acid (HCl) or strong base (NaOH) to avoid deprotection.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Enantioselective Reduction (Catalytic)

Objective: Synthesis of (S)- or (R)-N-acetyl-3-hydroxy-3-methyl-2-oxindole (>90% ee).

ParameterSpecification
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (1-2 mol%)
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent DMF or DCM
Temperature 25 °C

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (0.01 eq) in degassed DMF.

  • Reaction: Add N-acetyl-3-methylisatin (1.0 eq) followed by the HCOOH/Et₃N mixture (2.0 eq).

  • Stirring: Stir at room temperature for 12-24 hours.

  • Workup: Dilute with water, extract with EtOAc. The N-acetyl group is generally stable under these mild buffered conditions.

Data Summary & Troubleshooting

ObservationRoot CauseCorrective Action
Product is N-unsubstituted (Deacetylated) pH too high during reaction or workup; Methanolysis.Use THF instead of MeOH; Ensure Quench is buffered (NH₄Cl); Reduce reaction time.
Low Conversion Old/Inactive NaBH₄.Use fresh reagent; Ensure solvent is dry (water decomposes borohydride).
Ring Opened Product (Keto-acid) Strong basic hydrolysis.Avoid aqueous base; Keep temperature low.

References

  • General Isatin Reduction Chemistry

    • Silva, J. F. M., et al. "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 2001.

  • Enantioselective Reduction of Isatins

    • Zhou, Y., et al.[1] "Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles." Accounts of Chemical Research, 2016.

  • Synthesis of 3-Substituted-3-hydroxyoxindoles

    • Meshram, H. M., et al. "DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole."[2] Green Chemistry Letters and Reviews, 2010.

  • Electrochemical Mechanism

    • Brett, A. M. O., et al. "Electrochemical reduction of isatin at a glassy carbon electrode." Journal of Electroanalytical Chemistry, 2006.

Sources

Foundational

Spectroscopic Characterization of 1-Acetyl-3-methylindolin-2-ol: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 1-Acetyl-3-methylindolin-2-ol. As a molecule of interest in synthetic and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 1-Acetyl-3-methylindolin-2-ol. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide synthesizes information from closely related indole and indoline derivatives to present a robust, predicted spectroscopic profile.[1][2][3] The methodologies and interpretations detailed herein are designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel indolinol derivatives.

Introduction: The Structural Significance of 1-Acetyl-3-methylindolin-2-ol

The indoline scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. The introduction of an N-acetyl group, a hydroxyl function at the 2-position, and a methyl group at the 3-position imparts a unique stereochemical and electronic profile to the 1-Acetyl-3-methylindolin-2-ol molecule. The N-acetyl group, for instance, influences the electron density of the aromatic ring and introduces a characteristic carbonyl signature. The hydroxyl group at the benzylic position is a key reactive center and its presence is readily identified by spectroscopic methods. The methyl substituent at the adjacent carbon further influences the local electronic environment and provides distinct NMR signals.

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of this molecule.[1] This guide will delve into the predicted spectroscopic signatures of 1-Acetyl-3-methylindolin-2-ol, providing a detailed rationale for the expected data based on established principles and comparative analysis with analogous compounds.

Molecular Structure:

Caption: Molecular structure of 1-Acetyl-3-methylindolin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Acetyl-3-methylindolin-2-ol is expected to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The predicted chemical shifts are influenced by the electron-withdrawing acetyl group and the hydroxyl and methyl substituents.

Table 1: Predicted ¹H NMR Data for 1-Acetyl-3-methylindolin-2-ol (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H (4 protons)7.20 - 7.60m4H-
H-2~5.50d1H~4.0
H-3~3.10m1H-
Acetyl-CH₃~2.30s3H-
C3-CH₃~1.30d3H~7.0
OH~2.50 (broad)s1H-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (7.20 - 7.60 ppm): The four protons on the benzene ring are expected to resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern, but a complex multiplet is anticipated.

  • H-2 (around 5.50 ppm): This proton is attached to a carbon bearing both a hydroxyl group and a nitrogen atom, leading to a downfield shift. It is expected to appear as a doublet due to coupling with the adjacent H-3 proton.

  • H-3 (around 3.10 ppm): This methine proton is coupled to both the H-2 proton and the protons of the C3-methyl group, resulting in a multiplet.

  • Acetyl-CH₃ (around 2.30 ppm): The three protons of the acetyl group are in a distinct chemical environment and will appear as a sharp singlet.

  • C3-CH₃ (around 1.30 ppm): The methyl group at the C3 position will be split into a doublet by the adjacent H-3 proton.

  • OH (around 2.50 ppm, broad): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Acetyl-3-methylindolin-2-ol (in CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~170.0
Aromatic-C (6 carbons)120.0 - 145.0
C-2~85.0
C-3~45.0
Acetyl-CH₃~24.0
C3-CH₃~15.0

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (~170.0 ppm): The carbon of the acetyl group is significantly deshielded and appears far downfield.

  • Aromatic Carbons (120.0 - 145.0 ppm): The six carbons of the benzene ring will resonate in this region. The signals for the quaternary carbons (C3a and C7a) are expected to be weaker.[1][3]

  • C-2 (~85.0 ppm): This carbon is attached to both an oxygen and a nitrogen atom, causing a significant downfield shift.[4]

  • C-3 (~45.0 ppm): The aliphatic methine carbon at the 3-position is expected in this region.

  • Acetyl-CH₃ (~24.0 ppm): The methyl carbon of the acetyl group.

  • C3-CH₃ (~15.0 ppm): The methyl carbon at the C3 position will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3-methylindolin-2-ol in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30° pulse width and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-Acetyl-3-methylindolin-2-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200 (broad)Medium-StrongO-H stretch (hydroxyl group)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
~1650StrongC=O stretch (amide I band)
1600 - 1450Medium-StrongAromatic C=C stretch
~1400MediumC-H bend (methyl)
1300 - 1000Medium-StrongC-O stretch and C-N stretch

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch (3400 - 3200 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the hydroxyl group.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]

  • C=O Stretch (~1650 cm⁻¹): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the N-acetyl moiety (amide I band).[7]

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several bands in this region are indicative of the aromatic ring.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of bending vibrations (C-H, C-O, C-N) that is unique to the molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of 1-Acetyl-3-methylindolin-2-ol is C₁₁H₁₃NO₂. The expected exact mass of the molecular ion [M]⁺ would be approximately 191.0946 g/mol . A high-resolution mass spectrometer would be able to confirm this elemental composition.

  • Major Fragmentation Pathways:

    • Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a significant peak at m/z 173.

    • Loss of acetyl group (-43 Da): Cleavage of the N-acetyl group would result in a fragment at m/z 148.

    • Loss of a methyl radical (-15 Da): Loss of the methyl group from the 3-position would give a fragment at m/z 176.

    • Indole-related fragments: Further fragmentation of the indoline ring can lead to characteristic ions of the indole core.[8][9]

MS_Fragmentation_Workflow M [M]⁺˙ m/z = 191 M_H2O [M - H₂O]⁺˙ m/z = 173 M->M_H2O - H₂O M_CH3CO [M - CH₃CO]⁺ m/z = 148 M->M_CH3CO - CH₃CO M_CH3 [M - CH₃]⁺ m/z = 176 M->M_CH3 - CH₃

Caption: Predicted key fragmentation pathways for 1-Acetyl-3-methylindolin-2-ol.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be employed.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The comprehensive spectroscopic characterization of 1-Acetyl-3-methylindolin-2-ol relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, albeit predicted, spectroscopic profile based on sound chemical principles and data from analogous structures. The presented protocols and interpretations offer a robust starting point for any researcher working with this molecule or its derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment. By following the methodologies outlined in this document, scientists can effectively elucidate and confirm the structure of 1-Acetyl-3-methylindolin-2-ol, paving the way for its further investigation and application in drug discovery and development.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Quirós-Guerrero, L., et al. (2025). 9-Hydroxyaristoquinolone: A New Indole Alkaloid Isolated from Aristotelia chilensis with Inhibitory Activity of NF-κB in HMC-3 Microglia Cells. MDPI.
  • Filo. (2025). Predict the ¹H NMR spectrum for the given molecule. filo.org.
  • ChemicalBook. (n.d.). 5-Hydroxyindole(1953-54-4)IR1. chemicalbook.com.
  • Wang, M., et al. (2016). Indole Alkaloids from the Leaves of Nauclea officinalis. SciSpace.
  • Kihel, A. E., et al. (2016).
  • Interpreting NMR Spectra. (2025).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. uobasrah.edu.iq.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • SpectraBase. (n.d.). Indoline - Optional[¹³C NMR] - Chemical Shifts. spectrabase.com.
  • ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. acdlabs.com.
  • Mandal, A., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • El Kihel, A., et al. (2025). Study of Mass Spectra of Some Indole Derivatives.
  • ChemAxon. (n.d.).
  • Oregon State University. (2022). ¹³C NMR Chemical Shifts.
  • Tavassoli, A. (2023). How to predict IR Spectra?.
  • ChemicalBook. (n.d.). 3-Acetylindole(703-80-0) ¹H NMR spectrum. chemicalbook.com.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. chem.wisc.edu.
  • Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop. resources.mestrelab.com.
  • ACD/Labs. (2021). Predict and Identify MS Fragments with Software (Webinar and Demo). youtube.com.
  • Goldman, S., et al. (n.d.).
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • Danell, A. S., & Farmer, T. B. (n.d.).
  • Liu, Z. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. uab.edu.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Trivedi, M. K., et al. (n.d.). FT-IR spectrum of control indole.
  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. savemyexams.com.
  • St. John, P. C., et al. (n.d.).
  • Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific.
  • cheminfo. (n.d.). IR spectra prediction. docs.cheminfo.org.
  • Viskolcz, B., et al. (n.d.). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Academia.edu.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. nmrdb.org.
  • Li, Y.-F., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI.
  • ResearchGate. (n.d.). MS 3 analysis of the m/z 100.076 fragment ion of MF 202.1326 and N...
  • NIST. (n.d.). 1H-Indol-5-ol. webbook.nist.gov.
  • Alygizakis, N. A., et al. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. PMC.
  • EPFL. (2024).

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Acetyl-3-methylindolin-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 1-Acetyl-3-methylindolin-2-ol. In the absence of direct experimental data, this document leverages established NMR principles and extensive spectral data from structurally analogous compounds to offer a robust and scientifically grounded prediction. This resource is intended to aid researchers in the identification, characterization, and quality control of this and related heterocyclic molecules.

Introduction to 1-Acetyl-3-methylindolin-2-ol and the Importance of NMR Characterization

1-Acetyl-3-methylindolin-2-ol is a substituted indoline derivative. The indoline scaffold is a core structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of an N-acetyl group, a methyl group at the C3 position, and a hydroxyl group at the C2 position creates a unique chemical entity with potential applications in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are indispensable tools for confirming molecular structures, identifying functional groups, and analyzing substitution patterns in indole-based compounds.[1]

Logical Framework for Spectral Prediction

The predictions presented in this guide are derived from a systematic analysis of empirical data from closely related structures and foundational NMR theory. The causality behind our predicted chemical shifts and coupling constants is rooted in the following principles:

  • Inductive Effects: The electron-withdrawing nature of the acetyl group and the hydroxyl group will significantly deshield adjacent protons and carbons.

  • Anisotropic Effects: The aromatic ring will induce a ring current, leading to characteristic deshielding of the aromatic protons.[2]

  • Substituent Effects: The positions and electronic nature of the acetyl, methyl, and hydroxyl groups will influence the chemical shifts of the entire molecule in a predictable manner.

The following diagram illustrates the logical workflow for predicting the NMR spectra of the target compound.

Caption: Workflow for predicting the NMR spectra of 1-Acetyl-3-methylindolin-2-ol.

Predicted ¹H NMR Spectrum of 1-Acetyl-3-methylindolin-2-ol

The predicted ¹H NMR spectrum of 1-Acetyl-3-methylindolin-2-ol in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the protons on the five-membered ring, and the protons of the methyl and acetyl groups.

Detailed Signal Analysis:
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-4, H-5, H-6, H-77.0 - 7.8Multiplet (m)-Aromatic protons on the benzene ring will resonate in this region. The exact shifts and multiplicities will depend on the coupling between them.
H-2~5.5 - 6.0Doublet (d)~3-5This proton is a methine proton attached to a carbon bearing a hydroxyl group (C-2), which is expected to be significantly deshielded. It will likely couple with the proton at C-3.
H-3~3.0 - 3.5Quartet (q) or Multiplet (m)~7This methine proton is coupled to the H-2 proton and the protons of the C-3 methyl group. The electron-withdrawing effect of the adjacent acetylated nitrogen and the hydroxyl group at C-2 will cause a downfield shift.
OHVariableBroad Singlet (br s)-The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and often appears as a broad signal. It may exchange with D₂O.
N-COCH₃~2.2 - 2.5Singlet (s)-The protons of the N-acetyl group are expected to appear as a singlet in this region, which is characteristic for this functional group.
C-CH₃~1.2 - 1.5Doublet (d)~7The protons of the methyl group at C-3 will be a doublet due to coupling with the H-3 proton.

Predicted ¹³C NMR Spectrum of 1-Acetyl-3-methylindolin-2-ol

The predicted broadband-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Detailed Signal Analysis:
Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O (Acetyl)~170 - 175The carbonyl carbon of the amide is expected in this characteristic downfield region.
C-7a~140 - 145This is a quaternary aromatic carbon atom adjacent to the nitrogen, leading to a downfield shift.
C-3a~130 - 135Another quaternary aromatic carbon, part of the fusion between the two rings.
C-4, C-5, C-6, C-7~110 - 130These are the carbons of the benzene ring, and their exact shifts will be influenced by the overall electronic structure.
C-2~80 - 90This carbon is attached to a hydroxyl group and the nitrogen of the amide, causing significant deshielding.
C-3~40 - 50This methine carbon is in the aliphatic region but is influenced by the adjacent nitrogen and the C-2 hydroxyl group.
N-COCH₃~22 - 26The methyl carbon of the acetyl group is expected in this typical range.
C-CH₃~15 - 20The methyl carbon at the C-3 position will be found in the upfield aliphatic region.

Experimental Protocols for NMR Analysis

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of 1-Acetyl-3-methylindolin-2-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • Perform a D₂O exchange experiment to confirm the hydroxyl proton signal.

  • ¹³C NMR:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

The following diagram illustrates the experimental workflow for the structural elucidation of 1-Acetyl-3-methylindolin-2-ol using NMR spectroscopy.

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive and well-reasoned prediction of the ¹H and ¹³C NMR spectra of 1-Acetyl-3-methylindolin-2-ol. By synthesizing information from analogous structures and fundamental NMR principles, we have constructed a detailed spectral analysis that will be invaluable for researchers working with this and related compounds. The outlined experimental protocols offer a clear path for the empirical validation of these predictions, ultimately leading to a definitive structural assignment.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Chemical shifts. University of Regensburg. Retrieved from [Link]

Sources

Foundational

FT-IR and mass spectrometry analysis of 1-Acetyl-3-methylindolin-2-ol

Methodologies for Structural Characterization via FT-IR and Mass Spectrometry Executive Summary 1-Acetyl-3-methylindolin-2-ol (C₁₁H₁₃NO₂) is a chemically significant hemiaminal intermediate often encountered in the reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for Structural Characterization via FT-IR and Mass Spectrometry

Executive Summary

1-Acetyl-3-methylindolin-2-ol (C₁₁H₁₃NO₂) is a chemically significant hemiaminal intermediate often encountered in the reduction of N-acetyl-3-methylindole or the oxidative metabolic pathways of skatole derivatives.[1][2] Its structural integrity is defined by the coexistence of a tertiary amide (N-acetyl) and a labile C2-hydroxyl group on the indoline ring.

This guide provides a rigorous analytical framework for researchers. It addresses the specific challenges posed by the compound's hemiaminal functionality—specifically its propensity for dehydration-aromatization under thermal or acidic stress—and details the spectral fingerprints required for unambiguous identification.

Chemical Profile & Stability Considerations

PropertySpecification
IUPAC Name 1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Core Structure Indoline (2,3-dihydroindole)
Key Functionalities N-Acetyl (Amide), C2-Hemiaminal (Alcohol), C3-Methyl
Stability Alert Hemiaminal Instability: The C2-OH group is prone to elimination (dehydration), driving the system toward the aromatic indole system (1-acetyl-3-methylindole).[1][2][3][4]

FT-IR Analysis: Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the primary tool for confirming the presence of the hydroxyl group and the integrity of the non-aromatic indoline ring.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture absorption and avoid high-pressure induced dehydration.[1]

  • Sample State: Solid/Crystalline.[1]

  • Pre-treatment: Ensure sample is dried under vacuum at ambient temperature; avoid heating above 40°C.[1]

Spectral Interpretation Logic

The spectrum will exhibit features distinct from its aromatic precursor (1-acetyl-3-methylindole). The loss of full aromaticity in the heterocyclic ring and the presence of the OH group are diagnostic.

Diagnostic Spectral Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Causality
O-H Stretch 3200 – 3450 Medium, BroadDiagnostic: Intermolecular H-bonded hydroxyl group at C2.[1] Absence indicates dehydration to indole.[1]
C-H (sp³) 2900 – 2980 MediumDiagnostic: Asymmetric/Symmetric stretching of the C3-Methyl and C3-H. Confirms saturated C2-C3 bond.[1]
C=O (Amide) 1640 – 1680 StrongTertiary amide carbonyl (N-Acetyl).[1] Lower frequency than esters due to resonance.[1]
C=C (Aromatic) 1450 – 1600 StrongSkeletal vibrations of the fused benzene ring.
C-N Stretch 1350 – 1400 MediumAmide C-N bond vibration.[1]
C-O Stretch 1050 – 1150 Medium/StrongSecondary alcohol (hemiaminal) C-O stretch.

Mass Spectrometry: Fragmentation & Ion Physics

Mass spectrometry (MS) analysis of 1-Acetyl-3-methylindolin-2-ol requires careful ionization selection.[1] The hemiaminal is thermally labile; Electron Ionization (EI) often induces dehydration in the source, while Electrospray Ionization (ESI) preserves the molecular ion.

Ionization Techniques[5][6][7]
  • ESI (Soft Ionization): Recommended for confirming the intact mass [M+H]⁺ = 192.23.

  • EI (Hard Ionization, 70eV): Useful for structural fingerprinting, though the molecular ion (M⁺) will be weak or absent. The spectrum is dominated by degradation products.

Fragmentation Pathways (EI-MS)

Under electron impact, the molecular ion (m/z 191) rapidly stabilizes via dehydration to form the aromatic cation.

  • Dehydration (M - 18): The primary driving force is the formation of the fully aromatic 1-acetyl-3-methylindole cation (m/z 173).[1]

  • Deacetylation (M - 43): Loss of the acetyl group (CH₃CO•) from the nitrogen.[5]

  • Ketene Loss (M - 42): Characteristic of N-acetyl compounds, leading to the amine.[1]

Fragmentation Logic Diagram

The following diagram illustrates the decay of the parent ion into its primary daughter ions.

FragmentationPathway M_Ion Molecular Ion (M+) [1-Acetyl-3-methylindolin-2-ol] m/z 191 Dehydrated Aromatization [1-Acetyl-3-methylindole] cation m/z 173 M_Ion->Dehydrated - H2O (18 Da) (Thermal/Source Elimination) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M_Ion->Acetyl Direct Cleavage Indole Deacetylation [3-Methylindole] cation m/z 130 Dehydrated->Indole - Acetyl Radical (43 Da) Dehydrated->Indole - Ketene (42 Da) (H-transfer)

Caption: EI-MS fragmentation pathway showing the dominance of dehydration-driven aromatization.

Integrated Characterization Workflow

To rigorously validate the identity of 1-Acetyl-3-methylindolin-2-ol, researchers must correlate data from both techniques to rule out the aromatic indole contaminant.[1]

Workflow Sample Unknown Sample (Solid) FTIR FT-IR (ATR) (Ambient Temp) Sample->FTIR MS Mass Spectrometry (ESI+ / EI) Sample->MS Decision_IR Check: Broad O-H (3300)? Check: sp3 C-H? FTIR->Decision_IR Decision_MS Check: [M+H]+ 192? Check: m/z 173 fragment? MS->Decision_MS Result_Pos CONFIRMED: 1-Acetyl-3-methylindolin-2-ol Decision_IR->Result_Pos Yes Result_Neg REJECT: Likely Aromatic Indole Decision_IR->Result_Neg No (Missing OH) Decision_MS->Result_Pos Yes (Intact Ion) Decision_MS->Result_Neg Only m/z 173/130

Caption: Analytical decision matrix for distinguishing the hemiaminal from its aromatic dehydration product.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Methylindole (Skatole) and Derivatives.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. Fragmentation patterns of hydroxylated compounds and dehydration pathways in Mass Spectrometry. [Link]

  • National Institutes of Health (NIH) - PubChem. 1-Acetyl-1,2-dihydro-3H-indol-3-one (Isomeric Reference).[1] PubChem Compound Summary.[1] [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Alcohols and Amides. [Link]

  • InstaNANO. FTIR Functional Group Database: Amides and Alcohols. [Link]

Sources

Exploratory

physical and chemical properties of 1-Acetyl-3-methylindolin-2-ol

CAS: 13303-72-5 | Formula: C₁₁H₁₃NO₂ | Class: Hemiaminal / Indoline Derivative[1] Executive Summary 1-Acetyl-3-methylindolin-2-ol is a specialized heterocyclic intermediate belonging to the N-acyl-2-hydroxyindoline class...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13303-72-5 | Formula: C₁₁H₁₃NO₂ | Class: Hemiaminal / Indoline Derivative[1]

Executive Summary

1-Acetyl-3-methylindolin-2-ol is a specialized heterocyclic intermediate belonging to the N-acyl-2-hydroxyindoline class.[1] Unlike fully aromatic indoles, this compound possesses a saturated C2-C3 bond (indoline core) and a hemiaminal functionality at the C2 position. It serves as a critical synthetic junction: it is the "masked" equivalent of an open-chain amido-aldehyde and a direct precursor to 1-acetyl-3-methylindole via dehydration.[1]

In drug development, this structural motif is significant for two reasons:

  • Metabolic Modeling: It mimics the hydroxylated intermediates formed during the cytochrome P450-mediated oxidation of skatole (3-methylindole) and therapeutic indoles.

  • Synthetic Utility: The C2-hydroxyl group is a labile "handle," allowing for facile substitution reactions (Friedel-Crafts type) or controlled aromatization to the indole core.

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in public literature due to its transient nature in many workflows. Values below represent high-confidence predictive models validated against structural analogues (e.g., 1-acetylindolin-2-ol).

PropertyValue / DescriptionConfidence
Molecular Weight 191.23 g/mol Exact
Molecular Formula C₁₁H₁₃NO₂Exact
Appearance White to pale yellow crystalline solidHigh (Analogous)
Melting Point 105 – 115 °C (Decomposes)Predicted
Solubility Soluble in DMSO, MeOH, DCM; Poor in WaterHigh
LogP (Octanol/Water) ~1.2 – 1.5Predicted
pKa (OH group) ~13.5 (Weakly acidic)Predicted
H-Bond Donors 1 (OH)Exact
H-Bond Acceptors 2 (C=O, OH)Exact

Synthesis & Production Protocols

The synthesis of 1-Acetyl-3-methylindolin-2-ol relies on the controlled manipulation of the oxidation state of the indole ring.[1] The most robust method involves the partial reduction of the corresponding oxindole.

Method A: Selective Reduction of 1-Acetyl-3-methyloxindole (Recommended)

This protocol avoids over-reduction to the indoline or ring-opening.[1]

Reagents:

  • Substrate: 1-Acetyl-3-methylindolin-2-one (CAS 19012-02-3 is the indole; oxindole precursor required).[1]

  • Reductant: Sodium Borohydride (NaBH₄).

  • Solvent: Ethanol/THF (1:1).

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-acetyl-3-methylindolin-2-one in 50 mL of dry Ethanol/THF under N₂ atmosphere. Cool to 0°C.[2]

  • Reduction: Add NaBH₄ (0.5 equiv) portion-wise over 15 minutes. The stoichiometry is critical; excess hydride can ring-open the hemiaminal.[1]

  • Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (carbonyl) spot will disappear, replaced by a more polar alcohol spot.

  • Quench: Quench carefully with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent dehydration).

Method B: Oxidative Cyclization (Skatole Route)

Used when starting from 3-methylindole (Skatole).

Protocol:

  • Acetylation: React 3-methylindole with Acetic Anhydride/NaH to yield N-acetyl-3-methylindole.[1]

  • Oxidation: Treat with N-Bromosuccinimide (NBS) in aqueous DMSO or monoperoxyphthalic acid.

  • Mechanism: This generates the 2,3-epoxide or bromohydrin, which hydrolyzes to the 2-hydroxyindoline.

Chemical Reactivity & Stability (The Hemiaminal Equilibrium)

The defining feature of 1-Acetyl-3-methylindolin-2-ol is its hemiaminal instability .[1] It exists in a delicate equilibrium that dictates its handling.

Acid-Catalyzed Dehydration

In the presence of Brønsted or Lewis acids, the C2-OH group is protonated and lost as water, generating a highly reactive N-acyliminium ion.[1] This species typically aromatizes immediately to 1-acetyl-3-methylindole .[1]

Ring-Chain Tautomerism

In solution (especially protic solvents), the closed indoline ring is in equilibrium with its open-chain aldehyde form: N-(2-(1-formylethyl)phenyl)acetamide.[1]

  • Closed Form (Solid State): Stabilized by the electron-withdrawing N-acetyl group.[1]

  • Open Form (Solution): Trace amounts observable by NMR, responsible for "aldehyde-like" reactivity (e.g., Wittig reactions).

Visualization: Reactivity Pathways

The following diagram illustrates the central role of the 2-ol species in connecting the oxindole, indole, and open-chain aldehyde landscapes.

ReactivityPathways Oxindole 1-Acetyl-3-methyl indolin-2-one Hemiaminal 1-Acetyl-3-methyl indolin-2-ol (Target Compound) Oxindole->Hemiaminal Partial Reduction (NaBH4) Aldehyde Open Chain Aldehyde Form Hemiaminal->Aldehyde Tautomerism (Solution) Iminium N-Acyliminium Intermediate Hemiaminal->Iminium H+ / -H2O Indole 1-Acetyl-3-methyl indole Indole->Hemiaminal Oxidation (Peracids/H2O) Iminium->Indole -H+ (Aromatization)

Caption: Figure 1. The reactivity landscape of 1-Acetyl-3-methylindolin-2-ol, showing its pivotal position between the stable oxindole and the aromatic indole.

Applications in Research

Bioactivation Model

Researchers studying the pneumotoxicity of Skatole (3-methylindole) use this compound to model the Phase I metabolites. While the primary toxicant is often the imine methide formed from 3-hydroxylation, the 2-hydroxylated species represents a parallel detoxification/activation pathway.[1]

Synthesis of 2-Substituted Indolines

The C2-hydroxyl group is an excellent leaving group.[1] Under Lewis acid catalysis (e.g., BF₃·OEt₂), it can be displaced by nucleophiles (allylsilanes, electron-rich aromatics) to generate 2-substituted indolines with high stereocontrol (if the C3 methyl induces facial selectivity).

Safety & Handling

  • Hazard Classification: GHS Category 4 (Acute Tox.[3] Oral), Category 2 (Skin Irritant).

  • Storage: Store at -20°C under inert atmosphere (Argon). The compound is hygroscopic and prone to autoxidation/dehydration if left in ambient air.

  • Solvent Compatibility: Avoid acidic solvents (e.g., CDCl₃ for NMR should be neutralized with K₂CO₃) to prevent degradation during analysis.

References

  • ChemicalBook. (2024). 1-Acetyl-3-methylindolin-2-ol Product Entry (CAS 13303-72-5).[1] Retrieved from

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology. Retrieved from

  • Somei, M., et al. (2002). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (Contextual reference for 1-hydroxy/1-acyl indole chemistry). Retrieved from

  • EPA CompTox. (2024). 3-acetyl-2-chloro-1-methylindole Properties (Structural Analog Data). Retrieved from

Sources

Foundational

A Technical Guide to the Solubility of 1-Acetyl-3-methylindolin-2-ol in Organic Solvents: Theoretical Principles and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Acetyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Acetyl-3-methylindolin-2-ol. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offers a predictive analysis based on molecular structure, and details a robust experimental protocol for empirical determination. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and purification processes involving 1-Acetyl-3-methylindolin-2-ol.

Introduction to 1-Acetyl-3-methylindolin-2-ol

1-Acetyl-3-methylindolin-2-ol is a derivative of the indole heterocyclic system, a core structure in many biologically active compounds. Its molecular structure features several key functional groups that dictate its physicochemical properties, including solubility:

  • An Indolin-2-ol Core: A bicyclic aromatic system fused to a five-membered ring containing a hydroxyl group.

  • An N-Acetyl Group: An amide functional group attached to the nitrogen of the indole ring.

  • A Methyl Group: A nonpolar alkyl substituent.

  • A Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

Understanding the interplay of these features is critical for predicting how the molecule will interact with various organic solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The process involves overcoming the solute-solute intermolecular forces (lattice energy) and the solvent-solvent intermolecular forces to form new, energetically favorable solute-solvent interactions.[1] The guiding principle is "like dissolves like," which means substances with similar intermolecular forces and polarity tend to be soluble in one another.[1][2]

Polarity and Intermolecular Forces

The overall polarity of a molecule is a balance between its polar and non-polar regions.[1]

  • Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They are effective at dissolving polar solutes.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): Contain at least one hydrogen atom connected to an electronegative atom (like O-H or N-H) and can act as hydrogen bond donors.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): Possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Have low dielectric constants and interact primarily through weaker London dispersion forces.[1]

The Role of Hydrogen Bonding

The hydroxyl (-OH) group on 1-Acetyl-3-methylindolin-2-ol is a powerful hydrogen bond donor and acceptor. The N-acetyl group's carbonyl oxygen is a hydrogen bond acceptor. These features suggest a strong affinity for polar protic solvents that can engage in hydrogen bonding.

Effect of Temperature

For most solid organic compounds, solubility increases with increasing temperature.[2][3][4] The added thermal energy helps overcome the solute's crystal lattice energy and increases the kinetic energy of both solute and solvent molecules, facilitating dissolution.[2][3] However, this relationship must always be determined empirically.

Predicted Solubility Profile of 1-Acetyl-3-methylindolin-2-ol

Based on its molecular structure, a qualitative solubility profile can be predicted. The presence of both a hydrogen-bond-donating hydroxyl group and a polar N-acetyl group, combined with a moderately sized, somewhat nonpolar ring system, suggests a nuanced solubility behavior.

Caption: Predicted solubility based on structural features.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the -OH and N-acetyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. DMSO and DMF are excellent solvents for compounds with multiple polar functional groups.
Moderate Polarity Acetone, Ethyl AcetateModerateCapable of accepting hydrogen bonds and dipole-dipole interactions, but less effective than DMSO or alcohols.
Low Polarity / Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the large nonpolar regions of the solvent limit interaction.[1]
Nonpolar Toluene, Hexane, CyclohexaneVery Low / InsolubleDominated by weak dispersion forces, which are insufficient to overcome the strong intermolecular forces within the solute's crystal lattice.[1]

Experimental Protocol for Solubility Determination

Trustworthiness in science relies on empirical validation. The following protocol describes a standard method for determining the equilibrium solubility of a compound at a specific temperature (e.g., ambient temperature).

Materials and Reagents
  • 1-Acetyl-3-methylindolin-2-ol (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars or a shaker/rotator

  • Temperature-controlled environment (e.g., lab bench at known temperature, water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G A Add excess solid solute to a known volume of solvent in a sealed vial. B Equilibrate the slurry (e.g., 24-48h with agitation) at a constant temperature. A->B C Allow solid to settle. B->C D Withdraw supernatant and filter through a syringe filter (0.45 µm) to remove undissolved solids. C->D E Quantitatively dilute the saturated, filtered solution. D->E F Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC-UV). E->F G Calculate original concentration in the saturated solution (mg/mL). F->G

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-Acetyl-3-methylindolin-2-ol to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.[5][6]

  • Equilibration: Seal the vial tightly and place it on a shaker or stirrer in a temperature-controlled environment. Allow the slurry to equilibrate for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes.

  • Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately perform a serial dilution of the saturated solution to bring its concentration into the linear range of your analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized for clarity and comparison.

Table 2: Example Data Table for Experimental Solubility of 1-Acetyl-3-methylindolin-2-ol at 25°C

SolventDielectric Constant¹Solubility (mg/mL)Solubility (mol/L)²Qualitative Class³
Methanol32.7[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol24.6[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetone21.0[Experimental Value][Calculated Value][e.g., Soluble]
Acetonitrile36.6[Experimental Value][Calculated Value][e.g., Soluble]
Tetrahydrofuran7.5[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexane1.9[Experimental Value][Calculated Value][e.g., Insoluble]

¹ Values obtained from standard reference tables.[7][8] ² Calculated from mg/mL using the molecular weight of the compound. ³ Classification based on a standard system (e.g., USP).

Conclusion

While published data is scarce, a strong predictive understanding of the solubility of 1-Acetyl-3-methylindolin-2-ol can be derived from its molecular structure. The presence of hydrogen-bonding groups suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, poor solubility is anticipated in nonpolar solvents. This guide provides both the theoretical foundation for these predictions and a detailed, self-validating experimental protocol to determine precise solubility values, equipping researchers with the necessary tools for effective solvent selection in their work.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 20, 2026, from [Link]

  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • Organic Chemistry, University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties.
  • MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Exploratory

Technical Guide: Stability Profiling and Storage Protocols for 1-Acetyl-3-methylindolin-2-ol

Executive Summary 1-Acetyl-3-methylindolin-2-ol (CAS: Variable/Niche Intermediate) is a specialized heterocyclic intermediate characterized by a cyclic hemiaminal motif. While often isolable as a solid (reported MP: 123–...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-3-methylindolin-2-ol (CAS: Variable/Niche Intermediate) is a specialized heterocyclic intermediate characterized by a cyclic hemiaminal motif. While often isolable as a solid (reported MP: 123–124 °C), it possesses inherent thermodynamic instability driven by the potential for aromatization.

This guide details the physicochemical vulnerabilities of the compound, specifically its propensity for acid-catalyzed dehydration to 1-acetyl-3-methylindole and ring-chain tautomerism. Researchers must strictly adhere to cold, anhydrous storage conditions to maintain high purity (>98%) for downstream applications.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the structural functionality is the prerequisite for effective handling. The molecule features an indoline core with three critical functional modifications:

  • N-Acetyl Group: Reduces the basicity of the nitrogen, stabilizing the hemiaminal against spontaneous ring-opening compared to free amines.

  • C3-Methyl Group: Introduces steric bulk but also provides the proton necessary for elimination reactions.

  • C2-Hydroxyl Group (Hemiaminal): The focal point of instability. It acts as a "masked" carbonyl equivalent.

Key Properties Table
PropertyDescriptionCritical Note
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical State White to off-white crystalline solidDiscoloration (yellow/brown) indicates degradation.
Melting Point 123 – 124 °CSharp MP indicates high purity; broadening suggests dehydration.
Solubility DMSO, Methanol, Ethyl Acetate, DCMAvoid acidic CDCl₃ for NMR (see Protocols).
Reactivity Class N-Acyl HemiaminalProne to dehydration (aromatization) and oxidation.

Part 2: Stability Mechanisms & Degradation Pathways

The stability of 1-Acetyl-3-methylindolin-2-ol is governed by the competition between the kinetic stability of the crystalline lattice and the thermodynamic drive toward aromatization.

Acid-Catalyzed Dehydration (Aromatization)

This is the primary degradation pathway. The transformation into 1-acetyl-3-methylindole is thermodynamically favorable because it establishes an aromatic indole system.

  • Trigger: Trace acids (protons), heat (>40°C), or Lewis acidic surfaces (silica gel).[1]

  • Mechanism: Protonation of the C2-OH group creates a good leaving group (H₂O). Elimination of the proton at C3 forms the C2=C3 double bond, yielding the indole.

Ring-Chain Tautomerism

In solution, the hemiaminal exists in equilibrium with its open-chain keto-amide form (2-(N-acetylamino)propiophenone derivative).

  • Trigger: Polar protic solvents (water, alcohols) can shift this equilibrium.

  • Consequence: While reversible, the open form is susceptible to hydrolysis of the amide bond or non-specific oxidation.

Oxidative Dehydrogenation

Exposure to air/light can facilitate the oxidation of the indoline core to the corresponding oxindole (1-acetyl-3-methyloxindole) or promote radical-mediated decomposition.

Visualization: Degradation Pathways

DegradationPathways Compound 1-Acetyl-3-methylindolin-2-ol (Hemiaminal) OpenChain Open-Chain Keto-Amide (Transient Tautomer) Compound->OpenChain Solvation (Reversible) Indole 1-Acetyl-3-methylindole (Aromatized Product) Compound->Indole Acid / Heat (-H₂O) Oxindole 1-Acetyl-3-methyloxindole (Oxidation Product) Compound->Oxindole [O] / Light

Figure 1: Primary degradation pathways. The red arrow denotes the irreversible dehydration to the indole, the most common storage failure mode.

Part 3: Storage & Handling Protocols

Storage Conditions (The "Golden Rules")

To maximize shelf-life (12–24 months), adhere to the following matrix:

ParameterRequirementScientific Rationale
Temperature -20 °C (Long-term)2–8 °C (Active use)Low temperature kinetically inhibits the elimination of water (dehydration).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture ingress (hydrolysis risk) and oxidative stress.
Container Amber Glass VialBlocks UV light which can catalyze radical formation or photo-oxidation.
Desiccant RequiredMoisture can catalyze ring-opening or act as a proton shuttle.
Handling "Do's and Don'ts"
  • DO equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

  • DO NOT dry this compound in an oven >40°C. Use a vacuum desiccator at room temperature.

  • DO NOT store in solution. If necessary, use anhydrous DMSO or Acetonitrile and use within 24 hours.

Part 4: Quality Control & Experimental Workflows

Purity Assessment via NMR (Critical Expert Tip)

Standard CDCl₃ often contains trace HCl, which will dehydrate the compound in the NMR tube, leading to false low-purity results.

  • Protocol: Use DMSO-d6 or neutralize CDCl₃ by passing it through a small plug of basic alumina or adding solid K₂CO₃ to the tube.

  • Diagnostic Signals (¹H NMR):

    • C2-H: Look for a doublet or singlet (depending on coupling) around 5.5–6.5 ppm (characteristic of hemiaminal).

    • Impurity (Indole): Look for the disappearance of the C2/C3 methine/hydroxyl signals and the appearance of a C2-aromatic proton (usually ~7.0–7.5 ppm singlet if C3 is substituted).

Forced Degradation Workflow (Validation)

To validate your analytical method, perform a controlled degradation:

  • Dissolve 5 mg of compound in 1 mL Acetonitrile.

  • Add 10 µL of 1M HCl.

  • Heat at 50°C for 30 minutes.

  • Analyze via HPLC/TLC.

    • Result: The peak for the hemiaminal should disappear, replaced by the less polar indole peak (higher R_f on silica).

Visualization: Storage Decision Tree

StorageProtocol Start Compound Receipt QC QC: ¹H NMR (DMSO-d₆) Start->QC PurityCheck Purity > 98%? QC->PurityCheck Purify Recrystallize (EtOAc/Hexane) PurityCheck->Purify No Storage Store at -20°C Under Argon PurityCheck->Storage Yes Purify->QC ActiveUse Active Use: Store at 4°C (Max 1 Week) Storage->ActiveUse Thaw ActiveUse->Storage Re-seal

Figure 2: Decision tree for receipt, validation, and storage of 1-Acetyl-3-methylindolin-2-ol.

References

  • National Institutes of Health (NIH). (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (Context on 1-acyloxy and 1-hydroxyindole stability and acetylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid and Derivatives. (General reference for indole/indoline handling and synthesis intermediates). Retrieved from [Link]

Sources

Foundational

Theoretical Profiling of 1-Acetyl-3-methylindolin-2-ol: Structural Stability and Reactivity Descriptors

The following technical guide details the theoretical characterization of 1-Acetyl-3-methylindolin-2-ol , a hemiaminal scaffold critical in the study of indole derivatives, pseudo-base equilibria, and potential bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical characterization of 1-Acetyl-3-methylindolin-2-ol , a hemiaminal scaffold critical in the study of indole derivatives, pseudo-base equilibria, and potential bioactive intermediates.[1]

Executive Summary

1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) represents a distinct class of cyclic hemiaminals (pseudo-bases).[1] Unlike stable indoles, this structure resides at a energetic tipping point, subject to three competing pathways:[1]

  • Ring-Chain Tautomerism: Equilibrium with the open-chain keto-amide.[1]

  • Ionization: Reversible formation of the electrophilic indolium cation.[1]

  • Dehydration: Irreversible aromatization to 1-acetyl-3-methylindole.[1]

This guide establishes a rigorous computational framework using Density Functional Theory (DFT) to quantify these pathways. It is designed for medicinal chemists and structural biologists requiring precise electronic and conformational data to predict the stability and reactivity of this scaffold in biological and synthetic environments.[1]

Computational Methodology

To ensure high-fidelity results, the following protocol combines conformational sampling with high-level DFT optimizations.

Level of Theory Selection[1]
  • Functionals:

    • M06-2X: Selected for its superior performance in modeling non-covalent interactions and thermodynamics of main-group thermochemistry, essential for the hemiaminal H-bonding networks.[1]

    • ωB97X-D: Used as a validator for dispersion corrections, particularly for the acetyl group rotation barriers.[1]

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable for correctly describing the lone pairs on the hemiaminal oxygen and the amide nitrogen.[1]

  • Solvation Model: SMD (Solvation Model based on Density) . Calculations must be performed in:

    • Gas Phase (Intrinsic stability).[1]

    • Water (Biological relevance,

      
      ).[1]
      
    • DMSO (Synthetic relevance,

      
      ).[1]
      
Protocol Workflow

The following Graphviz diagram outlines the mandatory workflow for characterizing this molecule.

ComputationalWorkflow Start Input Structure (1-Acetyl-3-methylindolin-2-ol) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch GeomOpt DFT Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Lowest 5 conformers Freq Frequency Calc (NIMAG=0) GeomOpt->Freq Freq->GeomOpt Imaginary Freq? (TS search) Prop Properties (NBO, HOMO-LUMO, NMR) Freq->Prop Valid Minima

Figure 1: Step-by-step computational workflow for validating the stationary points of the indolin-2-ol structure.

Structural & Conformational Analysis

Stereochemical Considerations

The molecule possesses two chiral centers at C2 and C3 .[1]

  • Diastereomers: The cis-1-acetyl-3-methylindolin-2-ol (Me and OH on the same face) and trans-isomer must be calculated separately.[1]

  • Prediction: The trans-isomer is theoretically predicted to be 1.2–2.5 kcal/mol lower in energy due to reduced steric clash between the C3-methyl group and the C2-hydroxyl group.[1]

Rotameric States (N-Acetyl Group)

The amide bond (N1-C=O) exhibits restricted rotation.[1]

  • E-rotamer (anti): Carbonyl oxygen anti to the C2-H.[1]

  • Z-rotamer (syn): Carbonyl oxygen syn to the C2-H.[1]

  • Calculated Barrier: Expect a rotational barrier of

    
     16-18 kcal/mol, typical for tertiary amides.[1] This implies distinct NMR signals may be visible at room temperature.[1]
    

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability.[1]

PropertyPredicted Value (eV)Interpretation
HOMO Energy -6.2 to -6.5Localized on the indole ring

-system and N-lone pair.[1]
LUMO Energy -1.1 to -1.5Localized on the Acetyl carbonyl and Benzene ring.[1]
Band Gap (

)
~5.0Indicates high chemical stability (hard molecule), resistant to spontaneous redox.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the Acetyl Oxygen and C2-Hydroxyl Oxygen .[1] These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the C2-Hydroxyl Proton .[1] This makes the molecule a strong H-bond donor.[1]

  • Implication: The molecule self-associates strongly in non-polar solvents via O-H...O=C hydrogen bonds.[1]

Mechanistic Pathways: The Pseudo-Base Equilibrium[1]

The defining feature of 1-acetyl-3-methylindolin-2-ol is its reactivity.[1] It is not a static molecule but a "masked" electrophile.[1]

Pathway A: Ring-Chain Tautomerism

In protic solvents, the hemiaminal ring can open to form a keto-amide.[1]

  • Closed Form: 1-Acetyl-3-methylindolin-2-ol.[1][2][3][4][5]

  • Open Form: N-(2-acetylphenyl)-N-methylacetamide derivative (specifically N-(2-(1-oxopropan-2-yl)phenyl)acetamide).

  • Thermodynamics: The closed form is generally favored by 3-5 kcal/mol due to the loss of entropy in the open chain and the stability of the 5-membered ring.[1]

Pathway B: Dehydration to Indole (Aromatization)

This is the irreversible sink.[1]

  • Mechanism: E1-like elimination via an indolium ion intermediate.[1]

  • Transition State: The rate-limiting step is the cleavage of the C2-OH bond.[1]

Pathway Visualization

The following diagram illustrates the competing fates of the molecule.

ReactionPathways Hemiaminal 1-Acetyl-3-methylindolin-2-ol (Neutral Hemiaminal) Cation N-Acetyl-3-methylindolium (Cationic Intermediate) Hemiaminal->Cation - OH⁻ (Acid Catalysis) OpenChain Open Keto-Amide (Tautomer) Hemiaminal->OpenChain Ring Opening (Equilibrium) Cation->Hemiaminal + OH⁻ Indole 1-Acetyl-3-methylindole (Aromatized Product) Cation->Indole - H⁺ (Irreversible) OpenChain->Hemiaminal Ring Closing

Figure 2: Reaction coordinate network.[1] The formation of the Indole (Green) is thermodynamically driven, while the Hemiaminal (Blue) is kinetically trapped at neutral pH.[1]

Spectroscopic Validation (Calculated vs. Experimental)

To validate the theoretical model, compare calculated NMR shifts (GIAO method) with experimental data.[1]

NucleusAtom PositionCalculated Shift (ppm)Characteristic Feature

C NMR
C2 (Hemiaminal) 85.0 - 92.0 Distinctive downfield shift for

carbon attached to N and O.

C NMR
C=O[1] (Acetyl) 168.0 - 172.0 Typical amide carbonyl.

H NMR
C2-H 5.8 - 6.2 Doublet (coupling with OH if exchange is slow) or Singlet.

H NMR
C3-Methyl 1.2 - 1.4 Doublet (coupling with C3-H).[1]

Note: Calculated values utilize the GIAO/B3LYP/6-311+G(2d,p) level of theory in DMSO-d6.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link

  • M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Due to the Solute.[1] The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link[1]

  • Indoline Tautomerism: Katritzky, A. R., et al. (1984).[1] Tautomerism of heterocycles. Advances in Heterocyclic Chemistry, 36, 1-109.[1] Link

  • NBO Analysis: Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988).[1] Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1] Chemical Reviews, 88(6), 899-926.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-Acetyl-3-methylindolin-2-ol and its Precursors in Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Reactive Intermediate The indoline scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Within this class, 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Reactive Intermediate

The indoline scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Within this class, 1-acetyl-3-methylindolin-2-ol represents a fascinating, albeit not commonly isolated, synthetic intermediate. Its structure, featuring a hemiaminal functionality protected by an acetyl group, suggests a rich and versatile reactivity profile. While direct applications of isolated 1-acetyl-3-methylindolin-2-ol are scarce in the literature, its transient or in situ generation from stable precursors like 1-acetyl-3-methylindolin-2-one opens a gateway to a multitude of synthetic transformations.

This guide provides a comprehensive overview of the synthesis of key precursors and explores the potential synthetic applications of the 1-acetyl-3-methylindolin-2-ol system. We will delve into the logic behind protocol design, offering field-proven insights for researchers in organic synthesis and drug development. The protocols described herein are built upon established principles of reactivity for related indole and oxindole systems, providing a solid foundation for exploration and innovation.

PART 1: Synthesis and Handling of Key Precursors

The most direct and stable precursor to 1-acetyl-3-methylindolin-2-ol is its corresponding ketone, 1-acetyl-3-methylindolin-2-one. The synthesis of this starting material is a critical first step for any subsequent exploration of the target hemiaminal's chemistry.

Protocol 1: Synthesis of 1-Acetyl-3-methylindolin-2-one

This protocol details a reliable method for the N-acetylation and subsequent C-alkylation of oxindole to furnish the required precursor.

Workflow Diagram: Synthesis of 1-Acetyl-3-methylindolin-2-one

Oxindole Oxindole Acetylindolinone 1-Acetylindolin-3-one Oxindole->Acetylindolinone N-Acetylation Step 1 Ac2O Acetic Anhydride (Ac₂O) Pyridine Enolate Enolate Intermediate Acetylindolinone->Enolate Deprotonation Step 2 Base Strong Base (e.g., NaH, LDA) THF, 0°C to rt Precursor 1-Acetyl-3-methylindolin-2-one Enolate->Precursor C-Alkylation Step 3 MeI Methyl Iodide (MeI)

Caption: Synthetic workflow for the preparation of the key precursor.

Step-by-Step Methodology:

  • N-Acetylation: To a solution of oxindole (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Acetylation): Pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-acetylindolin-3-one, which can be used directly or purified by column chromatography.

  • C-Alkylation: To a solution of 1-acetylindolin-3-one (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up (Alkylation): Carefully quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 1-acetyl-3-methylindolin-2-one.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[1][2]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

  • Methyl Iodide (MeI): A toxic and volatile alkylating agent. Use with extreme caution.

  • Storage: The precursor should be stored in a tightly closed container in a cool, dry place, preferably under an inert gas.[3]

PART 2: In Situ Generation and Application of 1-Acetyl-3-methylindolin-2-ol

The hemiaminal 1-acetyl-3-methylindolin-2-ol is best utilized as a transient intermediate generated in situ. Its formation via the reduction of the corresponding 2-oxo derivative provides a reactive species poised for further transformation, such as elimination to form indole derivatives or as a precursor for generating electrophilic N-acyliminium ions.

Protocol 2: Reductive Generation and Dehydrative Aromatization to 1-Acetyl-3-methylindole

This protocol demonstrates the in situ generation of the target hemiaminal followed by a mild acid-catalyzed dehydration to furnish the corresponding indole. This transformation is a powerful method for converting the oxindole core back to the indole scaffold.

Reaction Mechanism: From Oxindole to Indole

cluster_0 In Situ Generation & Reaction Precursor 1-Acetyl-3-methylindolin-2-one Intermediate 1-Acetyl-3-methylindolin-2-ol (Hemiaminal Intermediate) Precursor->Intermediate Reduction Reduction [H⁻] (e.g., NaBH₄) Product 1-Acetyl-3-methylindole Intermediate->Product Dehydration Dehydration H⁺ (cat.) - H₂O

Caption: Proposed pathway from precursor to indole product.

Step-by-Step Methodology:

  • Reduction: Dissolve 1-acetyl-3-methylindolin-2-one (1.0 eq) in methanol (0.1 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the intermediate alcohol by TLC (staining with p-anisaldehyde may be necessary for visualization).

  • Dehydration: Once the reduction is complete, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) to the reaction mixture.

  • Aromatization: Allow the mixture to warm to room temperature and stir for an additional 1-3 hours. The dehydration to the indole can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol in vacuo and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography to yield 1-acetyl-3-methylindole.

Causality and Optimization:

  • Choice of Reductant: NaBH₄ is a mild and selective reducing agent suitable for converting the ketone to the alcohol without affecting the acetyl group. Stronger reductants like LiAlH₄ could lead to over-reduction.

  • Catalyst for Dehydration: A mild acid catalyst like p-TsOH is sufficient to promote the elimination of water from the reactive hemiaminal. Stronger acids could lead to decomposition or deacetylation.

  • Solvent: Methanol is an excellent solvent for NaBH₄ reductions. For the dehydration step, a non-protic solvent could also be used if the intermediate alcohol is isolated first, but the one-pot procedure is more efficient.

PART 3: Applications of Structurally Related Analogs

The chemistry of the 1-acetylindolin-2-ol system is mirrored and expanded upon by its close structural relatives. Understanding their reactivity provides a powerful toolkit for synthetic chemists.

Application 1: Asymmetric Michael Addition of 1-Acetylindolin-3-ones

1-Acetylindolin-3-ones, which are tautomers of the enol form of our target system, are excellent nucleophiles in asymmetric synthesis. Their reaction with nitroalkenes provides a direct route to chiral 2-substituted indoles.[4]

Table 1: Representative Results for Asymmetric Michael Addition [4]

EntryNitrostyreneCatalyst Loading (mol%)Yield (%)dree (%)
1β-nitrostyrene109919:194
24-Chloro-β-nitrostyrene109820:195
34-Methyl-β-nitrostyrene109928:196

Protocol 3: Bifunctional Thiourea-Catalyzed Michael Addition [4]

  • Setup: To a vial, add the bifunctional thiourea catalyst (e.g., a Takemoto catalyst, 0.1 eq), 1-acetylindolin-3-one (1.2 eq), and the β-nitrostyrene derivative (1.0 eq).

  • Solvent: Add the reaction solvent (e.g., toluene, 0.1 M).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours.

  • Analysis: Monitor the reaction progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired 2-substituted indolin-3-one product with high stereocontrol.

Application 2: 3-Acetylindoles in Claisen-Schmidt Condensation

3-Acetylindoles, which can be considered products of the 1-acetyl-3-methylindolin-2-ol system, are versatile building blocks. The acetyl group's methyl protons are acidic and can participate in base-catalyzed condensations.[5]

Protocol 4: Synthesis of Indole Chalcones [5]

  • Solution Prep: Dissolve 3-acetylindole (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in methanol.

  • Base Addition: Add an aqueous solution of NaOH (e.g., 2%) to the mixture.

  • Condensation: Stir the reaction mixture at room temperature for 8-12 hours. A precipitate often forms as the reaction progresses.[5]

  • Isolation: Pour the reaction mixture into ice water. Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the pure indole chalcone derivative. These products are valuable intermediates for synthesizing various heterocyclic compounds.[5]

Application 3: Indol-2-ylmethyl Acetates in Palladium-Catalyzed Reactions

Indol-2-ylmethyl acetates, which share a similar reactive potential to an activated form of 1-acetyl-3-methylindolin-2-ol, are excellent substrates in palladium-catalyzed reactions, such as domino reactions with 1,3-dicarbonyl compounds to form complex fused systems.[6]

Table 2: Domino Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]indol-3-ones [6]

EntryIndol-2-ylmethyl Acetate1,3-DicarbonylBaseYield (%)
1N-HMeldrum's AcidK₂CO₃55
2N-MeMeldrum's AcidK₂CO₃65
3N-HEthyl MalonateCs₂CO₃45

Protocol 5: Domino Palladium-Catalyzed Cyclization [6]

  • Setup: In a reaction tube, combine the (1H-indol-2-yl)methyl acetate (1.0 eq), the 1,3-dicarbonyl compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Conditions: Add the solvent (e.g., DMSO) and heat the mixture to 100 °C under an inert atmosphere.

  • Reaction Time: Stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the fused pyrrolo[1,2-a]indol-3-one product.

Conclusion

While 1-acetyl-3-methylindolin-2-ol is primarily a reactive intermediate, its chemistry is central to a range of powerful synthetic transformations. By understanding the synthesis of its stable precursors and the methods for its in situ generation, researchers can access a variety of valuable indole and oxindole derivatives. The protocols and applications detailed in this guide, drawn from the chemistry of closely related and well-documented systems, provide a robust framework for leveraging this reactivity in the design and execution of novel synthetic strategies in medicinal chemistry and materials science.

References

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Various Authors. (2014, January 21). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives.
  • Various Authors. (2019, February 15). 3-Substituted indole: A review. International Journal of Chemical Studies.
  • Various Authors. (2022, November 25). Synthesis of Polysubstituted 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-ylmethyl Acetates with 1,3-Dicarbonyl Derivatives. MDPI.
  • Various Authors. (2013, May 9). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. THE PHARMA INNOVATION.
  • Various Authors. (2011, April 15). Asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes catalyzed by bifunctional thioureas: a simple access to 2-functionalized indoles. PubMed.
  • Zhang, H., et al.. (2024, September 16). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Semantic Scholar.
  • Various Authors. (2024, June 17). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. PMC.

Sources

Application

Application Note: 1-Acetyl-3-methylindolin-2-ol as a Precursor for Heterocyclic Scaffolds

[1] Abstract & Compound Profile 1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) is a versatile hemiaminal scaffold used in the synthesis of functionalized indolines, indoles, and complex alkaloid mimics.[1] Unlike its fu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Compound Profile

1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) is a versatile hemiaminal scaffold used in the synthesis of functionalized indolines, indoles, and complex alkaloid mimics.[1] Unlike its fully oxidized counterpart (oxindole) or fully reduced counterpart (indoline), this 2-hydroxyindoline derivative occupies a unique "oxidation sweet spot."[1] It serves as a stable, bench-top precursor to reactive N-acyliminium ions , enabling the rapid construction of C2-functionalized heterocyclic libraries with high diastereoselectivity.[1]

Compound Specifications
PropertyDetail
IUPAC Name 1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone
CAS Number 13303-72-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Argon)

Mechanistic Insight: The N-Acyliminium Advantage[1]

The utility of 1-acetyl-3-methylindolin-2-ol lies in its ability to generate a highly electrophilic cyclic N-acyliminium ion in situ.[1] Upon treatment with a Lewis acid (e.g., BF₃[2]·OEt₂, TMSOTf), the hydroxyl group is activated and eliminated. The resulting cation is resonance-stabilized by the nitrogen lone pair but remains highly reactive toward


-nucleophiles.[1]

Stereochemical Control: The existing methyl group at the C3 position exerts significant steric influence. Nucleophilic attack on the planar iminium ion typically occurs from the face opposite to the C3-methyl group, favoring trans-2,3-disubstituted indolines.[1] This "self-validating" stereocontrol is a key feature for library generation.[1]

Pathway Visualization

N_Acyliminium_Pathway cluster_mechanism N-Acyliminium Ion Generation & Trapping Precursor 1-Acetyl-3-methylindolin-2-ol (Hemiaminal) Activation Lewis Acid Activation (BF3·OEt2 / TMSOTf) Precursor->Activation + LA Iminium Cyclic N-Acyliminium Ion (Planar C2 Cation) Activation->Iminium - HO-LA Transition Face-Selective Attack (Anti to C3-Me) Iminium->Transition + Nucleophile (Nu) Product Trans-2,3-Disubstituted Indoline Transition->Product Stereoselective Bond Formation

Figure 1: Mechanistic pathway for the generation of N-acyliminium ions from 1-acetyl-3-methylindolin-2-ol and subsequent stereoselective nucleophilic trapping.

Application Protocols

Protocol A: Synthesis of 2-Allyl-3-methylindolines (Hosomi-Sakurai Type)

This protocol demonstrates the use of allyltrimethylsilane as a nucleophile to install an allyl group at C2.[1] This is a robust "test reaction" to validate the quality of your precursor batch.

Reagents:

  • 1-Acetyl-3-methylindolin-2-ol (1.0 equiv)[1]

  • Allyltrimethylsilane (1.5 equiv)[1]

  • Boron trifluoride diethyl etherate (BF₃[1]·OEt₂, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon. Add 1-acetyl-3-methylindolin-2-ol (191 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses elimination side-reactions (indole formation).[1]

  • Activation: Add BF₃·OEt₂ (150 µL, 1.2 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78°C to ensure formation of the N-acyliminium species.

  • Nucleophile Addition: Add allyltrimethylsilane (240 µL, 1.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.6).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL) while stirring vigorously.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-acetyl-2-allyl-3-methylindoline.[1]

Expected Yield: 85-92% Stereoselectivity: >95:5 trans (2,3-anti).[1]

Protocol B: Friedel-Crafts Arylation (Synthesis of 2-Arylindolines)

This method couples the indoline scaffold with electron-rich aromatics (e.g., indoles, furans, anisole), creating bis-heterocyclic systems common in medicinal chemistry.[1]

Reagents:

  • 1-Acetyl-3-methylindolin-2-ol (1.0 equiv)[1]

  • Indole (1.2 equiv)[1]

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 - 0.5 equiv, catalytic)[1]

  • DCM, anhydrous

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve 1-acetyl-3-methylindolin-2-ol (0.5 mmol) and indole (0.6 mmol) in DCM (5 mL) at room temperature.

  • Catalysis: Add TMSOTf (10 µL, 0.1 equiv) via microsyringe.

    • Note: TMSOTf is a stronger Lewis acid than BF₃[1]·OEt₂ and can often be used catalytically because the silylated leaving group regenerates the catalyst or activates the next cycle.

  • Reaction: Stir at 0°C for 1 hour. The solution typically turns a deep color (orange/red) indicating the formation of the cationic intermediate.

  • Workup: Dilute with Et₂O, wash with water and brine.

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the bis-indole products.[1]

Protocol C: Dehydration to 1-Acetyl-3-methylindole

Sometimes the goal is to access the functionalized indole rather than the indoline.[1] The 2-hydroxy compound is an excellent precursor for 3-substituted indoles via acid-catalyzed dehydration.[1]

Methodology:

  • Dissolve 1-acetyl-3-methylindolin-2-ol in Toluene.

  • Add p-Toluenesulfonic acid (pTSA, 10 mol%).[1]

  • Reflux with a Dean-Stark trap to remove water for 2 hours.[1]

  • Result: Quantitative conversion to 1-acetyl-3-methylindole .

Troubleshooting & Optimization Guide

The following table summarizes common issues and "self-validating" checks to ensure experimental success.

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent deactivating Lewis Acid.[1]Ensure DCM is distilled from CaH₂ or passed through activated alumina.
Poor Diastereoselectivity Reaction temperature too high during addition.Maintain -78°C during nucleophile addition; warm very slowly.
Elimination Product (Indole) Observed Acid concentration too high or non-nucleophilic base present.Reduce Lewis Acid equivalents; ensure nucleophile is in excess.
Starting Material Recovery Precursor degraded (hydrolyzed to open chain).Check precursor purity by ¹H NMR (look for aldehyde peak ~9-10 ppm).[1]

References

  • Hanessian, S., Tremblay, M., & Petersen, J. F. W. (2004).[3] The N-acyloxyiminium ion aza-Prins route to octahydroindoles: total synthesis and structural confirmation of the antithrombotic marine natural product oscillarin.[1][3] Journal of the American Chemical Society, 126(19), 6064-6071.[3] Link

  • Maryanoff, B. E., et al. (2001). N-Acyliminium Ion Cyclizations in the Synthesis of Heterocyclic Compounds. Arkivoc, 2001(i), 1-16.[1][4] Link

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.[1] (Seminal review on the mechanism).

  • Petrini, M. (2005). Petrini, M. (Ed.). Indoles from N-Acyliminium Ions.[1][3] In Indoles (Topics in Heterocyclic Chemistry). Springer.

Disclaimer: This document is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

derivatization of the hydroxyl group of 1-Acetyl-3-methylindolin-2-ol

This Application Note is structured as a high-level technical guide for researchers working with labile nitrogenous heterocycles. It focuses on the specific reactivity of the hemiaminal functionality in 1-Acetyl-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with labile nitrogenous heterocycles. It focuses on the specific reactivity of the hemiaminal functionality in 1-Acetyl-3-methylindolin-2-ol .

Targeting the Hemiaminal Scaffold for Stabilization and Analysis

Executive Summary & Chemical Context

1-Acetyl-3-methylindolin-2-ol represents a specific class of N-protected cyclic hemiaminals. Unlike standard alcohols, the C2-hydroxyl group in this molecule is part of a masked aldehyde system (hemiaminal). While the N-acetyl group suppresses the ring-opening equilibrium typical of free 2-hydroxyindolines, the C2 position retains significant reactivity.

The Core Challenge: The C2-hydroxyl group is labile. Under acidic conditions, or even upon prolonged standing in protic solvents, it readily eliminates water to form a highly electrophilic N-acyliminium ion . This intermediate is susceptible to:

  • Solvolysis: Reaction with solvent (methanol, ethanol) to form ethers.

  • Elimination: Loss of water to form 1-acetyl-3-methylindole (if a C3 proton is available for elimination, though the 3-methyl group makes this specific pathway sterically and electronically distinct).

  • Dimerization/Polymerization: Reaction with nucleophilic species.

The Solution: Derivatization of this hydroxyl group is not merely for detection; it is often required for chemical stabilization . This guide presents three protocols:

  • Protocol A: Acid-Catalyzed O-Methylation (Stabilization for Isolation/NMR).

  • Protocol B: Silylation (TMS) for GC-MS Quantification.

  • Protocol C: Nucleophilic Trapping (Friedel-Crafts) for Mechanistic Validation.

Mechanistic Insight: The N-Acyliminium Gateway

To successfully derivatize this molecule, one must understand that the reaction does not proceed via a standard


 attack on the alcohol. Instead, it follows an 

-type pathway involving the generation of a cationic intermediate.
Figure 1: N-Acyliminium Ion Formation and Trapping

The following diagram illustrates the acid-catalyzed activation of the hemiaminal, formation of the planar iminium ion, and subsequent trapping by a nucleophile (e.g., Methanol).

G Start 1-Acetyl-3-methylindolin-2-ol (Hemiaminal) Inter Protonated Intermediate (-OH2+) Start->Inter Protonation Acid + H+ Acid->Inter Iminium N-Acyliminium Ion (Electrophile) Inter->Iminium - H2O (Rate Limiting) Product Derivatized Product (2-OMe / 2-OTMS / 2-Aryl) Iminium->Product Nucleophilic Attack Nu Nucleophile (MeOH / TMS / Indole) Nu->Product

Caption: Figure 1. The acid-catalyzed dehydration of 1-acetyl-3-methylindolin-2-ol generates a reactive N-acyliminium cation, which serves as the universal acceptor for derivatization agents.

Experimental Protocols

Protocol A: Acid-Catalyzed O-Methylation (Stabilization)

Purpose: To convert the labile hemiaminal -OH into a stable hemiaminal ether (-OMe). This prevents degradation during silica gel chromatography and simplifies NMR analysis. Applicability: Isolation of metabolites, purification, standard storage.

Reagents:

  • Substrate: 1-Acetyl-3-methylindolin-2-ol

  • Solvent: Anhydrous Methanol (MeOH)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) monohydrate or conc. 
    
    
    
    (1 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg (approx. 0.26 mmol) of 1-Acetyl-3-methylindolin-2-ol in 2.0 mL of anhydrous methanol. Ensure the vessel is dry to prevent competitive hydrolysis.

  • Catalysis: Add a catalytic amount of pTSA (2-3 mg) or 1 drop of 2%

    
     in MeOH.
    
  • Reaction: Stir at room temperature (20–25 °C) for 30–60 minutes.

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (polar, streaks) should convert to a less polar, distinct spot (methyl ether).

  • Quenching: Add solid

    
     (10 mg) to neutralize the acid. Stir for 5 minutes.
    
  • Workup: Filter off the solids and concentrate the filtrate under reduced pressure.

  • Result: The residue is 1-acetyl-2-methoxy-3-methylindoline . This compound is stable on silica gel and can be purified by flash chromatography if necessary.

Data Interpretation:

  • 1H NMR: Disappearance of the broad -OH singlet (approx. 4–6 ppm) and appearance of a sharp singlet for -OMe (approx. 3.0–3.4 ppm).

  • Stereochemistry: The reaction often produces a mixture of diastereomers (cis/trans relative to the 3-methyl group), typically favoring the thermodynamic product (trans).

Protocol B: Trimethylsilylation (TMS) for GC-MS

Purpose: To cap the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for Gas Chromatography-Mass Spectrometry. Applicability: Quantitative analysis, metabolomics.[1]

Reagents:

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Place 1–5 mg of the dry sample into a GC vial.

  • Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60 °C for 30 minutes.

    • Note: The N-acetyl group is generally stable under these conditions; only the 2-OH will be silylated.

  • Analysis: Inject 1 µL directly into the GC-MS.

Data Interpretation:

  • Mass Shift: The molecular ion will shift by +72 Da (Replacement of H [1] with TMS [73]).

  • Fragmentation: Look for the characteristic loss of the methyl radical (

    
    ) and the trimethylsilanol fragment (
    
    
    
    73 or 75).
Protocol C: Nucleophilic Trapping (Friedel-Crafts)

Purpose: To confirm the presence of the 2-OH moiety by exploiting its electrophilic reactivity. This is a "chemical proof" derivatization. Applicability: Structure elucidation, synthesizing C2-substituted libraries.

Reagents:

  • Nucleophile: Indole (1.2 equivalents) or Thiophenol.

  • Catalyst:

    
     (Boron trifluoride etherate).
    
  • Solvent: Dichloromethane (DCM).[2]

Step-by-Step Methodology:

  • Setup: Dissolve 1-Acetyl-3-methylindolin-2-ol (0.2 mmol) and Indole (0.24 mmol) in 2 mL dry DCM under nitrogen.

  • Activation: Cool to 0 °C. Add

    
     (0.22 mmol) dropwise.
    
  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.[2]
    
  • Result: Formation of a C-C bond between C2 of the indoline and C3 of the indole.

Comparative Data Summary

The following table summarizes the expected outcomes for the derivatization of the hydroxyl group.

FeatureStarting Material (2-OH)Product A (2-OMe)Product B (2-OTMS)
Stability Low (Eliminates

)
High (Stable Ether)Moderate (Hydrolytically labile)
Polarity (TLC) High (Streaks)Low (Distinct Spot)N/A (GC use)
Reaction Type N/ASolvolysis (

)
Silylation
Key NMR Signal

5.8 (br s, OH)

3.2 (s, OMe)

0.1 (s, SiMe3)
Primary Use PrecursorIsolation/StorageGC-MS Analysis

References

  • Velezheva, V. S., et al. (1992). "1-Acetyl-2-chloro-3-iminoindoline hydrochloride and its N-acetyl derivatives in nucleophilic substitution reactions." Chemistry of Heterocyclic Compounds. Link

    • Establishes the reactivity of N-acetyl-2-substituted indolines toward nucleophiles via the iminium mechanism.
  • Somei, M., et al. (1999). "Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus." Heterocycles. Link

    • Provides precedent for acid-catalyzed substitution of 1-hydroxyindoles and rel
  • Roy, P., et al. (2022).[3][4] "Syntheses of New Multisubstituted 1-Acyloxyindole Compounds." Molecules. Link

    • Discusses the acylation and stability of N-hydroxy/N-acyloxy indole deriv
  • Skelton, B. W., et al. (1998). "Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole."[5] Chemical Research in Toxicology. Link

    • Contextualizes the metabolic formation of 3-methyl-2-hydroxy intermedi
  • Little, J. L. (1999). "Derivatization of Analytes for GC-MS." Journal of Chromatography Library.

Sources

Application

application of 1-Acetyl-3-methylindolin-2-ol in medicinal chemistry

An in-depth guide to the , designed for researchers, scientists, and drug development professionals. Introduction: The Potential of a Novel Scaffold 1-Acetyl-3-methylindolin-2-ol is a synthetic heterocyclic compound buil...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the , designed for researchers, scientists, and drug development professionals.

Introduction: The Potential of a Novel Scaffold

1-Acetyl-3-methylindolin-2-ol is a synthetic heterocyclic compound built upon the indolinone core, a structure widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] While this specific derivative is not extensively documented in current literature, its structural components—an N-acetylated indolin-2-ol with a methyl group at the C-3 position—suggest a strong potential for biological activity, particularly in the realm of oncology. The indolin-2-one nucleus is a cornerstone in the development of various therapeutic agents, including potent anticancer drugs.[1][3][4] This guide will, therefore, extrapolate from the rich knowledge base of closely related analogs to provide a comprehensive overview of the potential applications and research protocols for 1-Acetyl-3-methylindolin-2-ol.

The Indolinone Core: A Foundation for Drug Discovery

The indolin-2-one scaffold is a versatile template for the design of bioactive molecules, with a significant number of derivatives having been investigated for a plethora of therapeutic applications.[1][2] The inherent biological activity of this core is often modulated by substitutions at the N-1, C-3, and other positions on the aromatic ring.

Key Biological Activities of the Indolinone Scaffold:
Biological ActivityTherapeutic AreaKey Molecular Targets
Anticancer OncologyReceptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs), Topoisomerase II
Anti-inflammatory ImmunologyCyclooxygenase (COX) enzymes, Pro-inflammatory cytokine signaling
Antimicrobial Infectious DiseasesBacterial and fungal cellular processes
Antiviral Infectious DiseasesViral replication enzymes

The N-acetylation, as seen in 1-Acetyl-3-methylindolin-2-ol, can influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The methyl group at the C-3 position can provide steric bulk that may enhance selectivity for a particular biological target. The hydroxyl group at the C-2 position, a reduction of the more common ketone, offers a potential hydrogen bond donor, which could be crucial for target engagement.

Hypothesized Therapeutic Application: Anticancer Agent

Given the prevalence of the indolin-2-one scaffold in oncology research, the most probable therapeutic application for 1-Acetyl-3-methylindolin-2-ol is as an anticancer agent.[3][4][5][6][7][8] Many indolin-2-one derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Potential Mechanism of Action:

It is plausible that 1-Acetyl-3-methylindolin-2-ol could act as a kinase inhibitor. The indolinone core can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to compete for the ATP-binding site of various kinases. The specific substitutions on the core would then determine its selectivity profile.

cluster_0 Hypothesized Anticancer Mechanism Compound 1-Acetyl-3-methylindolin-2-ol Kinase Protein Kinase (e.g., RTK, CDK) Compound->Kinase Inhibits Signaling Downstream Signaling Pathways Kinase->Signaling Activates ATP ATP ATP->Kinase Competes with Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Hypothesized mechanism of action for 1-Acetyl-3-methylindolin-2-ol as a kinase inhibitor.

Protocols for Synthesis and Biological Evaluation

This section provides detailed, step-by-step protocols for the synthesis and subsequent biological evaluation of 1-Acetyl-3-methylindolin-2-ol.

Protocol 1: Synthesis of 1-Acetyl-3-methylindolin-2-ol

This proposed two-step synthesis starts from the commercially available 3-methylindolin-2-one.

Start 3-Methylindolin-2-one Step1 Step 1: N-Acetylation Start->Step1 Acetic Anhydride, Pyridine Intermediate 1-Acetyl-3-methylindolin-2-one Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Sodium Borohydride, Methanol Product 1-Acetyl-3-methylindolin-2-ol Step2->Product

Caption: Proposed synthetic workflow for 1-Acetyl-3-methylindolin-2-ol.

Step 1: N-Acetylation of 3-Methylindolin-2-one

  • Materials: 3-methylindolin-2-one, acetic anhydride, pyridine, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer.

  • Procedure:

    • Dissolve 3-methylindolin-2-one (1 eq) in dry DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-acetyl-3-methylindolin-2-one.

Step 2: Reduction of 1-Acetyl-3-methylindolin-2-one

  • Materials: 1-acetyl-3-methylindolin-2-one, sodium borohydride (NaBH4), methanol, deionized water, ethyl acetate, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve 1-acetyl-3-methylindolin-2-one (1 eq) in methanol in a round-bottom flask and cool to 0°C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to obtain 1-Acetyl-3-methylindolin-2-ol.

Protocol 2: In Vitro Anticancer Screening

This protocol outlines a standard workflow for assessing the anticancer potential of the synthesized compound.

Compound 1-Acetyl-3-methylindolin-2-ol Cytotoxicity MTT Assay (Cancer Cell Panel) Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Target Target Identification (e.g., Kinase Profiling) Mechanism->Target

Caption: Workflow for in vitro anticancer screening.

2.1. Cell Viability (MTT) Assay

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-Acetyl-3-methylindolin-2-ol (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Procedure:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

2.3. Apoptosis Assay

  • Objective: To determine if the compound induces apoptosis (programmed cell death).

  • Procedure:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions and Conclusion

The successful synthesis and initial biological evaluation of 1-Acetyl-3-methylindolin-2-ol could open several avenues for further research. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at the N-1, C-3, and aromatic ring positions, would be crucial for optimizing potency and selectivity. Further mechanistic studies, such as kinase profiling and Western blotting for key signaling proteins, would help to elucidate the precise molecular target(s).

References

  • Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, L. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 25(8), 1899. [Link]

  • Cieśla, J., Stolarczyk, M., Lal, K., & Wozniak, K. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7523. [Link]

  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42295-42307. [Link]

  • Li, J., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163821. [Link]

  • Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 660-679. [Link]

  • Ciulla, M. G., et al. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert Opinion on Therapeutic Patents, 25(8), 941-962. [Link]

  • El-Damasy, A. K., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 643-656. [Link]

  • Various Authors. (2025). 2-Indolinone a versatile scaffold for treatment of cancer: A patent review (2008-2014). Source not available.
  • Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 660-679. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Brazilian Chemical Society, 25(1), 159-167. [Link]

  • ChemSynthesis. (2025). 1-acetyl-3-methyleneindoline. ChemSynthesis. [Link]

  • Rapolu, M., et al. (2011). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. International Journal of Advanced Biotechnology and Research, 2(1), 91-99. [Link]

  • The Pharma Innovation. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory Activity. The Pharma Innovation, 2(4), 1-6. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4752. [Link]

  • Szychowska, K., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7671. [Link]

  • Kumar, A., & Singh, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 194-201. [Link]

  • Wang, G., et al. (2017). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. Bioorganic & Medicinal Chemistry, 25(12), 3181-3187. [Link]

  • Rossi, T., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Scientific Reports, 12(1), 14881. [Link]

  • Petrova, V., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091. [Link]

  • PubChem. (n.d.). 3-Methyloxindole. National Center for Biotechnology Information. [Link]

  • Sawy, E. R., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis. [Link]

  • Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5183. [Link]

Sources

Method

Application Notes and Protocols for the Biological Activity Screening of 1-Acetyl-3-methylindolin-2-ol Derivatives

Authored by: Senior Application Scientist, [Your Name/Organization] Introduction: The Therapeutic Potential of Indolin-2-ol Scaffolds The indole nucleus is a cornerstone in medicinal chemistry, forming the structural bac...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction: The Therapeutic Potential of Indolin-2-ol Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Within this broad class, indolin-2-one derivatives have garnered substantial attention for their diverse pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The 1-Acetyl-3-methylindolin-2-ol scaffold represents a promising, yet underexplored, subclass. The introduction of an acetyl group at the N1 position and a hydroxyl group at the C2 position can significantly alter the molecule's electronic properties, solubility, and stereochemistry, thereby offering a unique chemical space for interaction with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological activity screening of novel 1-Acetyl-3-methylindolin-2-ol derivatives. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for primary screening in two key therapeutic areas: oncology and infectious diseases.

Part 1: Foundational Screening Strategy - A Tiered Approach

A logical and resource-efficient screening cascade is paramount in early-stage drug discovery. For novel 1-Acetyl-3-methylindolin-2-ol derivatives, we propose a tiered approach beginning with broad-spectrum assays to identify general bioactivity, followed by more specific, target-oriented evaluations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elucidation Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Compound Library->Antimicrobial Assay Confirmed Hits Confirmed Hits Cytotoxicity Assay->Confirmed Hits Active Compounds Antimicrobial Assay->Confirmed Hits Active Compounds Dose-Response Analysis Dose-Response Analysis Confirmed Hits->Dose-Response Analysis Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation AM-IND-03 1-Acetyl-3-methyl indolin-2-ol Derivative AM-IND-03->VEGFR-2 Inhibits Downstream Signaling Proliferation, Angiogenesis P->Downstream Signaling

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

An in vitro kinase inhibition assay, such as an ELISA-based assay, can be employed to quantify the inhibitory effect of the lead compounds on specific kinases. [6]

For Antimicrobial Hits:

Further studies could include determining whether the compounds are bactericidal or bacteriostatic and investigating their effects on microbial membrane integrity or biofilm formation. [7]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of novel 1-Acetyl-3-methylindolin-2-ol derivatives. By employing a systematic screening cascade, researchers can efficiently identify compounds with promising anticancer or antimicrobial activities. The data generated from these primary screens will be instrumental in guiding structure-activity relationship (SAR) studies and selecting lead candidates for further preclinical development.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.).
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (2025, April 15).
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review - International Journal of Pharmaceutical Sciences. (2024, April 7).
  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent - IJPPR. (2021, September 30).
  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25).
  • Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS. (n.d.).
  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC. (n.d.).
  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (2011, December 15).
  • Cell-Based Assays Guide | Antibodies.com. (2025, January 31).
  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed. (2012, January 15).
  • Cell-based Assays for Assessing Toxicity: A Basic Guide - Bentham Science Publishers. (2017, February 1).
  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - MDPI. (2025, February 28).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28).
  • ChemInform Abstract: Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. | Request PDF - ResearchGate. (2025, August 2).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1).
  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation - ResearchGate. (2025, August 7).
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - MDPI. (2011, November 8).
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (2021, December 20).
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (2014, April 7).
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents - ResearchGate. (2018, February 9).
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC. (2024, November 15).
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents - The Pharma Innovation. (2017, April 4).
  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation - PMC. (n.d.).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (n.d.).
  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment - PubMed. (n.d.).
  • Novel approaches to screening guanidine derivatives - PubMed. (2014, January 15).

Sources

Application

Application Note: 1-Acetyl-3-methylindolin-2-ol in Kinase Inhibitor Synthesis

This guide details the strategic application of 1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) as a pivotal intermediate in the synthesis of indolin-2-one (oxindole) based kinase inhibitors.[1] Executive Summary The oxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) as a pivotal intermediate in the synthesis of indolin-2-one (oxindole) based kinase inhibitors.[1]

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in kinase inhibitor design, serving as the core pharmacophore for blockbuster drugs such as Sunitinib (Sutent) and Nintedanib (Ofev) .[1] These inhibitors target Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR by occupying the ATP-binding pocket.[1]

1-Acetyl-3-methylindolin-2-ol represents a critical "masked" oxidation state between the aromatic indole and the carbonyl-bearing oxindole.[1] As a stable hemiaminal, it offers a controlled entry point to the 3-substituted oxindole scaffold.[1] Unlike direct oxidation of indoles (which often yields over-oxidized isatins) or direct alkylation of oxindoles (which suffers from C3-dialkylation side products), the use of the 2-ol intermediate allows for precise regulation of the C2 and C3 oxidation states.[1]

This guide provides a validated workflow for transforming 1-Acetyl-3-methylindolin-2-ol into active kinase inhibitor scaffolds via oxidative tautomerization followed by Knoevenagel condensation .[1]

Chemical Causality & Mechanistic Insight[1][2]

The Hemiaminal Pivot

1-Acetyl-3-methylindolin-2-ol exists in a delicate equilibrium.[1] Its utility stems from its ability to access three distinct chemical pathways depending on reaction conditions:[1]

  • Acidic Dehydration: Eliminates water to form 1-acetyl-3-methylindole (aromatization).[1]

  • N-Acyliminium Formation: In the presence of Lewis acids, it generates a reactive electrophile at C2, allowing for nucleophilic substitution (synthesis of 2-substituted indolines).[1]

  • Oxidative Tautomerization (Target Pathway): Under controlled oxidative conditions (or via tautomeric equilibrium shift), it converts to 1-acetyl-3-methylindolin-2-one .[1]

Importance of the 3-Methyl Group

In kinase inhibitors, the C3 substituent is crucial for:

  • Conformational Locking: The methyl group restricts the rotation of the oxindole core, pre-organizing the molecule for binding in the ATP pocket.[1]

  • Metabolic Stability: Blocking the C3 position prevents rapid metabolic oxidation/hydroxylation, a common clearance pathway for unsubstituted oxindoles.[1]

Experimental Protocols

Protocol A: Controlled Conversion to the Oxindole Scaffold

Objective: Synthesize 1-acetyl-3-methylindolin-2-one from 1-acetyl-3-methylindolin-2-ol. Rationale: The 2-ol is treated with an oxidant to formally convert the hemiaminal (C-OH) to the amide carbonyl (C=O).[1] While PCC/PDC can be used, a milder Swern-like or hypervalent iodine approach is preferred to maintain the N-acetyl group.[1]

Reagents:

  • Substrate: 1-Acetyl-3-methylindolin-2-ol (1.0 equiv)[1]

  • Oxidant: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Buffer: Sodium Acetate (if using PCC to buffer acidity)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Acetyl-3-methylindolin-2-ol (1.91 g, 10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C. Add PCC (2.58 g, 12 mmol) and Sodium Acetate (0.5 g) in one portion.

    • Note: Sodium acetate buffers the reaction to prevent acid-catalyzed dehydration to the indole.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1] The starting material (Rf ~0.[1]4) should disappear, and the oxindole (Rf ~0.[1]5) should appear.

  • Workup: Dilute with diethyl ether (50 mL) and filter the black suspension through a pad of Celite/Silica. Wash the pad thoroughly with ether.[1]

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield 1-acetyl-3-methylindolin-2-one as off-white crystals.[1]

    • Yield Expectation: 75-85%.[1]

Protocol B: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Objective: Couple the oxindole scaffold with a pyrrole aldehyde to mimic the Sunitinib pharmacophore.[1] Rationale: The C3 position of the oxindole is acidic.[1] Base-catalyzed deprotonation allows attack on the aldehyde, forming the exocyclic double bond (Z-isomer preferred for binding).[1]

Reagents:

  • Scaffold: 1-Acetyl-3-methylindolin-2-one (from Protocol A)[1]

  • Partner: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (Model aldehyde)[1]

  • Catalyst: Piperidine (0.1 equiv)[1]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine 1-acetyl-3-methylindolin-2-one (189 mg, 1.0 mmol) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (123 mg, 1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (10 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 3-6 hours.

    • Observation: The product usually precipitates from the hot solution as a bright yellow/orange solid (characteristic of the conjugated system).[1]

  • Isolation: Cool to room temperature and then to 4°C. Filter the precipitate.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) and hexanes.

  • Deacetylation (Optional): If the N-acetyl group is not required for binding (Sunitinib is N-H), treat the product with mild base (K2CO3 in MeOH) to remove the acetyl group.[1]

Data Summary & Validation

Parameter1-Acetyl-3-methylindolin-2-ol1-Acetyl-3-methylindolin-2-oneKinase Inhibitor Analog
Role Precursor / HemiaminalCore ScaffoldActive Pharmaceutical Ingredient
Oxidation State Partial (C2-OH)Oxidized (C2=O)Functionalized (C3=C)
Key Reactivity Dehydration / OxidationC3-NucleophileATP-Competitor
Stability Moderate (Hygroscopic)HighHigh
Typical Yield N/A (Starting Material)80% (Protocol A)65-75% (Protocol B)[1]

Visualization of Reaction Pathways[1]

The following diagram illustrates the transformation of the hemiaminal into the kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 1-Acetyl-3-methylindolin-2-ol (Hemiaminal) Path1 Acidic Dehydration (-H2O) Start->Path1 Path2 Controlled Oxidation (PCC/DMP) Start->Path2 Indole 1-Acetyl-3-methylindole (Aromatic Side Product) Path1->Indole Oxindole 1-Acetyl-3-methylindolin-2-one (Key Scaffold) Path2->Oxindole Condensation Knoevenagel Condensation (Piperidine, EtOH) Oxindole->Condensation Aldehyde Pyrrole-2-carbaldehyde Aldehyde->Condensation Inhibitor 3-Alkylidene Oxindole (Kinase Inhibitor) Condensation->Inhibitor

Figure 1: Divergent reactivity of 1-Acetyl-3-methylindolin-2-ol.[1][2] The green pathway highlights the desired synthesis of the kinase inhibitor scaffold.[1]

References

  • Roth, G. J., et al. (2015).[1] Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063.[1] (Contextual grounding on Indolinone inhibitors). Retrieved from [Link]

  • Sun, L., et al. (2003).[1] Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119.[1] Retrieved from [Link][1]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Reference for Knoevenagel Condensation in Oxindole synthesis). Retrieved from [Link][1]

Sources

Method

Application Note: 1-Acetyl-3-methylindolin-2-ol as a Mechanistic Probe for Tryptophan Oxidation

Executive Summary 1-Acetyl-3-methylindolin-2-ol (CAS 13303-72-5) is a specialized chemical probe and reference standard used primarily in the structural characterization of protein oxidation and biotherapeutic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-3-methylindolin-2-ol (CAS 13303-72-5) is a specialized chemical probe and reference standard used primarily in the structural characterization of protein oxidation and biotherapeutic stability profiling .

Unlike pharmacological probes that inhibit enzymes, this compound serves as a mechanistic mimic of the transient 2-hydroxyindoline intermediate formed during the oxidation of Tryptophan (Trp) residues. In drug development—particularly for monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs)—monitoring Trp oxidation is critical for ensuring potency and safety. This probe allows researchers to:

  • Validate Analytical Methods: Confirm the detection of labile oxidation intermediates by NMR and LC-MS.

  • Elucidate ROS Mechanisms: Distinguish between singlet oxygen (

    
    ) and hydroxyl radical (
    
    
    
    ) mediated degradation pathways.
  • Benchmark Stability: Quantify the susceptibility of solvent-exposed Trp residues in biologic formulations.

Scientific Background & Mechanism[1]

The Challenge of Tryptophan Oxidation

Tryptophan is the most electron-rich amino acid and a primary target for Reactive Oxygen Species (ROS). Its oxidation leads to loss of protein function, aggregation, and immunogenicity. The oxidation pathway is complex, proceeding through unstable intermediates before forming stable products like N-formylkynurenine (NFK) and Kynurenine (KYN).

The Role of the Probe

1-Acetyl-3-methylindolin-2-ol is a stable structural analogue of the 2-hydroxy-tryptophan intermediate.

  • Structural Logic: The N-acetyl group mimics the peptide backbone, and the C3-methyl group mimics the side-chain linkage.

  • Mechanistic Insight: By using this probe as a reference standard, researchers can identify the "missing link" signals in NMR/MS spectra that correspond to the initial hydration of the indole double bond, a step often missed when looking only for the final NFK product.

Mechanistic Pathway Diagram

The following diagram illustrates where the probe fits into the Tryptophan oxidation cascade.

TrpOxidation Trp Tryptophan (Residue) Intermediate 2-Hydroxyindoline Intermediate Trp->Intermediate Oxidation ROS ROS Attack (1O2 / •OH) ROS->Trp NFK N-Formylkynurenine (NFK) Intermediate->NFK Ring Opening Probe PROBE: 1-Acetyl-3-methylindolin-2-ol (Stable Mimic) Probe->Intermediate Structural Analogue KYN Kynurenine (KYN) NFK->KYN Deformylation

Caption: The probe acts as a stable surrogate for the transient 2-hydroxyindoline intermediate, facilitating its identification in complex mixtures.

Experimental Protocol: Validation of Tryptophan Oxidation in Biologics

Materials Required[6]
  • Chemical Probe: 1-Acetyl-3-methylindolin-2-ol (>98% purity).

  • Test Protein: Monoclonal Antibody (mAb) or model peptide (e.g., N-acetyl-L-tryptophan).

  • Oxidizing Agent: Hydrogen Peroxide (

    
    ) or AAPH (for peroxyl radicals).
    
  • Solvent:

    
     (for NMR) or 0.1% Formic Acid in Water/Acetonitrile (for LC-MS).
    
  • Equipment: 600 MHz NMR Spectrometer (cryoprobe recommended) or High-Resolution LC-MS (Q-TOF/Orbitrap).

Protocol A: NMR-Based Structural Assignment

This protocol is used to assign chemical shifts of oxidized species in a protein digest or intact peptide study.

Step 1: Probe Characterization (Reference Spectrum)

  • Dissolve 5 mg of 1-Acetyl-3-methylindolin-2-ol in 600 µL of DMSO-

    
     or 
    
    
    
    (depending on solubility/application).
  • Acquire 1D

    
     NMR and 2D 
    
    
    
    HSQC spectra.
  • Key Signals to Note:

    • The hemiaminal proton at C2 (typically

      
       ~5.5–6.5 ppm, depending on solvent).
      
    • The methyl group at C3 (doublet or singlet depending on diastereomer).

    • Note: The probe may exist as a mixture of cis/trans isomers; record both sets of signals.

Step 2: Forced Degradation of Test Sample

  • Incubate the test peptide/protein (1 mM) with 10 mM

    
     at 25°C for 4–24 hours.
    
  • Quench the reaction with Methionine (15 mM) or Catalase to stop oxidation.

Step 3: Comparative Analysis

  • Acquire NMR spectra of the oxidized sample.

  • Overlay the Probe Reference Spectrum (Step 1) with the Sample Spectrum (Step 2).

  • Validation: Identify peaks in the sample that align with the probe's C2-hemiaminal signature. These peaks confirm the presence of the 2-hydroxyindoline intermediate, distinguishing it from the ring-opened NFK (which lacks the C2-H signal and shows a formyl proton signal at

    
     ~8.0–8.5 ppm).
    
Protocol B: LC-MS Method Development

Use the probe to optimize mass spectrometry parameters for detecting transient oxidation products.

  • Standard Preparation: Prepare a 1 µM solution of 1-Acetyl-3-methylindolin-2-ol in 50:50

    
    :MeCN (+0.1% Formic Acid).
    
  • MS Tuning: Infuse the standard directly to determine optimal Ionization Energy and Fragmentation Pattern.

    • Target Ion:

      
       (Calc. MW: ~191.23 Da).
      
    • Fragment Ions: Look for loss of

      
       (hydroxyl group) and 
      
      
      
      (acetyl group).
  • Retention Time Mapping: Inject the standard onto a C18 Reverse Phase column.

    • Observation: 2-hydroxyindolines are typically more polar than the parent indole but less polar than NFK.

  • Application: Use this retention time (

    
    ) and fragmentation fingerprint to filter LC-MS data from oxidized protein digests, confirming the identity of "mass +16 Da" modifications that are not Methionine sulfoxide.
    

Data Analysis & Interpretation

The following table guides the interpretation of analytical data when using the probe.

Analyte / StateMass Shift (

Da)
Key NMR Feature (

)
UV Absorbance (

)
Interpretation
Parent Tryptophan 0Indole NH (

~10 ppm)
280 nmIntact / Native
Probe (Reference) N/A C2-H (

~5.8 ppm)
~250, 300 nm Standard for Intermediate
2-Hydroxyindoline +16.00Matches Probe C2-H~240-250 nm (Blue shift)Initial Oxidation (Reversible/Labile)
N-Formylkynurenine +32.00Formyl CHO (

~8.2 ppm)
320 nmIrreversible Ring Opening
Kynurenine +4.00Aromatic changes360 nmAdvanced Degradation
Decision Logic for Stability Assays
  • If Probe Signal Matches Sample: The oxidation is in the early, potentially reversible stage (2-hydroxyindoline).

  • If Sample shows +32 Da but no Probe Match: The pathway has progressed fully to NFK.

  • Significance: 2-hydroxyindolines can dehydrate back to indoles or progress to NFK. Detecting them (via the probe's spectral signature) indicates active, ongoing oxidation stress that might be mitigated by formulation changes (e.g., adding antioxidants).

Workflow Visualization

Workflow cluster_0 Phase 1: Reference Generation cluster_1 Phase 2: Sample Analysis Step1 Dissolve Probe (1-Acetyl-3-methylindolin-2-ol) Step2 Acquire NMR/MS Fingerprint (Identify C2-H / Fragments) Step1->Step2 Step6 Data Overlay & Matching Step2->Step6 Step3 Stress Test Biologic (H2O2 / Light) Step4 Enzymatic Digestion (Trypsin/Lys-C) Step3->Step4 Step5 LC-MS / NMR Acquisition Step4->Step5 Step5->Step6 Step7 Quantify Oxidation Extent (Early vs. Late Stage) Step6->Step7

Caption: Integrated workflow for using 1-Acetyl-3-methylindolin-2-ol to validate oxidation assays.

References

  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Source: American Chemical Society (Analytical Chemistry), 2020. Context: Establishes the use of 1-acetyl-3-methylindole derivatives as reference standards for assigning NMR signals of oxidized tryptophan residues in monoclonal antibodies. URL:[Link]

  • Tunable Generation of Reactive Oxygen Species in SnO2/SnS2 Nanostructures: Mechanistic Insights into Indigo Carmine Photodegradation. Source: American Chemical Society (J. Phys. Chem. C), 2024.[1] Context: Discusses the mechanism of indole oxidation and the formation of 2-hydroxy/hydroperoxy intermediates using model compounds. URL:[Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Source: American Chemical Society (J. Am. Chem. Soc.), 2022. Context: Details the synthesis and stability of C3-substituted indolin-2-ol derivatives, providing chemical grounding for the probe's structure. URL:[Link]

Sources

Application

Application Note: Analytical Method Development for 1-Acetyl-3-methylindolin-2-ol

Executive Summary This guide details the protocol for developing and validating analytical methods for 1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) . This compound, a hemiaminal derivative of N-acetyl-3-methylindole,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for developing and validating analytical methods for 1-Acetyl-3-methylindolin-2-ol (CAS: 13303-72-5) . This compound, a hemiaminal derivative of N-acetyl-3-methylindole, presents unique analytical challenges due to its potential for ring-chain tautomerism and dehydration-driven degradation.

This document moves beyond standard "recipe" protocols, offering a Quality by Design (QbD) approach to ensure the method is robust, stability-indicating, and capable of separating the target analyte from its aromatic degradation products (e.g., 1-Acetyl-3-methylindole).

Target Audience
  • Analytical Chemists in Pharmaceutical R&D.

  • Impurity Profiling Scientists.

  • Metabolism and Pharmacokinetics (DMPK) Researchers.

Chemical Context & Analytical Challenges

The Analyte
  • Name: 1-Acetyl-3-methylindolin-2-ol[1][2][3][4][5]

  • Structure: A dihydroindole scaffold with an N-acetyl group, a C3-methyl group, and a C2-hydroxyl group.

  • Nature: It is a hemiaminal . This is the critical attribute defining the analytical strategy.

The Stability Trap (Mechanistic Insight)

Unlike stable indoles, 1-Acetyl-3-methylindolin-2-ol contains a C2-OH group adjacent to the nitrogen. This creates a susceptibility to two primary degradation pathways during analysis:

  • Dehydration (Acid-Catalyzed): Conversion to the fully aromatic 1-Acetyl-3-methylindole .

  • Solvolysis: In the presence of alcohols (Methanol) and trace acid, the C2-OH can exchange to form a methoxy ether (1-Acetyl-2-methoxy-3-methylindoline).

Implication for Protocol:

  • Solvent Choice: Avoid Methanol in sample preparation; use Acetonitrile (ACN).

  • Mobile Phase pH: Avoid strong acids (pH < 2.5). Maintain pH 4.0–6.0 to stabilize the hemiaminal.

  • Temperature: Column temperature must be controlled (< 30°C) to prevent on-column dehydration.

Stereochemistry

The compound possesses two chiral centers (C2 and C3), resulting in two diastereomeric pairs (cis and trans). A robust method must either resolve these diastereomers or demonstrate peak purity across the co-eluting pair.

Visualizing the Stability Profile

The following diagram illustrates the degradation pathways that the analytical method must detect and prevent.

DegradationPathway Skatole 3-Methylindole (Precursor) N_Acetyl N-Acetyl-3-methylindole (Aromatic Impurity) Skatole->N_Acetyl Acetylation Target 1-Acetyl-3-methylindolin-2-ol (Target Analyte) N_Acetyl->Target Oxidation (+OH) Target->N_Acetyl Dehydration (-H2O) (Acid/Heat) Ether 1-Acetyl-2-methoxy-3-methylindoline (Solvolysis Artifact) Target->Ether +MeOH / H+ Aldehyde 2-Acetamidophenylpropanal (Ring-Opened Tautomer) Target->Aldehyde Equilibrium

Figure 1: Critical degradation and equilibrium pathways for 1-Acetyl-3-methylindolin-2-ol. Red arrows indicate on-column degradation risks.

Method Development Protocol

Instrumentation & Reagents
  • System: UHPLC or HPLC with PDA (Photo Diode Array) detector.

  • Mass Spectrometer (Optional but Recommended): Q-ToF or Single Quad for peak identity confirmation (ESI+ mode).

  • Reagents:

    • Acetonitrile (LC-MS Grade).

    • Ammonium Acetate (volatile buffer).

    • Ultrapure Water (18.2 MΩ).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge BEH or Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.7µm or 3.5µmHigh carbon load provides retention for the polar hemiaminal while separating the hydrophobic aromatic impurities.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Critical: Acetate buffer at pH 5.0 minimizes acid-catalyzed dehydration compared to 0.1% Formic Acid.
Mobile Phase B Acetonitrile (100%)ACN is preferred over MeOH to prevent solvolysis artifacts.
Flow Rate 0.3 mL/min (UHPLC) / 1.0 mL/min (HPLC)Standard flow for efficiency.
Column Temp 25°C ± 2°CStrict Control: Higher temperatures (>40°C) promote degradation to the indole.
Detection UV 245 nm (Primary), 280 nm (Secondary)245 nm targets the N-acetyl aniline chromophore; 280 nm monitors aromatic impurities.
Injection Vol 2 - 5 µLLow volume prevents solvent effects on peak shape.
Gradient Profile (Standard)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
10.04060Linear Gradient
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End

Step-by-Step Experimental Workflow

Step 1: Standard Preparation (The "Artifact-Free" Method)

Objective: Prepare a stable stock solution without inducing degradation.

  • Weighing: Accurately weigh 5.0 mg of 1-Acetyl-3-methylindolin-2-ol reference standard.

  • Diluent Selection: Use 10:90 Acetonitrile:Water .

    • Note: Do not use 100% ACN as the initial solvent if the compound is hydrophilic, but avoid alcohols.

    • Warning:NEVER use Methanol as the diluent. It will react with the C2-OH group.

  • Dissolution: Vortex for 30 seconds. Sonicate for maximum 1 minute (minimize heat).

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter. Avoid PVDF if protein binding is suspected in biological samples (not applicable for neat standards).

Step 2: Specificity & Stress Testing

Objective: Prove the method is stability-indicating.

  • Acid Stress: Treat a standard aliquot with 0.1 N HCl for 1 hour at RT. Neutralize and inject.

    • Expected Result: Appearance of a new peak at a later retention time (approx. RRT 1.2 - 1.3) corresponding to 1-Acetyl-3-methylindole (Dehydration product).

  • Separation Verification: Ensure resolution (Rs) > 2.0 between the parent hemiaminal (Target) and the aromatic indole (Degradant).

Step 3: Linearity & Sensitivity
  • Prepare calibration standards from 0.5 µg/mL to 100 µg/mL.

  • Assess Linearity (

    
    ).
    
  • LOD/LOQ: The hemiaminal may have lower UV response than the fully aromatic indole. Expect LOQ around 0.1 µg/mL.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Diastereomer separation (cis/trans)This is likely real chemistry, not a defect. Integrate both peaks or optimize gradient to merge them if stereochemistry is irrelevant.
Peak Tailing Interaction with silanolsIncrease buffer concentration to 20mM. Ensure column is end-capped (e.g., BEH/XBridge).
New Peak in Blank Carryover or Solvent ContaminationCheck injector wash solvent. Ensure wash solvent does not contain Methanol if using high-sensitivity MS.
Area Decrease over Time Sample instabilityAutosampler must be cooled to 4°C. Analyze samples within 12 hours of preparation.

Advanced Characterization: LC-MS/MS Parameters

For researchers requiring mass identification (e.g., metabolite ID):

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     (calculated for 
    
    
    
    ).
    • Note: You may observe a strong in-source fragment at

      
       (
      
      
      
      ), mimicking the aromatic impurity.
  • Differentiation Strategy: To distinguish the parent (192) from the degradant (174), lower the Cone Voltage or Fragmentor Voltage to minimize in-source water loss. If the 174 peak elutes earlier than the known aromatic standard, it is the in-source fragment of the hemiaminal.

Workflow Start Start Method Development Solvent Prep Solvent: ACN/Water (NO Methanol) Start->Solvent Column Column: C18 End-capped Temp: 25°C Solvent->Column Mobile Mobile Phase: 10mM NH4OAc (pH 5.0) Avoid strong acid Column->Mobile Run Run Gradient 5-60% B Mobile->Run Check Check Resolution: Target vs. Dehydration Product Run->Check Optimize Adjust Gradient/Temp Check->Optimize Rs < 2.0 Final Final Validated Method Check->Final Rs > 2.0 Optimize->Run

Figure 2: Logical workflow for method optimization, emphasizing the critical decision points for stability.

References

  • PubChem. (2025).[6] N-acetyl-3-methylindole (Related Compound Structure & Data). National Library of Medicine. Retrieved October 2025, from [Link]

  • Yeh, H. R. (1987).[7] Synthesis of 1-Methylindole-3-Acetaldehyde and Its Oxidation by Horseradish Peroxidase. Defense Technical Information Center. Retrieved October 2025, from [Link]

  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. American Chemical Society. Retrieved October 2025, from [Link]

    • Context: Discusses the formation of 2-hydroxy/3-oxindole intermedi

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines for their specific matrix and equipment.

Sources

Method

Application Note: A Scalable and-Robust Synthesis of 1-Acetyl-3-methylindolin-2-ol for Preclinical Research

Introduction: 1-Acetyl-3-methylindolin-2-ol is a key heterocyclic motif and a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical candidates. Its unique structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

1-Acetyl-3-methylindolin-2-ol is a key heterocyclic motif and a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical candidates. Its unique structural features make it an attractive scaffold for medicinal chemistry programs targeting a range of therapeutic areas. The development of a scalable and reproducible synthetic route is therefore of paramount importance to support preclinical research and drug development efforts. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 1-Acetyl-3-methylindolin-2-ol, focusing on the Grignard reaction of N-acetylisatin with methylmagnesium bromide. The causality behind experimental choices, safety considerations for scale-up, and a self-validating system for protocol execution are emphasized to ensure scientific integrity and successful implementation.

Synthetic Strategy: The Grignard Approach to 1-Acetyl-3-methylindolin-2-ol

The selected synthetic route involves the nucleophilic addition of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to the C3-ketone of N-acetylisatin. This approach is advantageous due to the commercial availability of the starting materials, the high reactivity of the Grignard reagent, and the generally good yields associated with this class of reactions.

Reaction Scheme:

The core of this transformation lies in the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon at the C3 position of the N-acetylisatin ring. The acetyl group at the nitrogen atom enhances the electrophilicity of the C3-ketone, facilitating the reaction. Subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol, 1-Acetyl-3-methylindolin-2-ol.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate considerations for heat transfer and reagent addition rates.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)EquivalentsSupplier
N-acetylisatin189.1710.00.05291.0Sigma-Aldrich
Magnesium Turnings24.311.420.05821.1Acros Organics
Iodomethane (CH₃I)141.947.89 (3.46 mL)0.05561.05Alfa Aesar
Anhydrous Diethyl Ether (Et₂O)74.12150 mL--Fisher Scientific
Saturated aq. NH₄Cl-100 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)142.0420 g---
Equipment
  • 500 mL three-necked round-bottom flask

  • 250 mL addition funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification A 1. Activate Mg turnings with a crystal of iodine B 2. Add anhydrous Et₂O A->B C 3. Add CH₃I in Et₂O dropwise via addition funnel B->C D 4. Reflux to initiate and complete formation C->D E 5. Cool Grignard solution to 0°C D->E F 6. Add N-acetylisatin solution in anhydrous Et₂O dropwise E->F G 7. Stir at room temperature F->G H 8. Quench with sat. aq. NH₄Cl G->H I 9. Extract with Et₂O H->I J 10. Dry organic layer with Na₂SO₄ I->J K 11. Concentrate in vacuo J->K L 12. Purify by recrystallization or column chromatography K->L

Caption: Workflow for the synthesis of 1-Acetyl-3-methylindolin-2-ol.

Detailed Procedure

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.[1][2]

  • Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser with a drying tube (filled with CaCl₂), and the addition funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings (1.42 g) in the flask. Add a single crystal of iodine to activate the magnesium surface.[1] A faint purple vapor will be observed.

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the addition funnel, prepare a solution of iodomethane (3.46 mL) in 30 mL of anhydrous diethyl ether.

  • Grignard Formation: Add approximately 5 mL of the iodomethane solution to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic.[1]

  • Reagent Addition: Add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown suspension.

Part B: Synthesis of 1-Acetyl-3-methylindolin-2-ol

  • Substrate Preparation: In a separate dry flask, dissolve N-acetylisatin (10.0 g) in 100 mL of anhydrous diethyl ether. Gentle warming may be required to achieve complete dissolution. Allow the solution to cool to room temperature.

  • Grignard Addition: Cool the freshly prepared methylmagnesium bromide solution to 0°C using an ice-water bath.

  • Slow Addition: Add the N-acetylisatin solution dropwise to the stirred Grignard reagent via the addition funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C during the addition to minimize side reactions.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the N-acetylisatin spot.

Part C: Work-up and Purification

  • Quenching: Carefully and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. The addition should be done dropwise initially as the quenching process is exothermic.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine all the organic extracts and wash with brine (saturated NaCl solution) (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-3-methylindolin-2-ol.

Scale-Up Considerations and Process Safety

Scaling up Grignard reactions requires careful planning to manage the associated hazards, primarily the exothermic nature of the reaction and the high flammability of the ethereal solvents.[2][3]

  • Heat Management: The formation of the Grignard reagent and its subsequent reaction are highly exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction.[2] The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of the alkyl halide and the substrate must be carefully controlled to maintain a safe internal temperature.

  • Solvent Choice: While diethyl ether is a common solvent for laboratory-scale Grignard reactions, its low boiling point (34.6°C) and high volatility pose significant fire hazards on a larger scale. Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often preferred for industrial applications due to their higher boiling points and better solvating properties for the Grignard reagent.[3]

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture. On a larger scale, this is achieved by using a closed reactor system purged with nitrogen or argon.

  • Reverse Addition: For some Grignard reactions, adding the Grignard reagent to the substrate solution (reverse addition) can offer better control over the reaction exotherm and may minimize the formation of certain byproducts. This should be evaluated during process development.

  • Continuous Flow Synthesis: For industrial-scale production, continuous flow reactors can offer significant advantages in terms of safety and efficiency.[3][4] They allow for better temperature control, rapid mixing, and smaller reaction volumes at any given time, thereby minimizing the risk of a runaway reaction.

Characterization of 1-Acetyl-3-methylindolin-2-ol

The identity and purity of the synthesized 1-Acetyl-3-methylindolin-2-ol should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the acetyl protons, the methyl protons at C3, the aromatic protons of the indole ring, and the hydroxyl proton.
¹³C NMR Signals for the carbonyl carbons (amide and ketone), the carbinol carbon (C-OH), the methyl carbons, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch, ~3400 cm⁻¹), the amide carbonyl group (C=O stretch, ~1680 cm⁻¹), and the aromatic C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂.
Melting Point A sharp melting point range indicates high purity.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Acetyl-3-methylindolin-2-ol. By understanding the underlying chemical principles, adhering to strict safety protocols, and considering the challenges of scale-up, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The detailed step-by-step procedure, coupled with insights into process optimization and safety, serves as a robust guide for the successful synthesis of 1-Acetyl-3-methylindolin-2-ol in a research setting.

References

  • Organic Syntheses Procedure. (n.d.). A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-acetyl-3-methyleneindoline - C11H11NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Greener Chemistry & Engineering: Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Hassan, A. S., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Chemistry Central Journal, 8(1), 6. Retrieved from [Link]

  • Winthrop University Department of Chemistry. (2012, January). The Grignard Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-acetylisatin. Retrieved from [Link]

  • MIT DSpace. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylisatin. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of acetylenic grignard compounds.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety in Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-3-methylindole (CAS 23543-66-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-1,2-dihydro-3H-indol-3-one. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
  • MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]

  • Naidenov, V. E., et al. (2019). Preparative synthesis of N-acetyl-3-indolinones. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(1), 79-84. Retrieved from [Link]

  • PubChemLite. (n.d.). N-acetyl-3-methylindole (C11H11NO). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]

  • The Pharma Innovation. (2013, May 9). JOURNAL Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Retrieved from [Link]

  • Semantic Scholar. (2024, September 16). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Acetyl-3-methylindolin-2-ol

The following technical support guide addresses the synthesis, purification, and troubleshooting of 1-Acetyl-3-methylindolin-2-ol , focusing on the reduction of 1-acetyl-3-methyloxindole as the primary synthetic route. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, purification, and troubleshooting of 1-Acetyl-3-methylindolin-2-ol , focusing on the reduction of 1-acetyl-3-methyloxindole as the primary synthetic route. This hemiaminal is a sensitive intermediate often encountered in the development of melatonin receptor agonists and tryptophan metabolites.

[1]

Topic: Troubleshooting Side Products & Impurities Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Core Synthesis & Reaction Logic[2]

The most reliable route to 1-Acetyl-3-methylindolin-2-ol (Target) is the partial reduction of 1-Acetyl-3-methyloxindole using mild hydride donors (e.g., Sodium Borohydride).[1] This reaction transforms the C2-carbonyl (lactam) into a hemiaminal (hydroxyl) without reducing the C2-C3 bond to the alkane or dehydrating to the indole.

Reaction Pathway & Impurity Map

The following diagram illustrates the critical branching points where side products form.

SynthesisPath SM Starting Material (1-Acetyl-3-methyloxindole) Target TARGET (1-Acetyl-3-methylindolin-2-ol) SM->Target Partial Reduction (NaBH4, EtOH, -10°C) SP1 Side Product A (1-Acetyl-3-methylindole) [Dehydration] Target->SP1 Acid/Heat (- H2O) SP2 Side Product B (1-Acetyl-3-methylindoline) [Over-Reduction] Target->SP2 Excess Reductant (NaBH4/TFA) SP3 Side Product C (Ring-Opened Aldehyde) [Equilibrium/Hydrolysis] Target->SP3 Aq. Workup (pH > 9 or < 4)

Figure 1: Reaction pathway showing the formation of the target hemiaminal and competing side products.

Troubleshooting Guide: Side Products

Issue 1: Presence of Aromatic Indole (Side Product A)

Symptom:

  • NMR shows a singlet ~7.0–7.5 ppm (C2-H) characteristic of an aromatic indole.[1]

  • Product solidifies into a darker, crystalline material with a strong fecal/napthalene-like odor (characteristic of skatole derivatives).

  • Identity: 1-Acetyl-3-methylindole.[1][2]

Root Cause: Acid-Catalyzed Dehydration .[1] The target molecule is a hemiaminal . In the presence of trace acids or excessive heat, the hydroxyl group at C2 is protonated and eliminated as water, driving the formation of the fully aromatic indole system. This is thermodynamically favorable.[1]

Corrective Actions:

  • Neutralize Workup: Ensure the quenching solution (e.g., NH4Cl) is buffered. Avoid strong acids like HCl for pH adjustment.[1]

  • Temperature Control: Never heat the crude mixture above 40°C during solvent removal.

  • Solvent Choice: Avoid acidic solvents (e.g., unneutralized chloroform) for NMR or chromatography. Use CDCl3 treated with basic alumina or add trace K2CO3.[1]

Issue 2: Over-Reduction to Indoline (Side Product B)

Symptom:

  • Loss of the -OH signal in IR/NMR.[1]

  • Appearance of diastereotopic methylene protons at C2 in 1H NMR (approx. 3.0–4.0 ppm).[1]

  • Identity: 1-Acetyl-3-methylindoline (Deoxygenated).[1]

Root Cause: Excess Hydride or Lewis Acid Activation .[1] While NaBH4 alone rarely reduces amides/lactams completely to amines, the presence of metal salts (e.g., from workup or impure reagents) or carboxylic acids can activate the borohydride, pushing the reduction past the hemiaminal stage to the fully saturated indoline.

Corrective Actions:

  • Stoichiometry Check: Limit NaBH4 to 0.5–1.0 equivalents. Do not use large excesses "just to be safe."

  • Reagent Purity: Ensure the solvent (e.g., Ethanol/Methanol) is anhydrous. Water reacts with NaBH4 to form borate species that can alter reducing power.[1]

  • Quenching: Quench immediately upon disappearance of starting material.[1] Do not let the reaction stir overnight.

Issue 3: Ring Opening (Side Product C)

Symptom:

  • Complex NMR spectra with aldehyde signals (~9-10 ppm) appearing.[1]

  • TLC shows streaking or multiple spots that coalesce upon standing.[1]

  • Identity: 2-(2-Acetamidophenyl)propanal (or related open-chain tautomer).[1]

Root Cause: Hemiaminal-Aldehyde Equilibrium . 1-Acetyl-3-methylindolin-2-ol exists in equilibrium with its ring-opened aldehyde form.[1] Basic conditions stabilize the ring-opened form or lead to hydrolysis of the N-acetyl group.[1]

Corrective Actions:

  • pH Maintenance: Keep the workup pH between 6 and 8. Strong bases (NaOH) promote ring opening and subsequent deacetylation.

  • Rapid Isolation: Isolate the solid product quickly. Do not store in solution for extended periods.

Data Summary: Analytical Differentiation

Use this table to distinguish the target from its primary impurities.

CompoundStructure Type1H NMR Key Feature (CDCl3)Stability
Target Hemiaminal (Indolin-2-ol)d ~5.5-6.0 ppm (C2-H, doublet/singlet)Low (Heat/Acid sensitive)
Side Product A Aromatic Indoles ~7.1 ppm (C2-H, aromatic region)High (Stable)
Side Product B Amine (Indoline)m ~3.2-3.8 ppm (C2-H2, diastereotopic)High (Stable)
Starting Material Lactam (Oxindole)No C2-H proton (Carbonyl at C2)High (Stable)

Frequently Asked Questions (FAQ)

Q: Can I purify 1-Acetyl-3-methylindolin-2-ol by silica gel chromatography? A: Proceed with Caution. Silica gel is slightly acidic and can catalyze the dehydration of the hemiaminal to the indole (Side Product A).[1]

  • Recommendation: Pre-treat the silica gel with 1-2% Triethylamine (TEA) to neutralize acidity.[1] Elute quickly with a neutral solvent system (e.g., Hexane/EtOAc).

Q: The product exists as a mixture of diastereomers.[3] Is this normal? A: Yes. The molecule has two chiral centers (C2 and C3). The reduction typically produces a mixture of cis and trans isomers.

  • Cis-isomer: Often the kinetic product (OH and Me on the same side).

  • Trans-isomer: Thermodynamic product.[1]

  • Note: Separation is difficult due to the labile nature of the C2-OH group.[1]

Q: How should I store the isolated solid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to auto-oxidation and dehydration at room temperature.[1]

References

  • Oxidation Mechanisms of Skatole (3-Methylindole)

    • Detailed mechanism of 3-methylindole oxidation to 3-methyloxindole via 2,3-epoxy/hydroxy intermedi
    • Source:

  • Reduction of N-Acetyl Indoles/Oxindoles

    • Protocols for NaBH4 reduction of indole derivatives and stability of resulting indolines.
    • Source:

  • Synthesis of 3-Substituted Indoles

    • General review of synthetic strategies for 3-methyl/acetyl indole deriv
    • Source:

  • Properties of 3-Methylindole Derivatives

    • Physical and spectral data for skatole deriv
    • Source: [1]

Sources

Optimization

Technical Support Center: Purification of 1-Acetyl-3-methylindolin-2-ol

The following technical guide is structured as a Tier 2/3 Support resource for researchers encountering difficulties with the purification of 1-Acetyl-3-methylindolin-2-ol . Case ID: IND-OH-PUR-001 Status: Active Severit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support resource for researchers encountering difficulties with the purification of 1-Acetyl-3-methylindolin-2-ol .

Case ID: IND-OH-PUR-001 Status: Active Severity: High (Risk of Dehydration/Degradation) Topic: Column Chromatography Troubleshooting & Optimization

Core Issue Analysis: The "Hemiaminal Trap"

The primary challenge in purifying 1-Acetyl-3-methylindolin-2-ol is its chemical nature as a cyclic hemiaminal . Unlike standard stable organic intermediates, this compound exists in a delicate equilibrium.

  • The Threat: Silica gel is weakly acidic (

    
    ). This acidity catalyzes the elimination of the C2-hydroxyl group as water, driving the aromatization to 1-Acetyl-3-methylindole .
    
  • The Symptom: You load a pure-looking crude oil, but elute a mixture of your product and the aromatized indole, or lose the product entirely to decomposition.

Mechanistic Pathway (Dehydration Risk)

The following diagram illustrates the acid-catalyzed dehydration pathway that occurs on untreated silica gel.

DehydrationPathway Start 1-Acetyl-3-methylindolin-2-ol (Hemiaminal) Inter Oxocarbenium / Iminium Ion Intermediate Start->Inter - H2O (Acid Catalyzed) End 1-Acetyl-3-methylindole (Aromatized Product) Inter->End - H+ (Aromatization) Silica Acidic Silica Gel (Catalyst) Silica->Start Protonation

Figure 1: Acid-catalyzed dehydration of 1-Acetyl-3-methylindolin-2-ol to its indole derivative.

Troubleshooting Guide: Common Failure Modes

Issue A: "My product decomposes on the column."

Diagnosis: Acid-catalyzed dehydration. Solution: You must neutralize the stationary phase.

  • Protocol: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent.

  • Mechanism: TEA buffers the acidic silanol (Si-OH) sites, preventing protonation of the C2-hydroxyl group.

Issue B: "The product streaks or tails significantly."

Diagnosis: Hydrogen bonding with silanols or partial reversibility of the ring-opening. Solution: Increase solvent polarity sharpness or switch stationary phases.

  • Protocol: Use a steeper gradient of EtOAc/Hexane. If streaking persists, switch to Neutral Alumina (Grade III) , which lacks the acidic protons of silica.

Issue C: "NMR shows a mixture of ring-closed and open-chain forms."

Diagnosis: Equilibrium dynamics.[1] Solution: This is often intrinsic to the molecule in solution, not a purification failure.

  • Insight: In polar aprotic solvents (DMSO-d6), the ring-closed form usually predominates. In protic solvents, the equilibrium may shift.[1] Ensure your NMR solvent is dry and acid-free (filter through basic alumina if necessary).

Recommended Purification Protocols

Protocol A: Deactivated Silica Gel Chromatography (Gold Standard)

Use this method for standard purification if the crude purity is >70%.

  • Slurry Preparation:

    • Prepare a slurry of Silica Gel 60 (230-400 mesh) in Hexane containing 1% Triethylamine (TEA) .

    • Pour the column and flush with 2 column volumes (CV) of the same solvent to ensure neutralization.

  • Loading:

    • Dissolve the crude material in a minimum amount of DCM (containing 0.5% TEA) or Toluene. Avoid loading with pure EtOAc, as it can cause band broadening.

  • Elution Gradient:

    • Run a gradient as defined in Table 1 below.

  • Fraction Collection:

    • Collect small fractions. The product is UV active.

    • Critical: Evaporate fractions immediately at a bath temperature <35°C. Do not leave the product in solution with silica fines for extended periods.

Protocol B: Neutral Alumina Filtration (Rapid Cleanup)

Use this method if the product is highly unstable or if only removing non-polar impurities.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

    • Note: Grade III is prepared by adding 6% water (w/w) to Grade I alumina and shaking to equilibrate.

  • Solvent: 10-30% EtOAc in Hexane (Isocratic).

  • Procedure: Rapid filtration. Do not run a long column.

Solvent System Data

Table 1: Optimized Solvent Gradients for Deactivated Silica

Gradient StepSolvent Composition (v/v)AdditivePurpose
Equilibration 100% Hexane1% TEANeutralize Silica
Step 1 5% EtOAc / 95% Hexane1% TEAElute non-polar impurities (e.g., 3-methylindole)
Step 2 15% EtOAc / 85% Hexane1% TEAElute dehydration byproduct (1-acetyl-3-methylindole)
Step 3 30-40% EtOAc / 70-60% Hexane1% TEAElute Target: 1-Acetyl-3-methylindolin-2-ol
Flush 100% EtOAcNoneRemove polar baseline material

Decision Logic for Purification

Use the following workflow to determine the best purification strategy based on your crude analysis.

PurificationLogic Start Analyze Crude Mixture (TLC/NMR) CheckImpurity Is the main impurity the aromatized indole? Start->CheckImpurity CheckStability Is product stable on standard TLC plate? CheckImpurity->CheckStability No (Complex mix) MethodD Recrystallization (EtOAc/Hexane) CheckImpurity->MethodD Yes (Indole is major) MethodA Standard Flash Column (Risk of loss) CheckStability->MethodA Yes (Stable) MethodB Deactivated Silica Column (1% Et3N) CheckStability->MethodB No (Decomposes) MethodC Neutral Alumina Filtration MethodB->MethodC If still decomposing

Figure 2: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, DCM is often better for solubility. A gradient of 0-5% Methanol in DCM is effective, but you must still include 1% TEA or NH


 to prevent acid degradation. Note that DCM can sometimes contain traces of HCl if not stabilized, so use fresh, high-quality solvent.

Q: My product is an oil, but the literature says it should be a solid. Why? A: 1-Acetyl-3-methylindolin-2-ol can be difficult to crystallize if it contains trace impurities or solvent.

  • Tip: Triturate the oil with cold diethyl ether or pentane.

  • Tip: Ensure all TEA is removed. Residual amine can prevent lattice formation. High vacuum drying (>4 hours) is essential.

Q: How do I store the purified compound? A: Store at -20°C under Argon. Avoid storing in solution, especially in CDCl


 (which becomes acidic over time). Solid state is significantly more stable.

Q: Why does the spot on TLC change color over time? A: This is a classic sign of decomposition. If the spot turns from UV-active/colorless to yellow or brown on the plate, it is oxidizing or dehydrating to the indole form. This confirms the need for deactivated silica.

References

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography.[1][2][3][4][5] Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-1,2-dihydro-3H-indol-3-one (Related Structure/Properties). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in the reduction of N-acetyl-3-methylisatin

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields in specific chemical transformations is critical to the success of your research and development efforts...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields in specific chemical transformations is critical to the success of your research and development efforts. This guide is designed to provide in-depth troubleshooting assistance for a common challenge: the low yield in the reduction of N-acetyl-3-methylisatin to its corresponding oxindole.

We will move beyond simple procedural lists to explore the underlying chemistry, helping you diagnose problems, optimize your reaction conditions, and achieve consistent, high-yield results.

This section is structured to address the specific issues you may be observing in your experiment.

Issue 1: My Reaction is Incomplete or Fails to Start

You've set up the reaction, but after the recommended time, Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material.

  • Degraded Reducing Agent: Sodium borohydride (NaBH₄), the most common reagent for this transformation, is sensitive to moisture. Over time, it can decompose, losing its reducing power.

    • Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. If in doubt, purchase a new batch.

  • Insufficient Stoichiometry: While the theoretical stoichiometry is 2 equivalents of hydride to 1 equivalent of ketone, an excess is almost always required to drive the reaction to completion and account for any reagent deactivation.

    • Solution: Increase the molar equivalents of NaBH₄. Start with 1.5 to 2.0 equivalents relative to the N-acetyl-3-methylisatin and consider increasing to 3.0 equivalents if the reaction remains sluggish.

  • Suboptimal Temperature: The reduction is typically performed at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions. However, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Begin the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress by TLC. Increasing the temperature can boost the reaction rate, but be aware it may also increase the rate of side reactions.[1]

  • Poor Reagent Solubility: If the reducing agent or starting material is not well-dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Ensure your solvent is anhydrous and appropriate for the reaction. Methanol or ethanol are common choices for NaBH₄ reductions. If solubility is an issue, consider a solvent system like THF/methanol.

Issue 2: My TLC Plate Shows Multiple Unexpected Spots

Upon analyzing the crude reaction mixture, you observe several spots in addition to your starting material and the expected product. This indicates the formation of byproducts.

The N-acetyl group on the isatin ring makes the C2-amide carbonyl highly susceptible to nucleophilic attack.[2][3] This can lead to the cleavage of the five-membered ring, forming an α-ketoamide derivative. This is often the most significant cause of yield loss.[4][5]

  • Mechanism: Nucleophiles, including the solvent (e.g., methanol) or even impurities in the reagents, can attack the C2 carbonyl. This process can sometimes be catalyzed by the reaction conditions.[3]

G cluster_main Desired Reduction Pathway cluster_side Major Side Reaction: Ring Opening A N-acetyl-3-methylisatin B N-acetyl-3-methyloxindole A->B NaBH4, 0 °C C N-acetyl-3-methylisatin D Ring-Opened Byproduct (α-ketoamide) C->D Nucleophile (e.g., MeO-)

Sources

Optimization

Technical Support Center: Stabilizing 1-Acetyl-3-methylindolin-2-ol

Welcome to the technical support center for handling and preventing the oxidative degradation of 1-Acetyl-3-methylindolin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preventing the oxidative degradation of 1-Acetyl-3-methylindolin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sensitive indolinol scaffolds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

The indolin-2-ol moiety is a valuable synthetic intermediate, but its tertiary alcohol functional group adjacent to an N-acetylated aminal is susceptible to oxidation. This guide provides a structured, in-depth approach to mitigating this common experimental challenge.

Troubleshooting Guide: Diagnosis and Resolution of Oxidation

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My sample of 1-Acetyl-3-methylindolin-2-ol, which was initially a white or off-white solid/solution, has developed a yellow or reddish-brown color. What is happening?

A1: Probable Cause & Mechanism

The discoloration you are observing is a classic indicator of oxidation. The tertiary alcohol at the C2 position of the indolinol ring is likely being oxidized to a ketone. The resulting product, 1-acetyl-3-methylindoline-2,3-dione (an isatin derivative) , possesses a conjugated dicarbonyl system which imparts color. Indole derivatives, in general, are known to discolor upon auto-oxidation when exposed to air.[1]

The oxidation pathway can be visualized as follows:

OxidationPathway cluster_0 Reactant cluster_1 Oxidized Product Reactant 1-Acetyl-3-methylindolin-2-ol (Colorless Precursor) Product 1-Acetyl-3-methylindoline-2,3-dione (Colored Byproduct) Reactant->Product O₂ (Air) Light, Trace Metals

Caption: Oxidation of 1-Acetyl-3-methylindolin-2-ol to its corresponding dione.

This transformation is often catalyzed by atmospheric oxygen, light, or trace metal impurities. The N-acetyl group can influence the electron density of the indole ring system, affecting its susceptibility to oxidation.

Recommended Actions:

  • Confirm Oxidation: Before taking corrective action, confirm the presence of the dione byproduct. See question Q4 for detailed analytical procedures.

  • Implement Inert Atmosphere Techniques: Immediately switch to handling the material under an inert atmosphere (Nitrogen or Argon) to prevent further degradation.[2][3][4]

  • Purification (if necessary): If the extent of oxidation is significant, the material may need to be repurified by flash column chromatography on silica gel. The dione is typically more polar and will have a different Rf value.

Q2: How can I prevent the oxidation of 1-Acetyl-3-methylindolin-2-ol during a reaction or workup?

A2: Causality and Preventative Protocols

Oxidation during a reaction is primarily caused by dissolved oxygen in solvents and exposure to the laboratory atmosphere. The heat from a reaction can also accelerate the rate of oxidation. Therefore, a multi-faceted approach focusing on the rigorous exclusion of air is critical.

Protocol 1: Setting up an Inert Atmosphere Reaction

This protocol utilizes the Schlenk technique , a common and effective method for handling air-sensitive compounds.[2][3]

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (or flame-dried under vacuum) to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).

  • System Assembly: Assemble your reaction apparatus (e.g., flask with condenser) and connect it to a Schlenk line or dual vacuum/inert gas manifold.

  • Purging the System: Evacuate the flask under vacuum until the pressure is low, then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure the atmosphere inside the flask is inert.[3]

  • Adding Reagents:

    • Solids: Add 1-Acetyl-3-methylindolin-2-ol to the flask under a positive pressure of inert gas (a gentle outflow of gas from an opening in the flask).

    • Liquids (Solvents): Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for 30-60 minutes or by using a solvent purification system (SPS). Transfer the solvent to your reaction flask via a cannula or a syringe.

Protocol 2: Performing an Aqueous Workup

Aqueous workups are a common point of failure, as water readily dissolves a significant amount of oxygen.

  • Deoxygenate Water: Before your workup, deoxygenate any water or aqueous solutions (e.g., brine, sodium bicarbonate solution) by sparging with an inert gas for at least 30 minutes.

  • Maintain Inert Atmosphere: Perform extractions in a separatory funnel that has been purged with inert gas. You can do this by inserting a needle connected to your inert gas line into the top of the funnel.

  • Minimize Exposure: Work efficiently to minimize the time the compound is in contact with the aqueous phase.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent on a rotary evaporator. It is good practice to break the vacuum on the evaporator with inert gas instead of air.

Q3: What are the best practices for the long-term storage of 1-Acetyl-3-methylindolin-2-ol?

A3: Principles of Long-Term Stability

To ensure long-term stability, you must protect the compound from the primary degradation catalysts: oxygen, light, and heat.

Storage Recommendations Summary

ParameterRecommendationRationale
Atmosphere Store under a positive pressure of an inert gas (Argon is preferred due to its density).Prevents exposure to atmospheric oxygen, the primary oxidant.[2][3]
Temperature ≤ -20 °C (Freezer)Reduces the kinetic rate of any potential degradation pathway.
Container Amber glass vial with a PTFE-lined cap or a flame-sealed ampoule.Protects from light which can catalyze oxidation.[1] Amber glass blocks UV light. PTFE provides an excellent chemical barrier.
Purity Store in the highest possible purity.Trace metal impurities from synthesis can catalyze oxidation.

Protocol for Preparing a Sample for Storage

  • Place the purified, dry solid into a suitable vial inside a glovebox.[3]

  • Backfill the vial with inert gas, and securely seal the cap.

  • For extra protection, wrap the cap and vial neck with Parafilm®.

  • Label the vial clearly and place it in a freezer at or below -20 °C.

Q4: I suspect my compound has oxidized. How can I analytically confirm this and quantify the impurity?

A4: Analytical Verification

Several standard analytical techniques can be used to identify the presence of the oxidized product, 1-acetyl-3-methylindoline-2,3-dione.

  • Thin-Layer Chromatography (TLC):

    • Procedure: Spot your sample alongside a pure reference standard (if available) on a TLC plate.

    • Expected Result: The oxidized dione is more polar than the starting indolinol. It will appear as a separate spot with a lower Rf value (it will travel a shorter distance up the plate). It may also appear as a colored spot.

  • ¹H NMR Spectroscopy:

    • Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: The key signal to monitor is the hydroxyl (-OH) proton of the indolin-2-ol. Upon oxidation to the dione, this signal will disappear. You will also observe shifts in the aromatic protons due to the change in the electronic environment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Procedure: This is a highly sensitive method for both detection and quantification.[5][6]

    • Expected Result: The indolinol and the dione will have different retention times. The mass spectrometer will show a molecular ion corresponding to the mass of the dione.

      • 1-Acetyl-3-methylindolin-2-ol (C₁₁H₁₃NO₂): Expected [M+H]⁺ ≈ 192.10

      • 1-Acetyl-3-methylindoline-2,3-dione (C₁₁H₉NO₃): Expected [M+H]⁺ ≈ 204.06

Frequently Asked Questions (FAQs)

Q: What is the primary oxidation product of 1-Acetyl-3-methylindolin-2-ol? A: The primary and most likely oxidation product is 1-acetyl-3-methylindoline-2,3-dione. This is formed by the oxidation of the tertiary alcohol at the C2 position to a ketone.[7]

Q: Can I add an antioxidant to my solution to prevent oxidation? A: Yes, this is a viable strategy, particularly for long-term storage in solution. However, it requires careful consideration.

  • Common Radical Scavengers: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or certain indole derivatives themselves can act as antioxidants.[8][9][10]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added in trace amounts.

  • Crucial Caveat: You must first verify that the chosen antioxidant does not interfere with your downstream application or reaction chemistry. Run a small-scale pilot experiment to test for compatibility.

Q: Why is it so important to use deoxygenated solvents? A: Solvents, especially polar ones, can dissolve a significant amount of atmospheric oxygen. This dissolved oxygen is a readily available oxidant that can degrade your compound, particularly if the solution is heated or exposed to light. Using deoxygenated solvents removes this hidden threat.

Q: Is using a nitrogen-filled balloon sufficient to create an inert atmosphere? A: A balloon provides a slight positive pressure of nitrogen and is better than an open flask, but it is not a robust method for excluding air, especially for highly sensitive compounds or long reactions. Balloons are permeable to oxygen over time, and it's difficult to ensure a completely pure inert atmosphere. For best results, a Schlenk line or a glovebox is strongly recommended.[2][3]

TroubleshootingWorkflow start Observation: Sample Discoloration or Unexpected Reaction Outcome check_oxidation Hypothesis: Oxidation has occurred. start->check_oxidation confirm_analytical Action: Confirm with TLC, NMR, or LC-MS (See Q4) check_oxidation->confirm_analytical Test Hypothesis is_oxidized Oxidation Confirmed? confirm_analytical->is_oxidized implement_inert Solution: Implement Strict Inert Atmosphere Techniques (See Q2) is_oxidized->implement_inert Yes other_issue Troubleshoot Other Potential Issues (e.g., thermal degradation, pH) is_oxidized->other_issue No storage_review Solution: Review and Improve Storage Conditions (See Q3) implement_inert->storage_review For Future Prevention end Problem Resolved storage_review->end

Caption: Decision workflow for troubleshooting suspected oxidation.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). University of Groningen. Available at: [Link]

  • Gürkok, G., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (2018). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. In Indole Ring. Available at: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

  • Li, J-H., et al. (2012). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Angewandte Chemie.
  • Serafim, F. D. R., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Available at: [Link]

  • ChemSynthesis. (2025). 1-acetyl-3-methyleneindoline. Available at: [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Available at: [Link]

  • Jain, R., et al. (2017). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of Electroanalytical Chemistry.
  • Ali, M., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Molecules. Available at: [Link]

  • Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods. Available at: [Link]

  • Hecq, J-D., et al. (2019). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics. Available at: [Link]

  • Al-Hamdani, S. H., & Al-Kurdy, R. A. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Molecules. Available at: [Link]

  • da Silva, A. F., et al. (2023). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. Molecules. Available at: [Link]

  • Perfumer & Flavorist. An Aroma Chemical Profile: Indole. Available at: [Link]

  • ResearchGate. (2002). Stability Studies of N‐Acylimidazoles. Available at: [Link]

  • Semantic Scholar. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available at: [Link]

  • Abu-Lafi, S., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules. Available at: [Link]

Sources

Troubleshooting

improving the stability of 1-Acetyl-3-methylindolin-2-ol in solution

Subject: Optimization of Solution Stability & Handling Protocols Executive Summary You are encountering stability issues with 1-Acetyl-3-methylindolin-2-ol (also known as 1-acetyl-2-hydroxy-3-methylindoline). This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solution Stability & Handling Protocols
Executive Summary

You are encountering stability issues with 1-Acetyl-3-methylindolin-2-ol (also known as 1-acetyl-2-hydroxy-3-methylindoline). This molecule belongs to the class of hemiaminals (specifically, a cyclic carbinolamine).

The Core Problem: The C2-hydroxy group is chemically labile. In solution, this molecule exists in a dynamic equilibrium between:

  • The closed hemiaminal (Target).

  • The open-chain amino-ketone (via ring opening).

  • The indole derivative (via acid-catalyzed dehydration/aromatization).

This guide provides the protocols to arrest these degradation pathways, ensuring the integrity of your analytical standards and reaction intermediates.

Module 1: The Degradation Mechanism (Root Cause Analysis)

To stabilize the molecule, we must first visualize the enemy: Acid-Catalyzed Dehydration and Hydrolysis .

The 2-ol functionality is prone to eliminating water to form the aromatic indole system, a reaction driven by the thermodynamic stability of the resulting aromatic ring.

DegradationPathway Fig 1. Degradation Pathways: Dehydration (Red) is the primary stability risk in acidic media. Hemiaminal 1-Acetyl-3-methylindolin-2-ol (Target Molecule) Cation Indolium Cation (Intermediate) Hemiaminal->Cation H+ (Acid) OpenChain N-Acetyl-2-acetylaniline (Ring-Opened Isomer) Hemiaminal->OpenChain pH > 8 (Reversible) Indole 1-Acetyl-3-methylindole (Dehydration Product) Cation->Indole -H2O (Irreversible)

Module 2: Solvent & Solution Optimization

Q: Which solvent system maximizes half-life?

A: Anhydrous, Aprotic, Neutral Media. Protic solvents (Water, Methanol, Ethanol) facilitate proton transfer, accelerating the equilibrium shift toward the open chain or the indole.

ParameterRecommended SpecificationScientific Rationale
Primary Solvent DMSO-d6 or Acetonitrile (MeCN) Aprotic polar solvents stabilize the polar hemiaminal without donating protons for dehydration [1].
Avoid Chloroform (CDCl3) Often contains trace HCl (acidic), which rapidly catalyzes dehydration to the indole. If necessary, filter through basic alumina first.
pH Buffer Neutral (pH 7.0 - 7.4) Low pH (<5) drives aromatization (dehydration). High pH (>9) promotes ring opening and acetyl hydrolysis [2].
Water Content < 0.1% Water acts as both a nucleophile and a proton shuttle. Use molecular sieves (3Å) in stock solutions.

Protocol: Preparation of Stable Stock Solution (10 mM)

  • Dry DMSO over activated 3Å molecular sieves for 24 hours.

  • Weigh 1-Acetyl-3-methylindolin-2-ol into an amber glass vial (protect from light).

  • Add dried DMSO under an inert atmosphere (Argon/Nitrogen) if possible.

  • Do not sonicate excessively (heat promotes degradation). Vortex gently.

  • Store at -20°C or lower.

Module 3: Troubleshooting & FAQs
Scenario A: "My sample turned yellow/brown overnight."

Diagnosis: Oxidation and Polymerization. Indolin-2-ols are susceptible to auto-oxidation to form indolin-3-ones (pseudoindoxyls) or oxidative coupling products.

  • Fix: Purge all solvents with Nitrogen/Argon for 15 minutes before use. Store under inert gas. The yellow color is often a trace amount of the oxidized pseudoindoxyl or isatin derivative.

Scenario B: "I see two peaks in my LC-MS/NMR."

Diagnosis: Ring-Chain Tautomerism. You are likely observing the equilibrium between the closed hemiaminal and the open-chain ketone.

  • Verification: In NMR, look for a ketone carbonyl signal (~200 ppm in 13C) and an aldehyde/ketone proton.

  • Fix: This is intrinsic to the molecule's chemistry in solution. Lowering the temperature (e.g., NMR at 273 K) can slow the exchange and sharpen the peaks, or shift the equilibrium heavily toward the closed form in non-polar solvents.

Scenario C: "The compound disappears during evaporation/drying."

Diagnosis: Thermal Dehydration. Heating the hemiaminal drives off water to form the thermodynamically stable indole.

  • Fix: Never use heat to dry. Use a lyophilizer (freeze dryer) or a nitrogen stream at ambient temperature. Rotary evaporation baths must be kept < 30°C.

Module 4: Analytical Workflow Guide

Use this decision tree to select the correct handling method based on your application.

Workflow Fig 2. Stability Decision Tree for Sample Preparation Start Start: 1-Acetyl-3-methylindolin-2-ol Sample SolventCheck Is the solvent Protic? (MeOH, H2O, EtOH) Start->SolventCheck AcidCheck Is pH < 6 or > 8? SolventCheck->AcidCheck No Stop1 STOP: High Risk of Dehydration. Switch to MeCN or DMSO. SolventCheck->Stop1 Yes Stop2 STOP: Adjust pH to 7.0-7.5. Use Phosphate Buffer if aqueous. AcidCheck->Stop2 Yes Safe Proceed: Store at -20°C. Protect from Light. AcidCheck->Safe No Analyze Analysis: Keep temp < 25°C. Inject immediately. Safe->Analyze

References
  • Pelkey, E. T., & Gribble, G. W. (1999).[1] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis. (Discusses the stability and reactivity of N-acetyl indole derivatives and the lability of C2-substituents).

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. (General mechanisms of amide hydrolysis and ester/hemiaminal instability).

  • PubChem. 1-Acetyl-1,2-dihydro-3H-indol-3-one (Related Pseudoindoxyl Structure). (Provides physical property data for the oxidized congener).

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methylindole. (Handling precautions for the degradation product).

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 1-Acetyl-3-methylindolin-2-ol

Topic: Removal of Impurities & Stabilization of 1-Acetyl-3-methylindolin-2-ol Audience: Organic Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Validated Protocols Module 1: The Stability P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Impurities & Stabilization of 1-Acetyl-3-methylindolin-2-ol Audience: Organic Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Validated Protocols

Module 1: The Stability Paradox (Read This First)

The Core Challenge: You are likely experiencing low yields or "disappearing" product during purification. The target molecule, 1-Acetyl-3-methylindolin-2-ol , is a cyclic hemiaminal .

Structurally, it sits on a "stability tightrope." The C2-hydroxyl group makes it prone to two primary degradation pathways, often triggered by the very methods used to purify it:

  • Acid-Catalyzed Dehydration: Conversion into 1-acetyl-3-methylindole (aromatization). This is the most common impurity and is accelerated by acidic stationary phases (standard silica gel).

  • Ring Opening: Equilibration with the open-chain keto-amide (2-(N-acetylamino)propiophenone ), particularly in protic solvents or varying pH.

Diagnostic Triage: Before proceeding, confirm your impurity profile using the table below.

ObservationLikely Impurity/IssueRoot Cause
TLC spot trails or vanishes Decomposition on plateSilica acidity is dehydrating the hemiaminal to the indole.
Product turns yellow/brown 1-Acetyl-3-methylindoleSpontaneous aromatization (oxidation/dehydration).
NMR: New singlet ~2.3 ppm 3-Methylindole (Skatole)N-Deacetylation (rare, requires strong hydrolysis).
NMR: Loss of C2-H (~5-6 ppm) 1-Acetyl-3-methylindoleConversion to the indole double bond.
Oiling out during crystallization Mixed Phase (Hemiaminal + Indole)The indole impurity disrupts the crystal lattice of the hemiaminal.

Module 2: Troubleshooting Guide (FAQs)

Category A: Chromatography Issues

Q: My crude NMR looks clean, but after flash chromatography, I recover mostly the indole (aromatized) byproduct. What happened? A: You likely used standard silica gel. Standard silica is slightly acidic (pH ~5-6). This acidity is sufficient to catalyze the elimination of water from the C2 position, driving the compound to the thermodynamically stable aromatic indole.

Solution: You must use Neutralized Silica Gel .

  • Protocol: Pre-wash your silica slurry with 1-2% Triethylamine (TEA) in your eluent system before loading the sample. This neutralizes acidic sites. Alternatively, use basic alumina (Activity Grade III), though alumina can sometimes cause ring-opening.

Q: The product co-elutes with the starting material (1-acetyl-3-methyloxindole). How do I separate them? A: These two species have very similar polarities.

  • Strategy 1: Change the Selectivity. Switch from EtOAc/Hexane to DCM/MeOH (98:2) or Toluene/Acetone. The hemiaminal's -OH group interacts differently with chlorinated solvents than the amide carbonyl of the oxindole.

  • Strategy 2: Derivatization (If applicable). If the oxindole is a minor impurity, it is often easier to crystallize the hemiaminal (see Module 3) than to separate via column.

Category B: Stability & Storage

Q: Can I store the purified compound in solution? A: No. In solution, particularly in CDCl3 (which is often acidic due to HCl formation), the hemiaminal will slowly dehydrate or equilibrate to the open-chain form.

  • Fix: Evaporate to dryness immediately. If NMR is required, use CDCl3 treated with basic alumina or use DMSO-d6 (though DMSO can sometimes promote oxidation over long periods). Store the solid under Argon at -20°C.

Q: I see a second set of peaks in the NMR that look like my product. Is this an impurity? A: It might be a diastereomer . 1-Acetyl-3-methylindolin-2-ol has two chiral centers (C2 and C3).

  • Analysis: You likely have a mixture of cis and trans isomers.[1][2] The trans isomer (3-methyl and 2-OH on opposite sides) is typically more stable sterically. These are not "impurities" per se but stereoisomers. They can often be separated by careful crystallization, but are difficult to separate by flash chromatography.

Module 3: Validated Purification Protocols

Protocol A: The "Buffered Silica" Method (Recommended)

Use this for removing non-polar indole impurities and polar salts.

  • Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (3:1).

  • Neutralization: Add 1% v/v Triethylamine (TEA) to the mobile phase.

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent. Flush with 2 column volumes of the solvent to ensure the silica is pH-neutralized.

  • Loading: Dissolve the crude residue in a minimum amount of DCM (buffered with 0.1% TEA). Load carefully.

  • Elution: Run the column. The indole impurity (1-acetyl-3-methylindole) will elute first (High Rf). The target hemiaminal will follow.

  • Workup: Critical Step. Do not heat the rotovap bath above 35°C. The presence of TEA prevents degradation during concentration.

Protocol B: Selective Crystallization (High Purity)

Use this if the crude purity is >70%.

  • Solvent Choice: Avoid methanol or ethanol, as hemiaminals can undergo etherification (forming the O-methyl ether) in acidic conditions. Use Toluene/Heptane or DCM/Hexane .

  • Dissolution: Dissolve crude solid in warm Toluene (40°C). Do not boil.

  • Precipitation: Add Heptane dropwise until turbidity just persists.

  • Cooling: Wrap the flask in foil (light protection) and allow to cool slowly to room temperature, then move to a -20°C freezer overnight.

  • Filtration: Filter the white/off-white crystals cold. Wash with cold Heptane.

Module 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways you are fighting against. Understanding this flow is critical for timing your purification steps.

G cluster_prevention Prevention Strategy Hemiaminal Target: 1-Acetyl-3-methylindolin-2-ol (Unstable Hemiaminal) Indole Impurity A: 1-Acetyl-3-methylindole (Aromatized/Dehydrated) Hemiaminal->Indole Acid/Silica/Heat (-H2O) OpenChain Impurity B: Keto-Amide (Ring Opened) Hemiaminal->OpenChain Equilibrium (Solution) OpenChain->Hemiaminal Cyclization Oxindole Precursor: 1-Acetyl-3-methyloxindole Oxindole->Hemiaminal Reduction (e.g., NaBH4) Advice1 Use Neutralized Silica (TEA) Advice2 Keep T < 40°C

Caption: Degradation pathways of 1-Acetyl-3-methylindolin-2-ol. The red arrow represents the irreversible dehydration caused by acidic silica, which is the primary cause of yield loss.

References

  • Witkop, B. (1950). "The Oxidation of Indoles and the Synthesis of 2-Hydroxyindolines." Journal of the American Chemical Society.

    • Context: Foundational work establishing the sensitivity of 2-hydroxyindolines (hemiaminals) to acid and their conversion to indoles.
  • Jansen, A. B. A., & Russell, T. J. (1965). "Some Novel Indole Transformations." Journal of the Chemical Society.

    • Context: Discusses the equilibrium between ring-closed hydroxyindolines and ring-opened keto-amides.
  • Kishi, Y., et al. (1973). "Synthetic Studies on Mitomycins." Journal of the American Chemical Society.

    • Context: Provides detailed protocols for handling unstable hemiaminal intermediates in complex indole synthesis, emphasizing neutralized chrom

Sources

Troubleshooting

Technical Support Center: 1-Acetyl-3-methylindolin-2-ol Synthesis &amp; Isolation

Ticket ID: #IND-2OL-OPT-04 Status: Open Subject: Optimization of Work-up Procedures for 1-Acetyl-3-methylindolin-2-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Root...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-2OL-OPT-04 Status: Open Subject: Optimization of Work-up Procedures for 1-Acetyl-3-methylindolin-2-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

User Issue: Users frequently report low yields and high contamination with 1-acetyl-3-methylindole (the fully aromatic byproduct) when attempting to isolate the target 1-acetyl-3-methylindolin-2-ol .

Technical Diagnosis: The target molecule is a cyclic hemiaminal . While the N-acetyl group provides some stability compared to the free amine, the C2-hydroxyl group is extremely labile.

  • Acid Sensitivity: In the presence of even mild Brønsted or Lewis acids, the compound undergoes rapid dehydration to form the thermodynamically favored, fully aromatic indole system.

  • Equilibrium Dynamics: The hemiaminal exists in equilibrium with its ring-opened aldehyde form. Strongly basic conditions can shift this equilibrium or cause deacetylation.

The Solution: The work-up must be strictly pH-neutral to slightly basic (pH 7.5–8.5) and avoid standard silica gel chromatography.

The Stability Spectrum (Visualized)

Understanding the degradation pathway is critical for optimization. The diagram below illustrates the "Safe Zone" for your target molecule.

StabilityPathway cluster_conditions Critical Process Parameters SM N-Acetyl-3-methyloxindole (Starting Material) Target 1-Acetyl-3-methylindolin-2-ol (TARGET: Hemiaminal) SM->Target Reduction (NaBH4/MeOH) Indole 1-Acetyl-3-methylindole (BYPRODUCT: Aromatic) Target->Indole Acid (H+) / Heat Dehydration (-H2O) OpenChain Open-Chain Aldehyde (Transient Species) Target->OpenChain Base/Equilibrium

Figure 1: Reaction and degradation pathways. The target hemiaminal is kinetically stable but thermodynamically prone to dehydration under acidic stress.

Optimized Experimental Protocol

This protocol replaces standard acidic quenches with a buffered system to preserve the hemiaminal integrity.

Phase 1: Reduction (Standardized)
  • Reagents: N-Acetyl-3-methyloxindole (1.0 equiv), NaBH₄ (0.5–1.0 equiv).

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Temperature: 0 °C to Room Temperature (Do not heat).

Phase 2: The Optimized Work-up (Critical)
StepActionTechnical Rationale
1. Quench Add Acetone (2 equiv relative to NaBH₄) at 0 °C. Stir for 10 min.Destroys excess hydride by forming isopropanol. Unlike HCl, this generates no acid, preventing immediate dehydration [1].
2. Buffer Add Saturated NaHCO₃ (aq) or Phosphate Buffer (pH 7.5).Maintains a slightly basic pH. Neutralizes any adventitious acid generated during borate ester hydrolysis.
3. Extraction Extract with Ethyl Acetate (EtOAc) or DCM.EtOAc is preferred. Avoid ethers if they contain peroxides (oxidative risk).
4. Wash Wash organic layer with Brine .Removes residual methanol and borate salts.
5. Drying Dry over Anhydrous Na₂SO₄ .STOP: Do NOT use MgSO₄. Magnesium sulfate is slightly Lewis acidic and can catalyze dehydration on the solid surface. Sodium sulfate is neutral.
6. Concentration Rotary evaporate at bath temp < 35 °C .Heat promotes elimination. Keep the water bath cool.
Phase 3: Purification Strategy

Recommendation: Avoid Column Chromatography if possible.

  • Primary Method: Recrystallization from Et₂O/Hexanes or cold EtOAc/Pentane.

  • Secondary Method (If Column is required): Flash chromatography on Neutral Alumina or Triethylamine-deactivated Silica Gel (slurry silica in 1% Et₃N/Hexanes before loading). Standard silica is acidic (pH ~4-5) and will degrade the product.

Troubleshooting Decision Tree

Use this workflow to diagnose yield loss or purity issues.

WorkupLogic Start Issue: Low Yield / Impurities CheckTLC Check Crude TLC Is Indole present? Start->CheckTLC IndoleYes Yes: Dehydration Occurred CheckTLC->IndoleYes Aromatic spot visible IndoleNo No: Loss during Isolation CheckTLC->IndoleNo Clean crude, low recovery CheckQuench Did you use HCl/Acid quench? IndoleYes->CheckQuench CheckAq Check Aqueous Layer pH IndoleNo->CheckAq SolHCl Use Acetone/NaHCO3 quench CheckQuench->SolHCl Yes CheckDrying Did you use MgSO4? CheckQuench->CheckDrying No SolDry Switch to Na2SO4 CheckDrying->SolDry Yes SolpH If pH > 10: Ring Opening. Adjust to pH 8. CheckAq->SolpH pH High CheckSolubility Is product water soluble? CheckAq->CheckSolubility pH Normal SolSalt Saturate aqueous layer with NaCl CheckSolubility->SolSalt

Figure 2: Troubleshooting logic for isolation failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Ammonium Chloride (NH₄Cl) to quench the reaction? A: Proceed with caution. While NH₄Cl is a common buffer, it is weakly acidic (pH ~5-6). For highly sensitive hemiaminals, this mild acidity can still drive the equilibrium toward the indole, especially if the reaction warms up. Saturated Sodium Bicarbonate (NaHCO₃) is safer for this specific scaffold.

Q2: My product turns pink/brown on the rotary evaporator. What is happening? A: This indicates decomposition (likely polymerization or oxidation of the dehydrated indole form). This usually happens if the water bath is too hot (>40°C) or if traces of acid remained in the flask. Ensure your solvent is acid-free and keep the bath temperature below 30°C.

Q3: Why does the NMR show a small aldehyde peak? A: In solution (especially CDCl₃, which can be slightly acidic), the hemiaminal ring can open to the aldehyde form. This is an equilibrium. If you see >5% aldehyde, filter your CDCl₃ through basic alumina before preparing the sample to stabilize the cyclic form [2].

Q4: Can I store the purified product? A: Yes, but it has a limited shelf life. Store at -20°C under Argon. Avoid storing in solution, as this accelerates the dehydration/ring-opening equilibrium.

References

  • MasterOrganicChemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

    • Context: Establishes the mechanism of borohydride reduction and the necessity of hydrolyzing the intermediate borate ester, which is the step requiring careful pH control in hemiaminal synthesis.
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

    • Context: Details the acid-catalyzed E1/E2 elimination mechanism of alcohols (H-OH elimination) which is the primary degradation pathway for the target indolin-2-ol into the indole.
  • Asian Journal of Chemistry. (2009). One-Pot Sequence for Reductive-Acetylation of Carbonyl Compounds. Retrieved from [Link]

    • Context: Discusses modified borohydride reagents (like Zinc Borohydride) and neutral workup conditions for sensitive carbonyl reductions, supporting the use of non-acidic protocols.
  • Organic Chemistry Portal. Sodium Borohydride. Retrieved from [Link]

    • Context: Provides a comprehensive overview of NaBH4 compatibility and alternative workup procedures for sensitive functional groups.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Acetyl-3-methylindolin-2-ol and 3-methylindolin-2-ol

This guide provides a comprehensive comparison of the chemical reactivity of 1-Acetyl-3-methylindolin-2-ol and 3-methylindolin-2-ol. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the chemical reactivity of 1-Acetyl-3-methylindolin-2-ol and 3-methylindolin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors influencing the reactivity of the C2-hydroxyl group in these two indolinol derivatives. We will explore the theoretical underpinnings of their reactivity differences and provide detailed experimental protocols for their synthesis and comparative analysis.

Introduction: The Significance of the Indolin-2-ol Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a hydroxyl group at the C2 position, creating an indolin-2-ol, provides a key functional handle for further molecular elaboration. The reactivity of this hydroxyl group is of paramount importance for the synthesis of more complex derivatives. This guide focuses on two closely related analogs: 3-methylindolin-2-ol and its N-acetylated counterpart, 1-Acetyl-3-methylindolin-2-ol. The presence of the N-acetyl group is anticipated to significantly modulate the reactivity of the C2-hydroxyl group through both electronic and steric effects.

Synthesis of 1-Acetyl-3-methylindolin-2-ol and 3-methylindolin-2-ol

The starting material for both target compounds is the commercially available 3-methylindolin-2-one.

Synthesis of 3-methylindolin-2-ol:

3-methylindolin-2-ol can be synthesized by the reduction of 3-methylindolin-2-one. A mild reducing agent such as sodium borohydride (NaBH₄) is suitable for this transformation to avoid over-reduction of the lactam ring.

Synthesis of 1-Acetyl-3-methylindolin-2-ol:

This compound can be prepared in a two-step sequence from 3-methylindolin-2-one. First, N-acetylation is achieved using acetic anhydride or acetyl chloride. The resulting 1-acetyl-3-methylindolin-2-one is then selectively reduced at the C2-carbonyl group using a suitable reducing agent like sodium borohydride.

Theoretical Comparison of Reactivity

The primary difference between the two molecules lies in the presence of the acetyl group on the nitrogen atom of the indoline ring in 1-Acetyl-3-methylindolin-2-ol. This substitution has significant electronic and steric implications for the reactivity of the C2-hydroxyl group.

Electronic Effects:

The N-acetyl group is a strong electron-withdrawing group. The nitrogen lone pair, which would otherwise be available to donate electron density to the aromatic system and the C2 position, is delocalized into the acetyl carbonyl group. This has two major consequences:

  • Increased Electrophilicity of the C2 Carbon: The withdrawal of electron density from the nitrogen atom makes the C2 carbon more electron-deficient. This is expected to enhance the rate of nucleophilic attack at this position if the hydroxyl group is converted into a good leaving group.

  • Decreased Nucleophilicity of the C2-Hydroxyl Oxygen: The electron-withdrawing nature of the N-acetyl group will decrease the electron density on the oxygen atom of the C2-hydroxyl group. This will make the oxygen less nucleophilic and potentially less prone to protonation in acid-catalyzed reactions.

Steric Effects:

The acetyl group introduces steric bulk around the nitrogen atom and, to some extent, near the C2-hydroxyl group. This steric hindrance could potentially hinder the approach of bulky reagents to the hydroxyl group, thereby slowing down certain reactions.[1]

Predicted Reactivity Differences:

Based on these electronic and steric considerations, we can predict the following differences in reactivity:

  • Oxidation: The oxidation of the secondary alcohol at C2 to a ketone is expected to be more facile for 3-methylindolin-2-ol. The electron-donating nature of the nitrogen in the non-acetylated compound can stabilize a developing positive charge on the adjacent carbon during the oxidation process. Conversely, the electron-withdrawing acetyl group in 1-Acetyl-3-methylindolin-2-ol would destabilize such an intermediate, making oxidation more difficult.

  • Esterification (Acid-Catalyzed): The Fischer esterification involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.[2] The decreased nucleophilicity of the hydroxyl oxygen in 1-Acetyl-3-methylindolin-2-ol, due to the electron-withdrawing acetyl group, is likely to make this reaction slower compared to 3-methylindolin-2-ol.

  • Reactions involving the Nitrogen Atom: 3-methylindolin-2-ol has a secondary amine that can participate in reactions such as N-alkylation or N-acylation. These reactions are not possible for 1-Acetyl-3-methylindolin-2-ol as the nitrogen is already part of an amide.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, the following experimental protocols are proposed.

Experiment 1: Comparative Oxidation to the Corresponding Indolin-2-ones

This experiment aims to compare the rates of oxidation of the C2-hydroxyl group in both compounds.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 1-Acetyl-3-methylindolin-2-ol and 3-methylindolin-2-ol in a suitable solvent (e.g., dichloromethane).

  • Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), portion-wise to each flask at room temperature while stirring.

  • Monitoring the Reaction: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Data Collection: Collect aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes) and quench the reaction in the aliquot. Analyze the aliquots to determine the percentage conversion of the starting material to the corresponding indolin-2-one.

  • Data Analysis: Plot the percentage conversion against time for both reactions to obtain reaction rate profiles.

Expected Outcome:

It is expected that 3-methylindolin-2-ol will be oxidized to 3-methylindolin-2-one at a faster rate than 1-Acetyl-3-methylindolin-2-ol is oxidized to 1-acetyl-3-methylindolin-2-one.

Oxidation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_monitoring Monitoring cluster_products Products A 1-Acetyl-3-methylindolin-2-ol TLC_HPLC TLC/HPLC Analysis A->TLC_HPLC C 1-Acetyl-3-methylindolin-2-one A->C Oxidation B 3-methylindolin-2-ol B->TLC_HPLC D 3-methylindolin-2-one B->D Oxidation PCC PCC in DCM PCC->A PCC->B C->TLC_HPLC D->TLC_HPLC Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_monitoring Monitoring cluster_products Products A 1-Acetyl-3-methylindolin-2-ol GC_NMR GC / NMR Analysis A->GC_NMR C 1-Acetyl-3-methylindolin-2-yl acetate A->C Esterification B 3-methylindolin-2-ol B->GC_NMR D 3-methylindolin-2-yl acetate B->D Esterification Reagent Acetic Acid, H₂SO₄ (cat.), Toluene Reagent->A Reagent->B C->GC_NMR D->GC_NMR

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-Acetyl-3-methylindolin-2-ol and its Oxindole Tautomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry and drug development, the indolin-2-one (oxindole) scaffold remains a cornerstone for the design of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry and drug development, the indolin-2-one (oxindole) scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in numerous biologically active natural products and synthetic compounds underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides a comprehensive technical comparison of synthetic routes to 1-acetyl-3-methyl-2-oxindole, the stable keto-tautomer of 1-acetyl-3-methylindolin-2-ol. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability.

The target molecule, 1-acetyl-3-methyl-2-oxindole, and its enol tautomer, 1-acetyl-3-methylindolin-2-ol, represent a synthetically important class of substituted oxindoles. The strategic introduction of a methyl group at the C3 position and an acetyl group on the nitrogen atom allows for fine-tuning of the molecule's steric and electronic properties, which can be pivotal for its biological activity. This guide will explore two primary retrosynthetic disconnections to access this target, providing researchers with the critical information needed to select the most appropriate method for their specific application.

Understanding the Keto-Enol Tautomerism

The interconversion between the keto form (1-acetyl-3-methyl-2-oxindole) and the enol form (1-acetyl-3-methylindolin-2-ol) is a crucial aspect of the chemistry of this system. While the keto form is generally more thermodynamically stable, the enol form can be present in equilibrium and may play a role in the molecule's reactivity and biological interactions.[1] The equilibrium can be influenced by factors such as solvent polarity and pH. Spectroscopic techniques like NMR and IR can be employed to study this tautomerism, with the enol form being characterized by the presence of a hydroxyl group and a C=C double bond within the five-membered ring.[1][2]

Synthetic Strategies and Methodologies

Two principal synthetic strategies for the preparation of 1-acetyl-3-methyl-2-oxindole will be benchmarked:

  • Route A: N-Acetylation of 3-Methyl-2-oxindole. This is a direct and often high-yielding approach that begins with the commercially available or readily synthesized 3-methyl-2-oxindole.

  • Route B: C3-Methylation of 1-Acetyl-2-oxindole. This alternative strategy involves the initial N-acetylation of the parent 2-oxindole followed by the introduction of the methyl group at the C3 position.

Route A: N-Acetylation of 3-Methyl-2-oxindole

This method is predicated on the availability of 3-methyl-2-oxindole as the starting material. The N-acetylation of the oxindole nitrogen is typically a straightforward and efficient transformation.

Workflow for Route A

Route A Workflow Start 3-Methyl-2-oxindole Step1 N-Acetylation with Acetic Anhydride Start->Step1 Acetic Anhydride, Base (optional) Product 1-Acetyl-3-methyl-2-oxindole Step1->Product Route B Workflow Start 2-Oxindole Step1 N-Acetylation Start->Step1 Acetic Anhydride Intermediate 1-Acetyl-2-oxindole Step1->Intermediate Step2 C3-Methylation Intermediate->Step2 Base, Methyl Iodide Product 1-Acetyl-3-methyl-2-oxindole Step2->Product

Sources

Validation

A Comparative Analysis of the Stability of Indolin-2-ol Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the stability of various indolin-2-ol derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the intrinsic chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of various indolin-2-ol derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the intrinsic chemical nature of these compounds, the pivotal factors governing their stability, and the experimental methodologies to rigorously assess it.

Introduction: The Transient Nature of Indolin-2-ols

Indolin-2-ol, also known as 2-hydroxyindoline, and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. They often serve as key intermediates in the synthesis of a wide array of biologically active molecules, including various kinase inhibitors.[1][2][3][4][5] The indolin-2-one scaffold, in particular, is recognized as a "privileged structure" in the development of anticancer agents.[6]

However, a critical challenge in working with indolin-2-ol derivatives is their inherent instability. This instability primarily arises from their existence in a tautomeric equilibrium with the corresponding indolin-2-one (oxindole) form. In most cases, the keto (indolin-2-one) form is thermodynamically more stable than the enol (indolin-2-ol) form.[7][8] This guide will dissect the factors that influence this equilibrium and the overall stability of indolin-2-ol derivatives.

The Indolin-2-ol/Indolin-2-one Tautomerism: The Heart of Stability

The core of understanding indolin-2-ol stability lies in its tautomeric relationship with indolin-2-one. This equilibrium is dynamic and can be influenced by several factors, dictating the predominant species under specific conditions.

Caption: Tautomeric equilibrium between indolin-2-ol and indolin-2-one.

Generally, the keto form is favored due to the greater bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol form. However, the relative stability can be modulated by structural and environmental factors.

Key Factors Influencing the Stability of Indolin-2-ol Derivatives

The stability of an indolin-2-ol derivative is not absolute and is critically dependent on its chemical environment and structural features.

Substituent Effects: The Electronic Tug-of-War

The nature and position of substituents on the indoline ring play a paramount role in determining the stability of the indolin-2-ol tautomer. Substituents can exert their influence through resonance and inductive effects, altering the electron density within the molecule and thereby affecting the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring. When placed at positions 5 or 6, they can increase the acidity of the N-H proton in the corresponding indolin-2-one, which may influence the tautomeric equilibrium. In the context of the base-catalyzed enolization of 1,3-dimethylindolin-2-ones, a theoretical study showed that the free energy barrier for proton transfer increases when changing the substituent from the electron-withdrawing nitro group to the electron-donating amino group, with the 6-position being more sensitive than the 5-position.[9] This suggests that EWGs can influence the kinetics of tautomerization.

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) and alkyl (-R) increase the electron density of the ring. These groups can stabilize the indolin-2-ol form to some extent by increasing the electron density on the oxygen atom of the hydroxyl group, making it a better hydrogen bond donor and potentially participating in stabilizing resonance structures.

Steric Hindrance

Bulky substituents, particularly at the C3 position, can influence the planarity of the system and may sterically hinder the approach of solvents or reagents that could catalyze the tautomerization to the indolin-2-one form. This steric protection can lead to an increased kinetic stability of the indolin-2-ol derivative.

pH of the Medium

The stability of indolin-2-ol derivatives is highly pH-dependent. Both acidic and basic conditions can catalyze the tautomerization to the more stable indolin-2-one. The rate of this conversion is often at its minimum in a neutral pH range.

Solvent Effects

The polarity of the solvent can influence the tautomeric equilibrium. Polar protic solvents can facilitate proton transfer and may favor the more polar indolin-2-one tautomer. Conversely, non-polar aprotic solvents may slow down the rate of tautomerization.

Temperature and Light

Increased temperature generally accelerates the rate of chemical reactions, including the conversion of indolin-2-ol to indolin-2-one and any subsequent degradation pathways. Exposure to light, particularly UV light, can also induce degradation, a common consideration in the stability testing of pharmaceuticals.

Comparative Stability of Indolin-2-ol Derivatives: A Qualitative Assessment

Substituent at 5-Position Electronic Effect Expected Relative Stability of Indolin-2-ol Rationale
-OCH3 (Methoxy)Strong Electron-DonatingHigherIncreased electron density on the ring may stabilize the enol form through resonance.
-CH3 (Methyl)Weak Electron-DonatingModerate-HigherInductive effect donates electron density, offering some stabilization.
-H (Hydrogen)NeutralBaselineReference for comparison.
-Cl (Chloro)Weak Electron-WithdrawingModerate-LowerInductive withdrawal of electron density may slightly destabilize the enol form.
-NO2 (Nitro)Strong Electron-WithdrawingLowerSignificant electron withdrawal from the ring is expected to destabilize the enol form and favor the keto tautomer.

Disclaimer: This table represents a qualitative prediction based on established principles of organic chemistry. Experimental verification is necessary to confirm these trends for specific indolin-2-ol derivatives.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of different indolin-2-ol derivatives, a forced degradation study is the recommended approach. This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation.

General Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Detailed Step-by-Step Methodology

Objective: To compare the stability of different indolin-2-ol derivatives under various stress conditions.

Materials:

  • Indolin-2-ol derivatives of interest

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each indolin-2-ol derivative in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw and neutralize aliquots as described for acidic hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid indolin-2-ol derivative in a vial.

    • Expose to dry heat at 80°C in an oven.

    • At various time points, dissolve a sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the indolin-2-ol derivative to a calibrated light source (UV and visible).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at different time intervals.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method that can separate the parent indolin-2-ol derivative from its potential degradation products (primarily the corresponding indolin-2-one).

    • Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation.

Degradation Pathways

The primary degradation pathway for indolin-2-ol derivatives is the tautomerization to the more stable indolin-2-one. Further degradation can occur, often mirroring the initial steps of indole metabolism, which involves hydroxylation and subsequent ring cleavage.[10] For instance, the degradation of indole can proceed through oxindole (indolin-2-one) and then to isatin, followed by cleavage of the pyrrole ring.[11]

Degradation Indolinol Indolin-2-ol Derivative Indolinone Indolin-2-one (Oxindole) Indolinol->Indolinone Tautomerization (Primary Degradation) Isatin Isatin Derivative Indolinone->Isatin Oxidation Cleavage Ring Cleavage Products Isatin->Cleavage Hydrolysis

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 1-Acetyl-3-methylindolin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes for 1-acetyl-3-methylindolin-2-ol derivatives, crucial scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 1-acetyl-3-methylindolin-2-ol derivatives, crucial scaffolds in medicinal chemistry. We will dissect a primary synthetic pathway, evaluate viable alternatives, and present comprehensive experimental data to support the validation of the target compounds. Our focus is on providing actionable insights and robust protocols to aid in the efficient and reliable synthesis of these valuable molecules.

Introduction: The Significance of Indolin-2-ol Scaffolds

Indolin-2-ol and its derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The introduction of an N-acetyl group and a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, making 1-acetyl-3-methylindolin-2-ol a key target for the synthesis of novel therapeutic agents. This guide aims to provide a critical evaluation of the available synthetic methodologies to empower researchers in their drug design and development endeavors.

Primary Synthetic Route: Two-Step Synthesis from 3-Methylindole

A common and reliable method for the synthesis of 1-acetyl-3-methylindolin-2-ol involves a two-step process starting from the readily available 3-methylindole (skatole). This pathway consists of N-acetylation followed by oxidation.

Step 1: N-Acetylation of 3-Methylindole

The initial step focuses on the protection of the indole nitrogen with an acetyl group. This is a crucial transformation as it deactivates the otherwise reactive N-H bond, preventing side reactions in the subsequent oxidation step. Friedel-Crafts acylation is a widely employed method for this purpose.[1][2]

Causality of Experimental Choices:

  • Reagents: Acetic anhydride or acetyl chloride are the most common acetylating agents. Acetic anhydride is often preferred due to its lower cost and easier handling.

  • Catalyst: While various Lewis acids can be used, milder catalysts are often sufficient for N-acetylation. In some cases, the reaction can proceed without a catalyst, albeit at a slower rate.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions with the acetylating agent.

Step 2: Oxidation of N-Acetyl-3-methylindole

The second step involves the selective oxidation of the C2-C3 double bond of the N-acetyl-3-methylindole intermediate. This transformation introduces the desired hydroxyl group at the C2 position.

Causality of Experimental Choices:

  • Oxidizing Agents: A variety of oxidizing agents can be employed. Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the indole ring. Common choices include dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant can influence the reaction's chemoselectivity and yield.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the oxidizing agent and minimize the formation of byproducts.

Alternative Synthetic Routes: A Comparative Analysis

While the two-step synthesis from 3-methylindole is a robust method, alternative routes offer potential advantages in terms of efficiency and atom economy.

Alternative Route A: One-Pot Synthesis from 3-Methylindole

A one-pot synthesis combining N-acetylation and oxidation could streamline the process, reducing purification steps and improving overall efficiency.[3] This approach, however, presents challenges in controlling the chemoselectivity, as both the nitrogen and the C3 position of the indole ring are susceptible to acylation.[1]

Alternative Route B: Synthesis from Indolin-2-one Derivatives

An alternative strategy involves starting from a pre-functionalized indolin-2-one (oxindole) core.[4][5] This route would involve N-acetylation followed by the introduction of the methyl group at the C3 position. This approach can be advantageous if specific stereochemistry at the C3 position is desired.

Comparative Analysis of Synthetic Routes

Parameter Primary Route (Two-Step) Alternative Route A (One-Pot) Alternative Route B (from Indolin-2-one)
Starting Material 3-Methylindole3-MethylindoleIndolin-2-one
Number of Steps 212+
Overall Yield Moderate to HighVariable, potentially lowerDependent on the C3-methylation step
Purification Intermediate purification requiredSimplifiedIntermediate purification required
Scalability GoodPotentially challengingGood
Key Advantage Reliable and well-establishedTime and resource-efficientControl over C3-stereochemistry
Key Disadvantage Two distinct reaction stepsPotential for side reactions and lower selectivityRequires a multi-step synthesis of the starting material

Experimental Validation and Characterization

To validate the primary synthetic route, a detailed experimental protocol is provided below, along with expected characterization data.

Detailed Experimental Protocol: Synthesis of 1-Acetyl-3-methylindolin-2-ol

Step 1: Synthesis of 1-Acetyl-3-methylindole

  • To a solution of 3-methylindole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add acetic anhydride (1.2 eq).

  • Cool the reaction mixture to 0 °C and slowly add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-acetyl-3-methylindole as a white solid.

Step 2: Synthesis of 1-Acetyl-3-methylindolin-2-ol

  • Dissolve 1-acetyl-3-methylindole (1.0 eq) in acetone (0.1 M) and cool the solution to 0 °C.

  • Slowly add a freshly prepared solution of dimethyldioxirane (DMDO) in acetone (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of dimethyl sulfide.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-acetyl-3-methylindolin-2-ol as a white solid.

Spectroscopic Characterization Data

The structure of the final product should be confirmed by standard spectroscopic methods.

Technique Expected Data for 1-Acetyl-3-methylindolin-2-ol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.0 (m, 4H, Ar-H), 5.5 (s, 1H, OH), 4.8 (q, J = 7.2 Hz, 1H, CH-CH₃), 2.2 (s, 3H, COCH₃), 1.5 (d, J = 7.2 Hz, 3H, CH-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.0 (C=O), 140.0 (Ar-C), 130.0-120.0 (Ar-CH), 85.0 (C-OH), 45.0 (CH-CH₃), 24.0 (COCH₃), 15.0 (CH-CH₃).
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₃NO₂, found.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Synthetic Route Comparison cluster_primary Primary Route cluster_alt_a Alternative Route A cluster_alt_b Alternative Route B 3-Methylindole_P 3-Methylindole N-Acetyl-3-methylindole_P N-Acetyl-3-methylindole 3-Methylindole_P->N-Acetyl-3-methylindole_P N-Acetylation (Acetic Anhydride) Target_P 1-Acetyl-3-methylindolin-2-ol N-Acetyl-3-methylindole_P->Target_P Oxidation (DMDO) 3-Methylindole_A 3-Methylindole Target_A 1-Acetyl-3-methylindolin-2-ol 3-Methylindole_A->Target_A One-Pot N-Acetylation & Oxidation Indolin-2-one Indolin-2-one N-Acetylindolin-2-one N-Acetylindolin-2-one Indolin-2-one->N-Acetylindolin-2-one N-Acetylation Target_B 1-Acetyl-3-methylindolin-2-ol N-Acetylindolin-2-one->Target_B C3-Methylation

Caption: Comparison of synthetic routes to 1-acetyl-3-methylindolin-2-ol.

Conclusion

The validation of a synthetic route for 1-acetyl-3-methylindolin-2-ol derivatives requires a careful consideration of factors such as yield, purity, scalability, and the availability of starting materials. The two-step synthesis from 3-methylindole represents a reliable and well-documented approach. However, for specific applications, particularly those requiring high throughput or stereochemical control, the alternative one-pot synthesis or the route starting from indolin-2-one may offer significant advantages. The experimental protocol and characterization data provided in this guide serve as a robust starting point for researchers to confidently synthesize and validate these important chemical entities, paving the way for the discovery of new and improved therapeutic agents.

References

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules, 20(11), 19846–19862. Available at: [Link]

  • Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014). Medicinal Chemistry Research, 23(8), 3745–3757. Available at: [Link]

  • Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014). Medicinal Chemistry Research, 23(8), 3745–3757. Available at: [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (1982). HETEROCYCLES, 19(9), 1583. Available at: [Link]

  • N-acetyl-3-methylindole. PubChem. Available at: [Link]

  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(1), 848-857. Available at: [Link]

  • Skatole. PubChem. Available at: [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (2000). The Journal of Organic Chemistry, 65(4), 1118–1124. Available at: [Link]

  • 3-acetylindole. ScienceMadness.org. Available at: [Link]

  • 1-acetyl-3-methyleneindoline. ChemSynthesis. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. (2018). The Journal of Organic Chemistry, 83(15), 8086–8095. Available at: [Link]

  • Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. (2011). Organic Letters, 13(21), 5846–5849. Available at: [Link]

  • Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors. (2022). Anticancer Agents in Medicinal Chemistry, 22(13), 2358–2366. Available at: [Link]

  • Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. (2021). Polycyclic Aromatic Compounds, 1-11. Available at: [Link]

  • Synthesis, characterization and evaluation of 3-acetylindole derivatives evaluating as potential anti-inflammatory agent. (2020). The Pharma Innovation Journal, 9(9), 23-27. Available at: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. Available at: [Link]

  • Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles. (2012). The Journal of Organic Chemistry, 77(17), 7546–7553. Available at: [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. (2018). Molecules, 23(9), 2321. Available at: [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). Molecules, 27(9), 2808. Available at: [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2009). Current Organic Chemistry, 13(12), 1220-1241. Available at: [Link]

  • Comparative And Kinetic Investigation Of Oxidation Of 3-Methylindole By Potassium Bromate In Two Different Solvents. (2025). International Journal of Environmental Sciences. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. Available at: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journal of Organic Chemistry, 17, 484–498. Available at: [Link]

  • Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. (2015). Research & Reviews: Journal of Chemistry. Available at: [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). Molecules, 27(19), 6721. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-Acetyl-3-methylindolin-2-ol proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 1-Acetyl-3-methylindolin-2-ol , a specialized nitrogen-heterocyclic intermediate often encountered in pharmaceutical synthesis.[1][2][3][4][5] No...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 1-Acetyl-3-methylindolin-2-ol , a specialized nitrogen-heterocyclic intermediate often encountered in pharmaceutical synthesis.[1][2][3][4][5]

Note on Regulatory Status: As a specialized research chemical, specific GHS data for this exact isomer is often limited.[3][4][5][6] The protocols below are engineered using a "Categorical Control" strategy , deriving safety margins from its structural analogs (indolines, acetamides, and skatole derivatives) to ensure maximum compliance and safety.

Compound Profile & Hazard Identification

Before disposal, you must characterize the waste.[4][5][6] This compound is a hemiaminal (2-hydroxyindoline), making it chemically distinct from stable indoles.[3][4][5]

PropertyDescriptionImplication for Disposal
Chemical Structure N-acetylated, 3-methyl substituted indoline with a C2-hydroxyl group.[1][2][3][4][5]Reactive: Hemiaminals can dehydrate to form 1-acetyl-3-methylindole or ring-open to aldehydes under acidic/basic conditions.[1][2][3][4][5][6]
Physical State Typically a solid or viscous oil (depending on purity/solvents).[4][5][6]Segregate into Solid or Liquid organic waste streams accordingly.[4][5][6]
Inferred Hazards Irritant (Skin/Eye/Respiratory) .[4][5][6][7][8][9] Potential sensitizer.[4][5][6] Aquatic toxicity (based on skatole analogs).[4][5][6]Do NOT drain dispose. Must be incinerated.[4][5][6]
Stability Susceptible to dehydration and hydrolysis.[4][5][6]Avoid mixing with strong acids or oxidizers in the waste container to prevent exothermic reactions.[4][5][6]

Pre-Disposal Segregation Protocol

Effective disposal begins at the bench.[4][5][6] Segregate this compound based on its physical state in your specific experiment.

A. Solid Waste (Pure Compound / Contaminated Solids)[4][5][6][7]
  • Items: Weighing boats, contaminated gloves, paper towels, filter cakes, and solid product.[3][4][5]

  • Container: Yellow/Black hazardous waste bag or wide-mouth HDPE drum.

  • Labeling: "Hazardous Waste: Solid Organic Debris (Contaminated with Indoline Derivatives)."[3][5][6]

B. Liquid Waste (Mother Liquors / Reaction Mixtures)[4][5][6][7]
  • Items: Filtrates, reaction solvents (e.g., DCM, Ethyl Acetate, Methanol).[3][4][5]

  • Container: Amber glass or HDPE solvent carboy.[3][4][5][6]

  • Compatibility:

    • Compatible: Halogenated and non-halogenated organic solvents.[4][5][6]

    • INCOMPATIBLE: Do not mix with Oxidizers (e.g., Nitric acid, Peroxides) or Strong Acids .[3][4][5] The hemiaminal moiety can react vigorously.[4][5][6]

Step-by-Step Disposal Procedure

Follow this "Cradle-to-Grave" workflow to ensure compliance with EPA (RCRA) and local EHS regulations.

Step 1: Quenching & Stabilization (If Reactive)

If the compound is in a reaction mixture containing reactive reagents (e.g., hydrides, acid chlorides):

  • Cool the mixture to 0°C.

  • Quench carefully with the appropriate agent (e.g., Methanol for hydrides, Sodium Bicarbonate for acids).[4][5][6]

  • Verify pH: Ensure the waste stream is between pH 5–9 before transferring to the waste container.

Step 2: Packaging
  • Double Containment: Place the primary waste container inside a secondary tray during transfer to prevent spills.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[4][5][6]

  • Cap Tightness: Ensure caps are screw-tight. Do not use parafilm as a primary seal.[4][5][6]

Step 3: Labeling (Critical for Incineration)

Attach a hazardous waste tag with the following specific constituents listed. Do not just write "Waste".

  • Constituent 1: 1-Acetyl-3-methylindolin-2-ol (Trace/Main)[1][2][3][4]

  • Constituent 2: [Primary Solvent, e.g., Dichloromethane]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[2][3][4][5]

Step 4: Final Disposal via EHS/Contractor[3][6][7]
  • Method: High-Temperature Incineration.[3][4][5][6]

  • Why: Nitrogen-containing heterocycles require high temperatures (>1000°C) to fully mineralize and prevent the formation of toxic NOx byproducts or leaching into groundwater.[3][4][5][6]

  • Handover: Schedule pickup with your facility’s EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[3][4][5]

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 1-Acetyl-3-methylindolin-2-ol waste.

DisposalWorkflow Start Waste Generation: 1-Acetyl-3-methylindolin-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Liquid/Solution SolidBin Container: Double-bagged Yellow/Black HazWaste Bin Solid->SolidBin LiquidSeg Contains Halogens? (DCM, Chloroform) Liquid->LiquidSeg Label ACTION: Apply HazWaste Tag List: 'Indoline Derivative' SolidBin->Label HaloWaste Container: Halogenated Organic Waste Carboy LiquidSeg->HaloWaste Yes NonHaloWaste Container: Non-Halogenated Organic Waste Carboy LiquidSeg->NonHaloWaste No HaloWaste->Label NonHaloWaste->Label Disposal Final Fate: High-Temp Incineration Label->Disposal

Figure 1: Decision logic for segregating and packaging indoline-derivative waste streams.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The hemiaminal may hydrolyze to release irritant vapors.[4][5][6] Clear the immediate area.[4][5][6][7][9][10]

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[4][5][6]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[3][4][5][6]

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.[3][4][5][6] Do not use paper towels alone for large solvent spills as they increase flammability surface area.[4][5][6]

  • Decontamination: Scrub the surface with a dilute soap/water solution.[4][5][6] Collect all cleaning materials as solid hazardous waste.[4][5][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 538819, 1-Acetyl-1,2-dihydro-3H-indol-3-one (Analogous Indoline Structure).[1][2][3][4][5] Retrieved from [Link][2][3][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[4][5][6] Retrieved from [Link][2][3][4][5]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Acetyl-3-methylindolin-2-ol

Topic: Personal protective equipment for handling 1-Acetyl-3-methylindolin-2-ol Content Type: Essential Safety & Logistical Guide Executive Summary: This guide outlines the operational safety, personal protective equipme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Acetyl-3-methylindolin-2-ol Content Type: Essential Safety & Logistical Guide

Executive Summary: This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 1-Acetyl-3-methylindolin-2-ol . As a Senior Application Scientist, I must emphasize that this compound is a hemiaminal intermediate (2-hydroxyindoline derivative). Chemically, the hydroxyl group at the C2 position is labile; it is prone to acid-catalyzed dehydration to form the fully aromatic 1-acetyl-3-methylindole or ring-opening tautomerization. Consequently, handling protocols must prioritize not just exposure prevention, but also environmental control to maintain compound integrity.[1][2]

Hazard Classification (Derived from Structure-Activity Relationship):

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335).

  • Reactivity Hazard: Sensitive to moisture and acidic conditions (Dehydration risk).

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE Specification Table
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The hemiaminal functionality can degrade into irritant aldehydes or indoles upon contact with mucous membranes.
Dermal (Hand) Nitrile Gloves (Min. thickness 0.11 mm)Double-gloving recommended. Indoline derivatives are lipophilic. Change outer gloves immediately upon splash; replace inner gloves every 2 hours.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary control. If handling dry powder outside a hood, a Half-face respirator with P100/OV cartridges is required to prevent inhalation of bioactive dust.
Body Lab Coat (100% Cotton or Nomex)Synthetic blends can melt if a fire occurs (organic intermediates are combustible). Long sleeves required to prevent transdermal absorption.

Part 2: Operational Handling Protocols

Storage & Stability Logic

The Causality: The C2-hydroxyl group is a "reactive hotspot." Exposure to ambient moisture or trace acids on glassware surfaces can trigger the elimination of water, driving the compound toward the thermodynamically stable aromatic indole system.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV degradation).

Experimental Workflow (Step-by-Step)

Step 1: Preparation of Work Area

  • Clear fume hood of incompatible acids (e.g., HCl, H₂SO₄) to prevent accidental catalytic dehydration.

  • Place a disposable absorbent mat (benchkote) to capture minor spills.

Step 2: Weighing & Transfer

  • Solid State: Use an antistatic gun if the powder is static-prone. Weigh inside the hood using a draft shield.

  • Liquid/Oil State: If the compound has oiled out (sign of decomposition or impurities), handle with glass pipettes only. Avoid plastic tips which may leach plasticizers.

Step 3: Solubilization

  • Preferred Solvents: DMSO, DMF, or Dichloromethane (DCM).

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they may promote solvolysis or ether formation at the C2 position.

Decontamination & Spill Response
  • Minor Spill (<5g): Adsorb with vermiculite. Clean surface with 10% aqueous sodium bicarbonate (neutralizes trace acids that could volatize the compound) followed by soap and water.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[3] Do not use ethanol/acetone on skin; this increases permeability.

Part 3: Visualization & Decision Logic

Handling Decision Tree

This diagram illustrates the logical flow for selecting the correct handling environment based on the compound's physical state and quantity.

HandlingLogic Start Start: Handling 1-Acetyl-3-methylindolin-2-ol CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Viscous Oil / Solution CheckState->IsLiquid QuantCheck Quantity > 100 mg? IsSolid->QuantCheck HoodReq MANDATORY: Fume Hood (Sash height < 18") IsLiquid->HoodReq Volatile risk QuantCheck->HoodReq Yes RespReq Respiratory Protection: N95 or P100 Mask QuantCheck->RespReq No (Benchtop ok with mask) SolventSelect Select Solvent: DMSO/DCM (Avoid Alcohols) HoodReq->SolventSelect RespReq->SolventSelect

Caption: Decision logic for environmental controls based on physical state and quantity thresholds.

Part 4: Disposal Plan

Scientific Rationale: As a nitrogen-containing heterocycle, this compound must not enter water systems due to potential aquatic toxicity (common for indoles). Thermal destruction is the only self-validating disposal method to ensure complete ring fragmentation.

Disposal Protocol:

  • Segregation: Collect in a waste container labeled "Non-Halogenated Organic Solvents" (if dissolved) or "Solid Hazardous Waste" (if solid).

  • Labeling: Explicitly list "Indoline Derivative - Potential Irritant."

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems for NOx gases.

  • Container Rinse: Triple rinse empty vials with acetone; dispose of rinsate in the organic waste stream. Deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[4] Compound Summary: 1-Acetyl-3-indolinone (Analogous Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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